Miraxanthin-I
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18N2O7S |
|---|---|
Molecular Weight |
358.37 g/mol |
IUPAC Name |
(4E)-4-[2-(1-carboxy-3-methylsulfinylpropyl)iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H18N2O7S/c1-24(23)5-3-9(12(17)18)15-4-2-8-6-10(13(19)20)16-11(7-8)14(21)22/h2,4,6,9,11,16H,3,5,7H2,1H3,(H,17,18)(H,19,20)(H,21,22)/b8-2-,15-4? |
InChI Key |
KRWNKOCPQBHMPM-ZRHPNQROSA-N |
Isomeric SMILES |
CS(=O)CCC(C(=O)O)N=C/C=C/1\CC(NC(=C1)C(=O)O)C(=O)O |
Canonical SMILES |
CS(=O)CCC(C(=O)O)N=CC=C1CC(NC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Miraxanthin-I: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Miraxanthin-I, a naturally occurring betaxanthin pigment. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as an antioxidant and anti-inflammatory agent. Detailed experimental protocols for its extraction, purification, and biological evaluation are also provided to facilitate further research and development.
Chemical Structure and Properties
This compound is a yellow pigment belonging to the betaxanthin class of compounds, which are found in plants of the order Caryophyllales. Its structure is characterized by the condensation of betalamic acid with L-methionine sulfoxide (B87167).
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4E)-4-[2-(1-carboxy-3-methylsulfinylpropyl)iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid | --INVALID-LINK--[1] |
| CAS Number | 5296-79-7 | --INVALID-LINK--[2] |
| Molecular Formula | C₁₄H₁₈N₂O₇S | --INVALID-LINK--[1] |
| Molecular Weight | 358.37 g/mol | --INVALID-LINK--[1] |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Soluble in water. | --INVALID-LINK--[2] |
| UV-Vis Absorption (in water) | λmax ≈ 475-480 nm | Estimated from Miraxanthin-V data[3][4][5] |
| XLogP3-AA | -0.9 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 4 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 10 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 8 | --INVALID-LINK--[1] |
Spectral Data:
-
¹H and ¹³C NMR: The NMR spectra would be complex due to the presence of multiple chiral centers and the delocalized electron system. Key signals would include those for the pyridine (B92270) ring protons and carbons, the imine proton, and the protons and carbons of the methionine sulfoxide moiety.[6]
-
Mass Spectrometry: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would likely show a prominent molecular ion peak. Fragmentation patterns would involve the loss of carboxylic acid groups, the side chain, and cleavage of the pyridine ring.[7][8][9][10]
Biological Activities and Signaling Pathways
This compound, like other betaxanthins, is recognized for its potent antioxidant and potential anti-inflammatory properties.
The antioxidant mechanism of this compound is primarily attributed to its ability to act as a radical scavenger. The conjugated double bond system allows for the delocalization and stabilization of unpaired electrons, making it an effective scavenger of reactive oxygen species (ROS).[11][12][13]
The anti-inflammatory effects of betaxanthins are thought to be mediated, in part, through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2). These enzymes are key to the synthesis of prostaglandins (B1171923), which are potent inflammatory mediators. By inhibiting COX enzymes, this compound can potentially reduce the production of prostaglandins and thereby dampen the inflammatory response.[14][15][16]
Experimental Protocols
The following sections provide detailed methodologies for the extraction, purification, and biological evaluation of this compound.
This protocol is adapted from methods for the extraction and fractionation of bioactive compounds from Mirabilis jalapa, a known source of miraxanthins.[17][18][19][20]
Methodology:
-
Extraction:
-
Air-dry and powder the plant material (e.g., roots or flowers of Mirabilis jalapa).
-
Macerate the powdered material in 80% methanol (1:10 w/v) for 48 hours at room temperature with occasional shaking.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.
-
-
Fractionation:
-
Dissolve the concentrated extract in methanol and acidify with 2M sulfuric acid to a pH of approximately 2.
-
Partition the acidified extract three times with an equal volume of chloroform. Discard the chloroform fraction.
-
Basify the remaining aqueous methanol layer with ammonium (B1175870) hydroxide (B78521) to a pH of approximately 9.
-
Partition the basified solution three times with an equal volume of ethyl acetate. The aqueous fraction will contain the more polar betaxanthins, including this compound.
-
-
Purification:
-
Further purify the aqueous fraction containing miraxanthins using column chromatography. A Sephadex LH-20 column eluted with a methanol-water gradient is often effective.
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with diode-array detection (DAD) at approximately 480 nm.
-
Combine fractions containing pure this compound and concentrate under vacuum.
-
-
Analysis:
-
Confirm the identity and purity of this compound using HPLC-DAD and liquid chromatography-mass spectrometry (LC-MS).
-
This protocol provides a detailed procedure for assessing the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[21][22][23][24]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (B145695) (spectrophotometric grade)
-
This compound sample
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare a stock solution of this compound in methanol or water. Create a series of dilutions from the stock solution.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the this compound sample or the positive control to the wells.
-
For the blank, add 100 µL of the solvent (methanol or water) to the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
% Scavenging = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
This protocol outlines a general method for evaluating the inhibitory effect of this compound on COX-1 and COX-2 enzymes.[25][26][27][28][29]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (B1673048) (cofactor)
-
This compound sample
-
Known COX inhibitor (e.g., indomethacin (B1671933) for non-selective, celecoxib (B62257) for COX-2 selective)
-
Detection system (e.g., colorimetric, fluorometric, or LC-MS-based quantification of prostaglandins)
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the reaction buffer containing hematin according to the manufacturer's instructions.
-
Inhibitor Incubation:
-
In separate reaction tubes or wells, add the enzyme solution.
-
Add the this compound sample at various concentrations or the control inhibitor.
-
For the control (100% activity), add the solvent used to dissolve the sample.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes) at 37°C.
-
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each tube/well.
-
Reaction Termination: After a specific incubation period (e.g., 2-10 minutes), stop the reaction by adding a quenching agent (e.g., hydrochloric acid).
-
Product Quantification: Quantify the amount of prostaglandin (B15479496) E₂ (PGE₂) or other prostaglandin products formed using a suitable detection method, such as an ELISA kit or LC-MS.
-
Calculation: Calculate the percentage of COX inhibition for each concentration of this compound compared to the control without the inhibitor. Determine the IC₅₀ value for both COX-1 and COX-2 to assess the inhibitory potency and selectivity.
Conclusion
This compound is a promising natural compound with significant antioxidant and potential anti-inflammatory properties. Its chemical structure is well-defined, although further experimental data on its physicochemical properties are needed. The provided experimental protocols offer a solid foundation for researchers to further investigate the biological activities and therapeutic potential of this compound. The signaling pathway diagrams, based on current understanding, provide a framework for exploring its mechanisms of action at the molecular level. This technical guide serves as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this compound.
References
- 1. This compound | C14H18N2O7S | CID 135438591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Miraxanthin I #2004 | Betaelegans [betaelegans.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. scivisionpub.com [scivisionpub.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. whitman.edu [whitman.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Oxidant and Anti-Inflammatory Effects of Astaxanthin on Gastrointestinal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Isolation and characterization of bioactive components from Mirabilis jalapa L. radix - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alkaloid fraction of Mirabilis jalapa Linn. flowers has low cytotoxicity and increases iron absorption through Erythropoietin-Matriptase-2-Hepcidin pathway in iron deficiency Hepatocarcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alkaloid Fraction of Mirabilis Jalapa Leaves has Higher Betaxanthin Levels than Ethanol Extract and is Potentially Developed for Anemia Treatment | Atlantis Press [atlantis-press.com]
- 21. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 22. acmeresearchlabs.in [acmeresearchlabs.in]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. abcam.com [abcam.com]
- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Miraxanthin-I: A Technical Overview of its Molecular Characteristics, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Miraxanthin-I is a yellow-orange betaxanthin pigment found in plants of the order Caryophyllales, notably in the flowers of Mirabilis jalapa. Its molecular formula is C₁₄H₁₈N₂O₇S [1][2]. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biosynthetic pathway, and detailed experimental protocols for its isolation, synthesis, and quantification.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented below. While experimental data for some properties remain to be fully elucidated in the literature, computed values from reliable databases offer valuable insights.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O₇S | PubChem[1], J-GLOBAL[2] |
| Molecular Weight | 358.37 g/mol | PubChem[1] |
| CAS Number | 5296-79-7 | Betaelegans[3] |
| Appearance | Yellow-orange pigment | General knowledge |
| XLogP3-AA | -0.9 | PubChem[1] |
| Molar Extinction Coefficient (ε) | ~48,000 M⁻¹cm⁻¹ (estimated for betaxanthins) | RSC Publishing[4] |
| Melting Point | Not reported in the searched literature | |
| Specific Rotation | Not reported in the searched literature |
Biosynthesis of this compound
This compound, like all betalains, is derived from the amino acid tyrosine. The biosynthetic pathway involves several key enzymatic and spontaneous reactions. The initial steps involve the conversion of tyrosine to L-DOPA and subsequently to betalamic acid, the chromophore common to all betalains. The formation of this compound then proceeds through the condensation of betalamic acid with methionine sulfoxide.
Experimental Protocols
Isolation and Purification of this compound from Mirabilis jalapa
This protocol describes a general method for the extraction and fractionation of betaxanthins from the flowers of Mirabilis jalapa.
Materials:
-
Fresh or dried flowers of Mirabilis jalapa
-
Ethanol (B145695) (80% v/v)
-
Ethyl acetate
-
Hydrochloric acid (2 M)
-
Ammonium (B1175870) hydroxide
-
Rotary evaporator
-
Centrifuge
-
Chromatography column (e.g., Sephadex LH-20)
Procedure:
-
Extraction: Macerate the flower material with 80% ethanol at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Acid-Base Fractionation:
-
Dissolve the concentrated extract in ethyl acetate.
-
Acidify the solution to pH 3 with 2 M HCl to separate the acidic compounds.
-
Collect the aqueous layer and adjust the pH to 9 with ammonium hydroxide.
-
Extract the alkaline solution with ethyl acetate. The aqueous layer will contain the betaxanthins.
-
-
Purification:
-
Concentrate the aqueous fraction containing the betaxanthins.
-
Further purify the extract using column chromatography, for example, with Sephadex LH-20, eluting with a suitable solvent system such as a gradient of methanol (B129727) in water.
-
Monitor the fractions by UV-Vis spectroscopy at the absorption maximum of betaxanthins (around 480 nm) to collect the this compound containing fractions.
-
Chemical Synthesis of this compound
This compound can be synthesized by the oxidation of methionine-betaxanthin.
Materials:
-
Methionine-betaxanthin
-
Hydrogen peroxide (H₂O₂) solution
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve methionine-betaxanthin in a suitable solvent (e.g., water or a buffer solution).
-
Add a controlled amount of hydrogen peroxide solution to the reaction mixture while stirring.
-
Monitor the reaction progress by a suitable analytical technique, such as HPLC or TLC, until the conversion to this compound is complete.
-
Purify the resulting this compound from the reaction mixture using chromatographic techniques as described in the isolation protocol.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the accurate quantification of this compound in various samples. The following is a general guideline for developing such a method.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: 0.1% formic acid in water, and Solvent B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 480 nm (the approximate λmax for betaxanthins)
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase.
-
Sample Preparation: Extract and dilute the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Quantification: Inject the sample solution and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
References
The Biosynthesis of Miraxanthin-I in Mirabilis jalapa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of Miraxanthin-I, a yellow betaxanthin pigment found in the flowers of Mirabilis jalapa (the four-o'clock flower). Betalains (B12646263), including miraxanthins, are tyrosine-derived pigments with significant antioxidant properties, making them of interest for applications in the pharmaceutical and food industries. This document details the biosynthetic pathway from the precursor molecule, tyrosine, to the final product, this compound. It includes structured tables of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the metabolic pathways and experimental workflows using the DOT language for Graphviz. This guide is intended to serve as a valuable resource for researchers investigating betalain biosynthesis, natural product chemistry, and the development of novel therapeutic agents.
Introduction
Mirabilis jalapa is a well-known ornamental plant that exhibits a wide range of flower colors, which are attributed to the presence of betalain pigments.[1] Unlike anthocyanins, which are responsible for coloration in most flowering plants, betalains are nitrogen-containing pigments derived from the amino acid tyrosine.[2] Betalains are classified into two main groups: the red-violet betacyanins and the yellow betaxanthins. This compound belongs to the betaxanthin class and is one of several miraxanthins identified in the flowers of M. jalapa.[3] Understanding the biosynthesis of this compound is crucial for harnessing its potential as a natural colorant and bioactive compound.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound in Mirabilis jalapa is a multi-step process that begins with the amino acid tyrosine and culminates in the formation of the betaxanthin pigment. The pathway can be divided into two main stages: the formation of the chromophore, betalamic acid, and the subsequent condensation of betalamic acid with an amino acid derivative to form the specific miraxanthin.
Stage 1: Biosynthesis of Betalamic Acid
The initial steps of the pathway, leading to the formation of betalamic acid, are common to all betalains.
-
Tyrosine to L-DOPA: The pathway commences with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by cytochrome P450 enzymes of the CYP76AD family.[4] In Mirabilis jalapa, CYP76AD1 is a key enzyme involved in this step.
-
L-DOPA to Betalamic Acid: L-DOPA is then cleaved by the enzyme L-DOPA 4,5-dioxygenase (DOD) to form 4,5-seco-DOPA.[5] This intermediate spontaneously cyclizes to form betalamic acid, the yellow chromophore that is the precursor to all betaxanthins.[6]
Stage 2: Formation of this compound
The final step in the biosynthesis of this compound is the condensation of betalamic acid with a specific amino acid derivative.
-
Condensation with Methionine Sulfoxide: this compound is formed through the spontaneous condensation of betalamic acid with methionine sulfoxide.[7][8] This reaction is generally considered to be non-enzymatic and occurs spontaneously once the two precursors are present in the same cellular compartment.
Signaling Pathway and Regulation
The regulation of betalain biosynthesis in Mirabilis jalapa is a complex process that is not yet fully elucidated. However, it is understood that the expression of the key biosynthetic genes, such as those encoding for CYP76AD and DOD enzymes, is tightly controlled, leading to the tissue-specific and developmental stage-specific accumulation of pigments.
Quantitative Data
The following tables summarize the available quantitative data related to betalain biosynthesis in Mirabilis jalapa and related species.
Table 1: Betalain Content in Mirabilis jalapa
| Tissue | Betaxanthin Content (relative units) | Betacyanin Content (relative units) | Reference |
| Yellow Flower Petals | High | Low | [9] |
| Red/Pink Flower Petals | Low | High | [9] |
| Leaves | 23 times higher in alkaloid fraction than ethanol (B145695) extract | Lower than betaxanthins in ethanol extract | [10] |
Table 2: Kinetic Parameters of DOPA 4,5-Dioxygenase (DOD)
| Enzyme Source | Substrate | Km (mM) | Vmax (µM·min-1) | Reference |
| Beta vulgaris (BvDOD) | L-DOPA | 6.9 ± 0.9 | 1.2 ± 0.1 | [11] |
| Gluconacetobacter diazotrophicus (GdDODA) | L-DOPA | 1.36 ± 0.31 | 5.26 ± 0.43 | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.
Extraction of Betalains from Mirabilis jalapa Flowers
This protocol describes a general method for the extraction of betalains from M. jalapa flowers, which can be adapted for subsequent quantification and purification.[12][13]
Materials:
-
Fresh Mirabilis jalapa flowers
-
Methanol (B129727) (80% v/v in water)
-
Ascorbic acid (50 mM)
-
Centrifuge
-
Rotary evaporator
-
pH meter
Procedure:
-
Harvest fresh M. jalapa flowers and chop them into small pieces.
-
Prepare the extraction solvent: 80% methanol in water containing 50 mM ascorbic acid. Adjust the pH to 5.5 with citric acid.
-
Homogenize the flower tissue in the extraction solvent at a solid-to-liquid ratio of 1:5 (g/mL) for 30 minutes at room temperature, under continuous stirring and protected from light.
-
Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C.
-
Collect the supernatant containing the betalain extract.
-
Concentrate the extract under vacuum using a rotary evaporator at a temperature below 35°C.
-
Store the concentrated extract at -20°C in the dark until further analysis.
HPLC Analysis of Miraxanthins
This protocol provides a general framework for the separation and quantification of miraxanthins using High-Performance Liquid Chromatography (HPLC).[14][15]
Materials:
-
Betalain extract (from section 4.1)
-
HPLC system with a C18 reverse-phase column and a Diode Array Detector (DAD) or UV-Vis detector
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Syringe filters (0.45 µm)
Procedure:
-
Filter the betalain extract through a 0.45 µm syringe filter.
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject 20 µL of the filtered extract into the HPLC system.
-
Elute the compounds using a gradient program, for example:
-
0-5 min: 5% B
-
5-25 min: 5-30% B (linear gradient)
-
25-30 min: 30% B
-
30-35 min: 30-5% B (linear gradient)
-
35-40 min: 5% B
-
-
Monitor the elution at 480 nm for betaxanthins.
-
Identify this compound based on its retention time and comparison with a standard if available.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve of a suitable standard (e.g., a purified miraxanthin or a related betaxanthin).
DOPA 4,5-Dioxygenase (DOD) Enzyme Assay
This protocol describes an in vitro assay to measure the activity of DOPA 4,5-dioxygenase from a crude protein extract.[5][16]
Materials:
-
Crude protein extract from M. jalapa tissues (e.g., petals)
-
Reaction buffer: 100 mM Potassium phosphate (B84403) buffer, pH 7.2
-
L-DOPA solution (10 mM)
-
Ferrous chloride (FeCl2) solution (1 mM)
-
Ascorbic acid solution (100 mM)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a crude protein extract from M. jalapa tissues by homogenizing in an appropriate buffer and centrifuging to remove cell debris.
-
Prepare the reaction mixture in a microcentrifuge tube or a well of a microplate:
-
80 µL of reaction buffer
-
10 µL of crude protein extract
-
5 µL of FeCl2 solution
-
5 µL of ascorbic acid solution
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of L-DOPA solution.
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction by adding an equal volume of 1 M HCl.
-
Measure the absorbance of the product, betalamic acid, at 424 nm.
-
Calculate the enzyme activity based on the change in absorbance over time, using the molar extinction coefficient of betalamic acid.
Conclusion
The biosynthesis of this compound in Mirabilis jalapa follows the general betalain pathway, originating from tyrosine and proceeding through the key intermediate, betalamic acid. The final defining step is the spontaneous condensation of betalamic acid with methionine sulfoxide. This technical guide has provided a detailed overview of this pathway, including the key enzymes involved, available quantitative data, and comprehensive experimental protocols. The information presented herein serves as a foundational resource for researchers in the fields of natural product chemistry, plant biochemistry, and drug development, facilitating further investigation into the fascinating world of betalain biosynthesis and its potential applications. Further research is warranted to elucidate the precise regulatory mechanisms governing miraxanthin biosynthesis in M. jalapa and to determine the specific kinetic parameters of the involved enzymes within this species.
References
- 1. ijbpsa.com [ijbpsa.com]
- 2. mdpi.com [mdpi.com]
- 3. jmpas.com [jmpas.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. The Decisive Step in Betaxanthin Biosynthesis Is a Spontaneous Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C14H18N2O7S | CID 135438591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alkaloid Fraction of Mirabilis Jalapa Leaves has Higher Betaxanthin Levels than Ethanol Extract and is Potentially Developed for Anemia Treatment | Atlantis Press [atlantis-press.com]
- 11. In planta complementation of the betalain biosynthetic pathway with a bacterial dioxygenase | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. Red beet betalains extraction process: A comprehensive review of methods, applications, and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Miraxanthin-I: A Technical Guide to Its Natural Sources, Extraction, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miraxanthin-I is a yellow, water-soluble pigment belonging to the betaxanthin class of betalains. These tyrosine-derived pigments are characteristic of plants in the order Caryophyllales. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and quantification, and a summary of its biosynthetic pathway. The information presented is intended to support research and development efforts related to this bioactive compound.
Natural Sources of this compound
This compound has been identified in several plant species within the Caryophyllales order. The primary and most cited sources are the flowers of Mirabilis jalapa (four o'clock flower) and the plant Ardisia japonica (Japanese ardisia).[1] While this compound is a key constituent, it is often found alongside other betaxanthins.
Quantitative Data
Precise quantitative data for this compound is limited in the available literature. However, studies on the total betaxanthin content in the flowers of Mirabilis jalapa provide valuable context. The concentration of these pigments can vary based on factors such as flower color, developmental stage, and environmental conditions.
| Plant Source | Plant Part | Total Betaxanthins (mg/g dry weight) | This compound Presence | Reference |
| Mirabilis jalapa | Flowers | Data not available for specific quantification of this compound, but it is a known constituent.[1][2] | Present | [1][2] |
| Ardisia japonica | Whole Plant | Not specified | Present | [3] |
Note: The alkaloid fraction of Mirabilis jalapa flowers has been shown to be rich in betaxanthins. Further chromatographic analysis of this fraction would be required to determine the precise concentration of this compound.
Experimental Protocols
The following sections detail the methodologies for the extraction and quantification of this compound from its natural sources. These protocols are based on established methods for betalain analysis and can be adapted for specific research needs.
Extraction of this compound from Mirabilis jalapa Flowers
This protocol outlines a standard procedure for the extraction of betaxanthins, including this compound, from fresh flower petals.
Materials:
-
Fresh Mirabilis jalapa flowers
-
Methanol (B129727) (or 80% methanol in water)
-
Mortar and pestle or blender
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
pH meter
-
Citric acid or ascorbic acid (for stabilization)
Procedure:
-
Sample Preparation: Harvest fresh, fully opened flowers. Separate the petals and weigh them.
-
Homogenization: Homogenize the petals in a pre-chilled mortar and pestle or a blender with a small volume of cold methanol. A sample-to-solvent ratio of 1:10 (w/v) is recommended. The addition of a small amount of citric acid or ascorbic acid can help to stabilize the pigments by maintaining a low pH.
-
Extraction: Transfer the homogenate to a centrifuge tube and agitate in the dark on a shaker for at least 30 minutes at 4°C.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet the solid debris.
-
Supernatant Collection: Carefully decant the supernatant, which contains the betaxanthin pigments.
-
Re-extraction (Optional): The remaining pellet can be re-extracted with the solvent to ensure maximum recovery of the pigments. The supernatants can then be pooled.
-
Solvent Evaporation: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: The concentrated extract should be stored at -20°C or lower in the dark to prevent degradation.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and accurate method for the separation and quantification of individual betalains.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting from a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds. A typical gradient might be: 0-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Betaxanthins, including this compound, have a characteristic absorption maximum around 480 nm.
-
Injection Volume: 20 µL.
-
Standard: A purified this compound standard is required for accurate quantification. If a commercial standard is unavailable, it must be isolated and its concentration determined spectrophotometrically using the molar extinction coefficient.
Procedure:
-
Sample Preparation: The crude extract obtained from the extraction protocol should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
Analysis: Inject the filtered sample into the HPLC system and run the gradient program.
-
Identification: this compound is identified by comparing its retention time and UV-Vis spectrum with that of a purified standard.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample with the peak area of a known concentration of the standard.
Biosynthesis of this compound
This compound, like all betalains, is derived from the amino acid L-tyrosine. The biosynthetic pathway involves a series of enzymatic steps to produce the chromophore betalamic acid, which then condenses with an amino acid or amine to form a specific betaxanthin.
The key steps in the biosynthesis of this compound are:
-
Hydroxylation of L-Tyrosine: L-tyrosine is hydroxylated to L-DOPA (3,4-dihydroxyphenylalanine). This reaction is catalyzed by a tyrosinase.
-
Cleavage of L-DOPA: The aromatic ring of L-DOPA is cleaved by a DOPA-4,5-dioxygenase to form seco-DOPA.
-
Spontaneous Cyclization: seco-DOPA spontaneously cyclizes to form betalamic acid, the central chromophore of all betalains.
-
Condensation: Betalamic acid then condenses with L-methionine sulfoxide (B87167) to form this compound.
Signaling Pathway Diagram
References
The Role of Miraxanthins in Plant Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miraxanthins are a class of yellow-orange betaxanthin pigments found in plants of the order Caryophyllales.[1][2] Like all betalains (B12646263), they are water-soluble, nitrogen-containing compounds synthesized from the amino acid tyrosine and are located in the cell vacuole.[3] This guide provides a comprehensive overview of the current understanding of the role of miraxanthins in plant physiology, with a particular focus on Miraxanthin-V, due to the greater availability of research on this compound compared to others in its class, such as Miraxanthin-I.
While the primary function of miraxanthins is pigmentation, which plays a role in attracting pollinators and seed dispersers, emerging research highlights their significant antioxidant properties and potential involvement in plant stress responses.[4][5] This guide will delve into the chemical nature of miraxanthins, their biosynthesis, their physiological roles, and the experimental protocols used to study them.
Chemical Profile: this compound vs. Miraxanthin-V
This compound and Miraxanthin-V are distinct chemical entities, with limited literature available on the specific physiological functions of this compound. Their chemical properties are summarized below.
| Property | This compound | Miraxanthin-V |
| IUPAC Name | (4E)-4-[2-(1-carboxy-3-methylsulfinylpropyl)iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid[6] | (4E)-4-[2-[2-(3,4-dihydroxyphenyl)ethylimino]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid[7] |
| Molecular Formula | C₁₄H₁₈N₂O₇S[6] | C₁₇H₁₈N₂O₆[7] |
| Molecular Weight | 358.37 g/mol [6] | 346.3 g/mol [7] |
| Source | Found in plants such as Mirabilis jalapa[8] | Identified in plants of the Amaranthaceae family, such as Celosia argentea[9] |
Biosynthesis of Miraxanthins
Miraxanthins, like all betalains, are derived from tyrosine. The biosynthetic pathway involves several enzymatic and spontaneous reactions. The key precursor for all betalains is betalamic acid. The condensation of betalamic acid with various amino acids or amines leads to the formation of different betaxanthins. In the case of Miraxanthin-V, betalamic acid condenses with dopamine.[2][10][11]
Role in Plant Physiology
Pigmentation
The most evident role of miraxanthins is providing yellow to orange coloration to various plant tissues, including flowers and fruits.[3] This pigmentation is crucial for attracting pollinators and seed-dispersing animals, thereby contributing to the reproductive success of the plant.
Antioxidant Activity
Betaxanthins, including Miraxanthin-V, have demonstrated potent antioxidant activity.[5] They can scavenge a variety of reactive oxygen species (ROS), which are harmful byproducts of aerobic metabolism and are produced in excess under stress conditions. The antioxidant capacity of betalains is attributed to their chemical structure, which allows for the donation of electrons to neutralize free radicals.[12]
The antioxidant mechanism of betalains can involve:
-
Hydrogen Atom Transfer (HAT): Direct donation of a hydrogen atom to a free radical.[12]
-
Single Electron Transfer followed by Proton Transfer (SET-PT): An electron is transferred to the radical, followed by a proton.[12]
-
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant is deprotonated, and the resulting anion transfers an electron to the radical.[12]
Studies have shown that some betaxanthins exhibit stronger antioxidant activity than common antioxidants like ascorbic acid.[5] However, it is important to note that under certain conditions, betaxanthins might also exhibit pro-oxidant properties.[13]
Role in Stress Response
The accumulation of betalains, including miraxanthins, has been observed in plants subjected to various abiotic stresses, such as high salinity, drought, and heavy metal exposure. This suggests a role for these pigments in stress tolerance. Their antioxidant properties are likely a key factor in this protective role, as they can mitigate the oxidative damage caused by stress-induced ROS.[14] While the direct signaling pathways involving miraxanthins in stress response are not yet fully elucidated, their function as antioxidants is a critical component of the plant's overall defense mechanism.
Quantitative Data
The concentration of miraxanthins and other betaxanthins can vary significantly depending on the plant species, cultivar, and environmental conditions.
| Plant Species | Cultivar/Variety | Tissue | Total Betaxanthin Content (mg/kg FW) | Reference |
| Beta vulgaris | Boldor (Yellow Beet) | Leaves | 20.4 | [15] |
| Beta vulgaris | Snow Ball (White Beet) | Leaves | 3.43 | [15] |
| Beta vulgaris | Red Cultivars | Leaves | 13.4 - 18.8 | [15] |
| Gymnocalycium mihanovichii | Red Variety | Cactus | 1.55 | [15][16] |
| Gymnocalycium mihanovichii | Pink Variety | Cactus | 1.29 | [15][16] |
| Gymnocalycium mihanovichii | Orange Variety | Cactus | 0.22 | [15][16] |
| Gymnocalycium mihanovichii | Yellow Variety | Cactus | 0.09 | [15][16] |
| Compound | EC₅₀ (μM) for DPPH radical scavenging | Reference |
| Betaxanthins (average) | 4.15 | [5] |
| Gomphrenin type betacyanins (average) | 3.73 | [5] |
| Ascorbic Acid | 13.93 | [5] |
Experimental Protocols
Extraction of Miraxanthins and Other Betalains
A general workflow for the extraction and analysis of miraxanthins is depicted below.
Protocol: Microwave-Assisted Extraction (MAE) of Betalains [17]
-
Sample Preparation: Grind 20 grams of fresh plant tissue (e.g., beet pulp) in a blender with 400 mL of the chosen solvent (e.g., distilled water, ethanol (B145695), or ethanol with citric acid).
-
Extraction: Subject the mixture to microwave-assisted extraction for 10 minutes at a specified power level (e.g., 200, 400, or 600 W). Use a condenser to prevent solvent loss.
-
Storage: Immediately after extraction, store the samples in sealed bottles in a cooler at 18°C to minimize pigment degradation.
Quantification of Miraxanthins
Protocol: Spectrophotometric Quantification [17][18]
-
Sample Preparation: Dilute the betalain extract with a suitable buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 6.5).
-
Measurement: Measure the absorbance of the diluted extract at the maximum absorption wavelength for betaxanthins (around 480 nm) and for betacyanins (around 538 nm) using a spectrophotometer. A measurement at 600 nm is used to correct for impurities.
-
Calculation: The concentration of betaxanthins (BxC) can be calculated using the Beer-Lambert law with the following formula:
BxC (mg/100g) = (A × DF × MW × 100) / (ε × L)
Where:
-
A = Absorbance at ~480 nm
-
DF = Dilution factor
-
MW = Molecular weight of the specific betaxanthin (e.g., 308 g/mol for vulgaxanthin-I)
-
ε = Molar extinction coefficient (e.g., 48,000 L/mol·cm in water for vulgaxanthin-I)
-
L = Path length of the cuvette (typically 1 cm)
-
Identification and Quantification by HPLC
Protocol: High-Performance Liquid Chromatography (HPLC) [19][20]
-
Instrumentation: Use a liquid chromatograph equipped with a diode array detector (DAD) or a mass spectrometer (MS).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using two solvents, for example:
-
Solvent A: Acetonitrile
-
Solvent B: 0.20 M Phosphoric Acid
-
-
Gradient Program: An example gradient could be:
-
0-5 min: 100% B (isocratic)
-
5-35 min: Linear gradient from 0% to 13% A in B
-
-
Detection: Monitor the eluent at the maximum absorption wavelength for betaxanthins (~480 nm).
-
Quantification: Quantify the individual miraxanthins by comparing their peak areas to those of known standards.
Conclusion and Future Perspectives
Miraxanthins, particularly Miraxanthin-V, are important plant pigments with significant antioxidant properties. While their role in pigmentation is well-established, their contribution to stress physiology is an active area of research. Future studies should focus on elucidating the specific signaling pathways in which miraxanthins participate, their direct interactions with other cellular components during stress, and the full extent of their physiological roles beyond their antioxidant capacity. A deeper understanding of these molecules could have implications for the development of natural colorants with enhanced stability and bioactive properties, as well as for the breeding of crops with improved stress tolerance.
References
- 1. File:Betalain pathway.svg - Wikipedia [en.m.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C14H18N2O7S | CID 135438591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Miraxanthin-V | C17H18N2O6 | CID 135438594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Miraxanthin I #2004 | Betaelegans [betaelegans.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Antioxidant Activity of Betanin, Betanidin and Respective C15-Epimers via Shape Theory, Molecular Dynamics, Density Functional Theory and Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Effects of Betacyanin and Betaxanthin Pigments on Oxidative Stress and Inflammatory Response in Murine Macrophages - White Rose Research Online [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Betaxanthin Profiling in Beta vulgaris Leaves and Gymnocalycium mihanovichii Grafted Cacti: A Comprehensive Study [journal.pan.olsztyn.pl]
- 16. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 17. ejournal2.undip.ac.id [ejournal2.undip.ac.id]
- 18. scribd.com [scribd.com]
- 19. tandfonline.com [tandfonline.com]
- 20. academic.oup.com [academic.oup.com]
Spectroscopic Profile of Miraxanthin-I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Miraxanthin-I, a yellow betaxanthin pigment found in plants of the Caryophyllales order, such as Mirabilis jalapa (four o'clock flower) and Ardisia japonica, presents a unique spectroscopic signature.[1][2] This guide provides a comprehensive overview of its spectroscopic properties, including UV-Visible absorption, fluorescence, nuclear magnetic resonance (NMR), and mass spectrometry data. Detailed experimental protocols and a summary of its known biological activities are also included to support further research and development.
Physicochemical Properties
This compound is a non-proteinogenic α-amino acid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₇S | [2][3] |
| Molecular Weight | 358.37 g/mol | [3] |
| Monoisotopic Mass | 358.08347209 Da | [3] |
UV-Visible Spectroscopy
Table 1: UV-Visible Absorption Data for Amino Acid Betaxanthins
| Compound Class | Typical λmax Range (nm) |
| Amino Acid Betaxanthins | 471 - 486 |
Fluorescence Spectroscopy
This compound is distinguished by having the highest fluorescence quantum yield among known betaxanthins.[6] This enhanced fluorescence is attributed to intramolecular hydrogen bonds that create a more rigid molecular structure, thus reducing non-radiative decay pathways.[6] Generally, betaxanthins absorb blue light and emit in the green region of the spectrum.[7]
Table 2: Fluorescence Data for Betaxanthins
| Parameter | Wavelength Range (nm) |
| Excitation Maxima | 463 - 474 |
| Emission Maxima | 509 - 512 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in the structural elucidation of this compound. Studies have revealed that in an aqueous solution, this compound exists as a mixture of four E/Z stereoisomers in a 50:33:10:7 ratio (7E,9E : 7Z,9E : 7E,9Z : 7Z,9Z).[8] Detailed ¹H and ¹³C NMR chemical shift data are crucial for the unambiguous identification and characterization of these isomers. Although a specific table of chemical shifts for this compound is not available in the public domain, the general regions for proton and carbon signals of betaxanthins are known.
Mass Spectrometry (MS)
High-performance liquid chromatography coupled with electrospray ionization and tandem mass spectrometry (HPLC-ESI-MS/MS) is a key technique for the identification and analysis of this compound in plant extracts.[8] The exact mass of the protonated molecule [M+H]⁺ is a critical piece of data for its identification.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₇S | [2][3] |
| Monoisotopic Mass | 358.08347209 Da | [3] |
| [M+H]⁺ (calculated) | 359.09074 Da |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the oxidation of methionine-betaxanthin with 10% hydrogen peroxide.[8]
Spectroscopic Analysis
The following are generalized protocols based on the analysis of related betaxanthins and can be adapted for this compound.
-
UV-Visible Spectroscopy:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., water or methanol).
-
Use a double-beam UV-Vis spectrophotometer and record the absorbance spectrum from 200 to 800 nm.
-
The solvent used should be taken as a blank for baseline correction.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Spectroscopy:
-
Prepare a dilute solution of this compound in a suitable solvent.
-
Use a spectrofluorometer to record the excitation and emission spectra.
-
To obtain the emission spectrum, excite the sample at its absorption maximum (λmax) and scan a range of higher wavelengths.
-
To obtain the excitation spectrum, set the emission detector to the wavelength of maximum emission and scan a range of lower wavelengths.
-
-
NMR Spectroscopy:
-
Dissolve the purified this compound sample in a deuterated solvent (e.g., D₂O).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.
-
-
Mass Spectrometry:
-
Introduce a solution of this compound into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation.
-
Biological Activity and Logical Relationships
While specific signaling pathways for this compound have not been extensively elucidated, betalains, in general, are known for their antioxidant properties.[9] The antioxidant activity of these compounds is a key area of interest for their potential applications in health and wellness.
The general mechanism of antioxidant action involves the scavenging of reactive oxygen species (ROS), which can be visualized as a logical workflow.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Miraxanthin I #2004 | Betaelegans [betaelegans.com]
- 3. This compound | C14H18N2O7S | CID 135438591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. opendata.uni-halle.de [opendata.uni-halle.de]
- 6. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciprofiles.com [sciprofiles.com]
- 9. mdpi.com [mdpi.com]
The Antioxidant Mechanisms of Miraxanthin-I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miraxanthin-I, a member of the betaxanthin class of plant pigments, is increasingly recognized for its potential antioxidant properties. While direct experimental data on this compound remains limited, this technical guide synthesizes the current understanding of betaxanthin bioactivity to elucidate the probable antioxidant mechanisms of this specific compound. By examining data from structurally similar betaxanthins, such as indicaxanthin (B1234583) and vulgaxanthin, this document outlines the direct radical scavenging capabilities and the indirect cellular antioxidant pathways likely modulated by this compound. This guide provides a comprehensive overview of the experimental protocols used to assess these mechanisms, presents available quantitative data for related compounds, and visualizes the key signaling pathways, offering a foundational resource for researchers and professionals in drug development and nutritional science.
Introduction
This compound is a yellow, water-soluble pigment belonging to the betaxanthin family, which are immonium conjugates of betalamic acid with various amino acids or amines.[1] The core structure of betalains (B12646263), including this compound, is a 1,7-diazaheptamethinium system, which is key to their radical-scavenging properties.[2] While research has extensively focused on other betalains like betanin and indicaxanthin, this compound's specific antioxidant capacity is an emerging area of interest. This guide will extrapolate from the known mechanisms of related betaxanthins to provide a detailed overview of the potential antioxidant activities of this compound.
The antioxidant action of compounds like this compound can be broadly categorized into two main mechanisms:
-
Direct Antioxidant Activity: Involves the direct quenching of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through electron or hydrogen atom donation.
-
Indirect Antioxidant Activity: Involves the modulation of cellular signaling pathways that lead to the upregulation of endogenous antioxidant defense systems.
Direct Antioxidant Mechanisms: Radical Scavenging
Betaxanthins are potent scavengers of various free radicals. This activity is attributed to their chemical structure, which allows for the donation of electrons or hydrogen atoms to neutralize unstable radical species. The antioxidant potential of betaxanthins has been evaluated using several in vitro assays.
Data on Radical Scavenging Activity of Related Betaxanthins
While specific data for this compound is not yet available, the following table summarizes the radical scavenging activities of structurally similar betaxanthins, providing a benchmark for the potential efficacy of this compound.
| Compound | Assay | EC50 / IC50 (µM) | Reference Compound | EC50 / IC50 (µM) | Source |
| Vulgaxanthin I | DPPH | ~4.15 | Ascorbic Acid | 13.93 | [3] |
| Indicaxanthin | DPPH | - | Trolox | - | [4] |
| Betanin | DPPH | - | - | - | [1] |
| Vulgaxanthin I | Linoleate Peroxidation | 1.0 | Catechin | 1.2 | [3] |
| Betanin | Linoleate Peroxidation | 0.4 | Catechin | 1.2 | [3] |
Note: Lower EC50/IC50 values indicate higher antioxidant activity. The data presented is from various studies and experimental conditions may differ.
Experimental Protocols for In Vitro Antioxidant Assays
The following are detailed methodologies for common assays used to determine direct antioxidant activity.
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagents: DPPH solution (in methanol (B129727) or ethanol), antioxidant compound, control (e.g., Trolox, ascorbic acid), methanol or ethanol.
-
Procedure:
-
Prepare a stock solution of the antioxidant compound.
-
In a microplate well or cuvette, add a specific volume of the DPPH solution.
-
Add varying concentrations of the antioxidant solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the antioxidant and A_sample is the absorbance of the reaction mixture.
-
The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[5]
-
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
-
Reagents: ABTS solution, potassium persulfate, antioxidant compound, control, buffer (e.g., phosphate-buffered saline).
-
Procedure:
-
Generate the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add varying concentrations of the antioxidant solution to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance.
-
Calculate the percentage of inhibition and the EC50 value as described for the DPPH assay.[6]
-
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), antioxidant compound, control.
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add a small volume of the antioxidant solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant (e.g., FeSO₄ or Trolox).[5]
-
Indirect Antioxidant Mechanisms: Modulation of Cellular Pathways
Beyond direct radical scavenging, betaxanthins like this compound are thought to exert their antioxidant effects by influencing cellular signaling pathways that regulate the expression of endogenous antioxidant enzymes. The most prominent of these is the Nrf2-ARE pathway.
The Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds (like some phytochemicals), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes.
Studies on betanin, a related betalain, have shown that it can induce the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[7] It is highly probable that this compound employs a similar mechanism to enhance cellular antioxidant defenses.
Experimental Protocol for Assessing Nrf2 Activation
This technique is used to quantify the amount of Nrf2 protein in the nuclear and cytoplasmic fractions of cells treated with the antioxidant compound.
-
Materials: Cell culture (e.g., HepG2, Caco-2), this compound, cell lysis buffers for cytoplasmic and nuclear fractionation, primary antibodies (anti-Nrf2, anti-lamin B1 for nuclear control, anti-β-actin for cytoplasmic control), secondary antibody (HRP-conjugated), chemiluminescence substrate.
-
Procedure:
-
Treat cultured cells with varying concentrations of this compound for a specific duration.
-
Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-Nrf2 antibody, followed by the appropriate loading control antibodies.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative amount of Nrf2 in the nucleus versus the cytoplasm.
-
This method measures the mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1) to assess the downstream effects of Nrf2 activation.
-
Materials: Treated cells, RNA extraction kit, reverse transcriptase, cDNA synthesis kit, qPCR primers for target genes and a housekeeping gene (e.g., GAPDH), SYBR Green or TaqMan master mix, real-time PCR system.
-
Procedure:
-
Treat cells with this compound as described above.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using specific primers for the target antioxidant genes and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to untreated controls.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the antioxidant mechanisms of a compound like this compound.
Conclusion and Future Directions
While direct experimental evidence for the antioxidant mechanism of this compound is still forthcoming, the extensive research on related betaxanthins provides a strong foundation for predicting its bioactivity. This compound likely acts as a potent antioxidant through both direct radical scavenging and the modulation of the Nrf2-ARE signaling pathway.
Future research should focus on:
-
Isolation and purification of this compound: To enable direct testing of its antioxidant capacity.
-
In vitro and cell-based assays: To quantify its radical scavenging activity and its ability to activate the Nrf2 pathway.
-
In vivo studies: To determine its bioavailability, metabolism, and efficacy in animal models of oxidative stress-related diseases.
This technical guide serves as a comprehensive resource for initiating and guiding further investigation into the promising antioxidant potential of this compound. The methodologies and conceptual frameworks presented here will be invaluable for researchers and professionals seeking to harness the therapeutic benefits of this natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Brain Distribution and Modulation of Neuronal Excitability by Indicaxanthin From Opuntia Ficus Indica Administered at Nutritionally-Relevant Amounts [frontiersin.org]
- 5. Evaluation of the antioxidant activities of fatty polyhydroquinolines synthesized by Hantzsch multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic Application of Betalains: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Miraxanthin-I: A Comprehensive Technical Guide on its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miraxanthin-I is a yellow-orange betaxanthin pigment found in plants of the Caryophyllales order, most notably in the flowers of Mirabilis jalapa (the four-o'clock flower). As a member of the betalain family of pigments, it is a water-soluble, nitrogen-containing compound. This technical guide provides a detailed overview of the history of this compound's discovery and isolation, its physicochemical properties, and detailed experimental protocols for its extraction, purification, and characterization. Additionally, this guide explores the biosynthetic pathway of this compound and reviews the current, albeit limited, understanding of its biological activities, including its potential antioxidant and anti-inflammatory properties. The information is presented with a focus on quantitative data, detailed methodologies, and visual representations of key processes to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Isolation History
The discovery of this compound is credited to a seminal 1965 study by M. Piattelli, L. Minale, and R.A. Nicolaus.[1] While investigating the pigments of Mirabilis jalapa flowers, they successfully isolated and characterized a group of yellow pigments which they named miraxanthins.[1] Among these, this compound was identified as the condensation product of betalamic acid with L-methionine sulfoxide.[2] This initial work laid the foundation for understanding the chemical diversity of betaxanthins.
Experimental Workflow: Isolation and Purification of this compound
References
The Biological Activity of Miraxanthin-I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miraxanthin-I is a yellow, water-soluble pigment belonging to the betaxanthin subclass of betalain compounds. While research on the specific biological activities of this compound is limited, the broader class of betaxanthins is recognized for its antioxidant and anti-inflammatory properties. This technical guide synthesizes the available information on the biological activities of betaxanthins as a proxy for understanding the potential of this compound, details relevant experimental methodologies, and outlines potential signaling pathways involved in its mechanism of action. Due to the scarcity of direct quantitative data for this compound, this document leverages information from studies on closely related betaxanthins and plant extracts known to contain this compound, such as those from Mirabilis jalapa[1][2].
Introduction to this compound
This compound is a non-proteinogenic alpha-amino acid, a conjugate of betalamic acid with methionine sulfoxide[3]. Like other betalains (B12646263), it is found in plants of the order Caryophyllales[4]. Betalains, including betaxanthins and the red-violet betacyanins, are tyrosine-derived pigments[5]. The unique chemical structure of betalains, featuring a 1,7-diazaheptamethinium system, is believed to be the basis of their antioxidant capacity[6]. While several betaxanthins have been studied for their biological effects, this compound remains a less-explored member of this family.
Antioxidant Activity
The antioxidant activity of betalains is a well-documented phenomenon[4][5][6]. These compounds can act as potent scavengers of reactive oxygen species (ROS), contributing to the prevention of oxidative stress-related cellular damage. The antioxidant potential of betaxanthins, in general, has been shown to be comparable to or even stronger than that of well-known antioxidants like ascorbic acid[7].
Quantitative Data on Betaxanthin Antioxidant Activity
| Compound/Extract | Assay | IC50 / Activity Value | Reference |
| Betaxanthins (general) | DPPH | EC50 = 4.2 µM (mean) | [7] |
| Gomphrenin type betacyanins | DPPH | EC50 = 3.7 µM (mean) | [7] |
| Ascorbic Acid | DPPH | EC50 = 13.9 µM | [7] |
| Rutin | DPPH | EC50 = 6.1 µM | [7] |
| Catechin | DPPH | EC50 = 7.2 µM | [7] |
| Portulaca oleracea extract | DPPH | IC50 = 1.30 - 1.71 mg/mL | [8][9] |
| Mirabilis jalapa extract | - | Moderate to potent antioxidant activity | [10] |
Experimental Protocols for Antioxidant Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Principle: The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.
-
Reagents:
-
DPPH solution in methanol (B129727) or ethanol (B145695).
-
Antioxidant compound/extract dissolved in a suitable solvent.
-
Methanol or ethanol as a blank.
-
-
Procedure:
-
A solution of the test compound at various concentrations is added to a solution of DPPH.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance at a characteristic wavelength, typically 734 nm.
-
Reagents:
-
ABTS solution.
-
Potassium persulfate solution for radical generation.
-
Antioxidant compound/extract.
-
Ethanol or buffer solution for dilution.
-
-
Procedure:
-
The ABTS•+ radical cation is generated by reacting ABTS with potassium persulfate in the dark for 12-16 hours.
-
The ABTS•+ solution is diluted with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
The test compound is added to the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
-
Figure 1: General workflow for the DPPH antioxidant assay.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Betalains have demonstrated anti-inflammatory properties in several studies[11]. Extracts from plants containing this compound, such as Mirabilis jalapa, have been traditionally used to treat inflammatory conditions, and modern studies have confirmed the anti-inflammatory activity of these extracts[1][12].
Potential Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of betalains are thought to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While specific pathways for this compound have not been elucidated, research on other betalains and related compounds suggests the involvement of the following:
-
Inhibition of Pro-inflammatory Enzymes: Betalains may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.
-
Modulation of NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation. Some bioactive compounds can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.
-
MAPK Pathway Inhibition: Mitogen-activated protein kinase (MAPK) signaling cascades are also involved in the inflammatory response. Inhibition of these pathways can lead to a reduction in the production of inflammatory mediators.
Experimental Protocols for Anti-inflammatory Assays
This in vitro model is widely used to screen for anti-inflammatory agents.
-
Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines. The ability of a test compound to inhibit this response is measured.
-
Procedure:
-
Culture macrophages in appropriate media.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specific duration.
-
Stimulate the cells with LPS.
-
After incubation, collect the cell culture supernatant.
-
Measure the levels of inflammatory mediators in the supernatant using methods such as the Griess assay for NO, and ELISA for cytokines (e.g., TNF-α, IL-6).
-
Cell viability assays (e.g., MTT or LDH assay) should be performed to ensure that the observed effects are not due to cytotoxicity.
-
Figure 2: Proposed anti-inflammatory signaling pathway for this compound.
Future Directions
The current body of scientific literature highlights a significant gap in our understanding of the specific biological activities of this compound. While the general antioxidant and anti-inflammatory properties of betaxanthins are promising, dedicated research is required to isolate or synthesize pure this compound and evaluate its efficacy and mechanisms of action. Future studies should focus on:
-
Quantitative antioxidant assays: Determining the IC50 values of this compound in various antioxidant assays (DPPH, ABTS, ORAC, etc.) to compare its potency with other betaxanthins and standard antioxidants.
-
In vitro anti-inflammatory studies: Investigating the effects of this compound on inflammatory pathways in relevant cell models, such as LPS-stimulated macrophages.
-
In vivo studies: Assessing the bioavailability, safety, and efficacy of this compound in animal models of oxidative stress and inflammation.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
Conclusion
This compound, as a member of the betaxanthin family, holds potential as a bioactive compound with antioxidant and anti-inflammatory properties. However, a notable lack of direct experimental evidence specific to this compound necessitates further investigation. The methodologies and conceptual frameworks presented in this guide, derived from studies on related compounds, provide a solid foundation for future research aimed at unlocking the therapeutic potential of this natural pigment. The continued exploration of less common betalains like this compound is crucial for the discovery of new natural products for pharmaceutical and nutraceutical applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jmpas.com [jmpas.com]
- 3. This compound | C14H18N2O7S | CID 135438591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betalains: A Narrative Review on Pharmacological Mechanisms Supporting the Nutraceutical Potential Towards Health Benefits [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of antioxidant properties and mineral composition of Purslane (Portulaca oleracea L.) at different growth stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small-Molecule Inhibitors of Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ANTI-INFLAMMATORY ACTIVITY OF MIRABILIS JALAPA LINN. LEAVES - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Stereoisomers of Miraxanthin-I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Miraxanthin-I, a yellow betaxanthin pigment found in plants of the Caryophyllales order, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the characterization of this compound stereoisomers, focusing on their synthesis, separation, and spectroscopic analysis. The information presented is crucial for researchers investigating the therapeutic potential and structure-activity relationships of these natural compounds.
Synthesis of this compound Stereoisomers
This compound is synthesized from its precursor, methionine-betaxanthin. The process involves the oxidation of methionine-betaxanthin, which leads to the formation of a mixture of this compound stereoisomers.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize a mixture of this compound stereoisomers from methionine-betaxanthin.
Materials:
-
Methionine-betaxanthin
-
10% Hydrogen peroxide (H₂O₂) solution
-
Reaction vessel
-
Stirring apparatus
-
Purified water
Procedure:
-
Dissolve methionine-betaxanthin in purified water in a reaction vessel.
-
While stirring, add a 10% solution of hydrogen peroxide to the methionine-betaxanthin solution.
-
Allow the reaction to proceed at room temperature. The progress of the oxidation can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, the resulting solution will contain a mixture of this compound stereoisomers.
-
The mixture can then be purified and the individual stereoisomers separated using chromatographic techniques as described in the following sections.
Stereoisomers of this compound
This compound exists as a mixture of four E/Z stereoisomers due to the presence of two double bonds in its chromophore. These isomers have been identified and quantified in aqueous solution.
Identified Stereoisomers and Their Abundance
NMR analysis has revealed the presence of four distinct stereoisomers of this compound in the following ratio[1]:
| Stereoisomer Configuration | Abundance (%) |
| 7E,9E | 50 |
| 7Z,9E | 33 |
| 7E,9Z | 10 |
| 7Z,9Z | 7 |
Separation and Characterization of this compound Stereoisomers
The separation and characterization of the individual stereoisomers are critical for understanding their specific properties. High-performance liquid chromatography coupled with various detectors is the primary technique employed for this purpose.
Experimental Protocol: HPLC-DAD-FL-ESI-MS/MS Analysis
Objective: To separate and identify the stereoisomers of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Diode Array Detector (DAD)
-
Fluorescence Detector (FL)
-
Electrospray Ionization Mass Spectrometer (ESI-MS/MS)
-
Chromatography data system
Chromatographic Conditions (General):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is generally appropriate.
-
Column Temperature: Maintained at a constant temperature, typically between 25-40 °C.
-
Detection:
-
DAD: To monitor the absorbance spectra of the eluting compounds, typically in the range of 200-600 nm. Betaxanthins exhibit characteristic absorption maxima around 480 nm.
-
FL: To detect fluorescent compounds. Excitation and emission wavelengths should be optimized for this compound.
-
ESI-MS/MS: To obtain mass spectral data for molecular weight determination and structural elucidation through fragmentation patterns.
-
Procedure:
-
Prepare a standard solution of the synthesized this compound mixture in a suitable solvent (e.g., mobile phase).
-
Inject the sample into the HPLC system.
-
Run the gradient elution program to separate the stereoisomers.
-
Monitor the elution profile using the DAD and FL detectors.
-
Direct the eluent to the ESI-MS/MS for mass analysis and fragmentation studies of each separated peak.
-
Analyze the data to identify and quantify each stereoisomer based on its retention time, UV-Vis spectrum, fluorescence properties, and mass-to-charge ratio (m/z) and fragmentation pattern.
References
Unveiling the Photophysics of Miraxanthin-V: A Technical Guide to its Fluorescence Quantum Yield
For Immediate Release
[City, State] – October 27, 2025 – In the intricate world of molecular photophysics, understanding the efficiency of light emission is paramount for the development of novel fluorophores. This technical guide delves into the core photophysical properties of Miraxanthin-V, a naturally occurring betaxanthin pigment, with a specific focus on its fluorescence quantum yield. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's fluorescence characteristics and the methodologies employed in their determination.
Miraxanthin-V, a member of the betaxanthin family of plant pigments, exhibits intriguing photophysical behavior. While it absorbs light efficiently, its fluorescence emission is notably weak, a characteristic that has significant implications for its potential applications. This guide provides a detailed overview of its fluorescence quantum yield, the experimental protocols for its measurement, and a visualization of its excited-state deactivation pathway.
Quantitative Analysis of Miraxanthin-V Fluorescence
The fluorescence quantum yield (ΦF) of a molecule is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For Miraxanthin-V, the fluorescence quantum yield is remarkably low, indicating that non-radiative decay pathways dominate the deactivation of its excited state.
| Compound | Solvent | Quantum Yield (ΦF) | Reference |
| Miraxanthin-V | Water | 0.003 | [1][2] |
This low quantum yield in an aqueous environment is reported to be the smallest value among all studied betaxanthins, highlighting its rapid non-radiative decay processes.[1][2]
Experimental Protocol for Determination of Fluorescence Quantum Yield
The determination of the fluorescence quantum yield of a compound like Miraxanthin-V is a meticulous process that can be approached through two primary methods: the absolute method and the relative (or comparative) method.[3][4] The relative method is more commonly employed due to its simplicity and accessibility.
Relative Method for Quantum Yield Determination
This method involves comparing the fluorescence intensity of the sample (Miraxanthin-V) to that of a well-characterized standard with a known quantum yield.
1. Selection of a Suitable Standard:
-
The standard should absorb and emit in a similar spectral region as the sample.
-
It should have a high and well-documented quantum yield.
-
Common standards include quinine (B1679958) sulfate, rhodamine 6G, and fluorescein.[4][5]
2. Preparation of Solutions:
-
Prepare a series of dilute solutions of both the Miraxanthin-V sample and the standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to minimize inner filter effects.[5]
3. Spectroscopic Measurements:
-
Measure the absorption spectra of all solutions using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.
4. Data Analysis:
-
Integrate the area under the fluorescence emission spectra for both the sample and the standard.
-
The quantum yield of the sample (ΦF_sample) can be calculated using the following equation:
ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2
Where:
-
ΦF_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Below is a generalized workflow for this experimental procedure.
Excited-State Deactivation Pathway of Miraxanthin-V
The low fluorescence quantum yield of Miraxanthin-V is a direct consequence of highly efficient non-radiative deactivation pathways from its first excited singlet state (S1). Upon excitation, the molecule rapidly returns to the ground state (S0) primarily through internal conversion, a process that dissipates the absorbed energy as heat.[1][2] This process is thought to be facilitated by intramolecular rotation or conformational relaxation.[1][2]
The dominant deactivation pathway involves the S1 state decaying back to the S0 state without the emission of a photon. This internal conversion process is significantly faster and more probable than the radiative decay (fluorescence). The following diagram illustrates this key relationship.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Miraxanthin-I from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miraxanthin-I is a yellow betaxanthin pigment found in a variety of plants, notably in the flowers of Mirabilis jalapa (Four o'clock flower) and Portulaca grandiflora (Moss rose).[1][2][3] As a member of the betalain family of pigments, this compound possesses antioxidant properties and has potential applications in the food, cosmetic, and pharmaceutical industries.[4] This document provides a detailed protocol for the extraction and partial purification of this compound from plant material, compiled from established methodologies for betalain extraction.
Chemical Profile: this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₇S | [5] |
| Molecular Weight | 358.37 g/mol | [5] |
| IUPAC Name | (4E)-4-[2-(1-carboxy-3-methylsulfinylpropyl)iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid | [5] |
| Appearance | Yellow Pigment | |
| Major Plant Sources | Mirabilis jalapa flowers, Portulaca grandiflora petals | [1][2][3] |
Experimental Protocols
The following protocols are recommended for the extraction and purification of this compound from fresh plant material. As betalains (B12646263) are sensitive to heat, light, and pH, all procedures should be carried out in a timely manner, under subdued light and at low temperatures where possible.
Protocol 1: Solvent Extraction of this compound from Portulaca grandiflora
This protocol is adapted from methods used for betalain extraction from Portulaca grandiflora.[2][6]
Materials and Reagents:
-
Fresh petals of Portulaca grandiflora
-
Extraction Solvent: Methanol/0.05 M HCl (4:1, v/v)[7] or Water/Acetone/Formic Acid (59:40:1, v/v/v)[6]
-
Centrifuge
-
Rotary evaporator
-
Freeze-dryer (optional)
-
Amber-colored collection vials
Procedure:
-
Sample Preparation: Harvest fresh, vibrant flowers of Portulaca grandiflora. Separate the petals and determine their fresh weight. Immediately freeze the petals in liquid nitrogen and grind them into a fine powder using a mortar and pestle.[7]
-
Extraction:
-
To the powdered petals, add the chilled extraction solvent at a ratio of 1:10 (w/v) (e.g., 10 g of petal powder to 100 mL of solvent).
-
Macerate the mixture on ice for 30 minutes with occasional stirring.[6]
-
-
Clarification: Centrifuge the extract at 4000 rpm for 15 minutes at 4°C to pellet the solid plant material.[6][7]
-
Solvent Evaporation: Carefully decant the supernatant. The pellet can be re-extracted to improve yield.[7] Concentrate the supernatant using a rotary evaporator at a temperature not exceeding 30°C to remove the organic solvent.
-
Lyophilization (Optional): The resulting aqueous extract can be freeze-dried to obtain a stable powder.
-
Storage: Store the concentrated extract or lyophilized powder at -20°C in amber-colored vials to protect from light degradation.
Protocol 2: Extraction and Partial Purification of this compound from Mirabilis jalapa
This protocol is based on methods for extracting betaxanthins from Mirabilis jalapa and involves an acid-base fractionation step to enrich the alkaloid fraction, which includes this compound.[1][4]
Materials and Reagents:
-
Fresh flowers of Mirabilis jalapa (yellow or multicolored varieties)[1]
-
Ethyl acetate (B1210297)
-
2 M Hydrochloric acid (HCl)
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH strips
Procedure:
-
Sample Preparation: Wash and sun-dry fresh Mirabilis jalapa flowers for 3 weeks, followed by oven-drying at 60°C for 24 hours. Grind the dried flowers into a fine powder.[1]
-
Ethanol Extraction:
-
Acid-Base Fractionation for Alkaloid Enrichment:
-
Dissolve the crude ethanol extract in ethyl acetate (1:10 w/v).
-
Transfer the solution to a separatory funnel and acidify to pH 3 with 2 M HCl. Shake vigorously and allow the layers to separate. Collect the lower acidic aqueous layer.
-
To the collected acidic layer, add ammonium hydroxide dropwise until the pH reaches 9.
-
Extract the basified solution with ethyl acetate. The ethyl acetate layer will contain the enriched alkaloid fraction, including this compound.
-
-
Final Concentration: Concentrate the final ethyl acetate layer using a rotary evaporator to yield the partially purified this compound extract.
-
Storage: Store the concentrated extract at -20°C in amber-colored vials.
Quantitative Data Summary
The following table summarizes typical yields and concentrations of betaxanthins from relevant plant sources, providing an expected range for this compound extraction.
| Plant Source | Extraction Method | Compound Class | Yield/Concentration | Reference |
| Portulaca grandiflora (Orange) | Maceration (Water/Acetone/Formic Acid) | Total Betaxanthins | 982 mg/100 g Dry Extract | [6] |
| Mirabilis jalapa Flowers | Ethanol Extraction | Betaxanthins | Higher concentration in alkaloid fraction than crude extract | [1][4] |
| Beetroot Peels | Conventional Extraction (Aqueous Ethanol) | Betaxanthin | 952.5 mg/L | [8] |
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction of this compound.
Further Purification and Analysis
For higher purity, the crude or partially purified extracts can be subjected to further chromatographic techniques such as column chromatography on silica (B1680970) gel or Sephadex.[9] The identification and quantification of this compound in the extracts can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS), with detection at approximately 470-480 nm for betaxanthins.[1][10]
References
- 1. Alkaloid fraction of Mirabilis jalapa Linn. flowers has low cytotoxicity and increases iron absorption through Erythropoietin-Matriptase-2-Hepcidin pathway in iron deficiency Hepatocarcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijbpsa.com [ijbpsa.com]
- 4. Alkaloid Fraction of Mirabilis Jalapa Leaves has Higher Betaxanthin Levels than Ethanol Extract and is Potentially Developed for Anemia Treatment | Atlantis Press [atlantis-press.com]
- 5. This compound | C14H18N2O7S | CID 135438591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metabolite Profiling Analysis and the Correlation with Biological Activity of Betalain-Rich Portulaca grandiflora Hook. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zryd.net [zryd.net]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Betalain production is possible in anthocyanin-producing plant species given the presence of DOPA-dioxygenase and L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-DAD Method for the Quantification of Miraxanthin-I
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of Miraxanthin-I in various sample matrices using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
Introduction
This compound is a yellow betaxanthin pigment found in plants of the order Caryophyllales, such as Mirabilis jalapa[1]. Betaxanthins are water-soluble nitrogenous compounds responsible for the yellow to orange hues in these plants[2]. As natural colorants and bioactive molecules, the accurate quantification of specific betaxanthins like this compound is crucial for quality control in the food and pharmaceutical industries, as well as for pharmacological and metabolic studies.
This application note details a robust HPLC-DAD method for the separation and quantification of this compound. The method is based on reversed-phase chromatography, which is a standard and effective technique for the analysis of betalains[3].
Experimental Protocol
Equipment and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD). An Agilent 1100 or similar system is suitable[4].
-
-
Columns:
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation[3].
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Trifluoroacetic acid (TFA) (optional, for pH adjustment)
-
Ultrapure water
-
This compound standard (>98% purity)
-
-
Sample Preparation:
-
Solid samples should be extracted with a suitable solvent (e.g., 80:20 methanol/water), vortexed, and centrifuged. The supernatant should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection[5].
-
Chromatographic Conditions
The following conditions are a robust starting point for the analysis of this compound and other betaxanthins.
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 1% Formic Acid |
| Mobile Phase B | Acetonitrile with 1% Formic Acid |
| Gradient Elution | 0-5 min: 5% B5-20 min: 5-25% B20-25 min: 25-50% B25-30 min: 50-5% B30-35 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection | DAD, Monitoring at 474 nm for this compound and other betaxanthins[2][6]. Full spectral data (200-600 nm) should be acquired for peak purity analysis. |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in ultrapure water to prepare a stock solution of 1000 µg/mL. Store at -20°C in the dark.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (95% A, 5% B) to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: Extract solid samples (e.g., plant material) with an 80:20 methanol/water mixture. For liquid samples, dilute as necessary with the initial mobile phase. All samples must be filtered through a 0.45 µm syringe filter prior to injection.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
| Validation Parameter | Expected Performance Criteria |
| Linearity | A linear relationship between peak area and concentration should be observed over the calibration range. The coefficient of determination (R²) should be > 0.995[7]. |
| Precision | The relative standard deviation (RSD) for replicate injections of the same standard should be < 2% for repeatability (intra-day precision) and < 5% for intermediate precision (inter-day precision)[7][8]. |
| Accuracy | The recovery of a known amount of this compound spiked into a sample matrix should be within 90-110%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve[8]. For similar compounds, LODs are in the range of 0.046 µg/mL[7]. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve[8]. For similar compounds, LOQs are in the range of 0.14 µg/mL[7]. |
| Specificity | The ability to assess the analyte in the presence of other components. Peak purity should be evaluated using the DAD to ensure no co-eluting impurities interfere with the this compound peak. |
Data Presentation
Quantification
Quantification is based on the external standard method. A calibration curve is constructed by plotting the peak area of this compound against the corresponding concentration of the calibration standards. The concentration of this compound in the samples is then calculated using the regression equation of the calibration curve.
Representative Chromatogram
A typical chromatogram will show the separation of various betaxanthins and other compounds in the sample. This compound should be identified by its retention time and its characteristic UV-Vis spectrum with an absorption maximum around 474 nm, which is characteristic for betaxanthins[2][6].
Visualization of the Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC-DAD.
Conclusion
The described HPLC-DAD method provides a reliable and robust approach for the quantification of this compound in various samples. The use of a C18 column with a gradient elution of acidified water and acetonitrile, coupled with DAD detection at 474 nm, allows for excellent separation and sensitive detection. Proper method validation is essential to ensure accurate and precise results for research, quality control, and drug development applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Opuntia ficus-indica Fruit: A Systematic Review of Its Phytochemicals and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using the SPE and Micro-HPLC-MS/MS Method for the Analysis of Betalains in Rat Plasma after Red Beet Administration - PMC [pmc.ncbi.nlm.nih.gov]
Purifying Miraxanthin-I: A Detailed Guide to Column Chromatography
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the isolation and purification of bioactive compounds are critical first steps. This document provides a detailed protocol for the purification of Miraxanthin-I, a yellow betaxanthin pigment found in plants of the order Caryophyllales, using column chromatography. Due to limited specific literature on this compound purification, this protocol is adapted from established methods for purifying similar betaxanthins and other plant pigments.
Introduction to this compound
This compound is a naturally occurring pigment with potential applications in the pharmaceutical and food industries. Like other betalains, it possesses antioxidant properties. Its chemical structure consists of a betalamic acid chromophore conjugated with methionine sulfoxide. The successful purification of this compound is essential for its further characterization, bioactivity screening, and potential therapeutic development.
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C14H18N2O7S | [1] |
| Molecular Weight | 358.37 g/mol | [1] |
| Appearance | Yellow Pigment | |
| Solubility | Soluble in water and polar organic solvents | |
| Purity (Commercial Standard) | >98% by HPLC | [2] |
Principles of Column Chromatography for Pigment Purification
Column chromatography is a widely used technique for separating chemical compounds from a mixture. The principle relies on the differential partitioning of the components between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent or mixture of solvents that flows through the column). For pigments like this compound, which are often present in complex plant extracts, column chromatography offers an effective method for isolation based on their polarity.
Experimental Workflow for this compound Purification
The overall process for purifying this compound from a plant source involves extraction, concentration, and a multi-step chromatographic separation.
References
Application Note: Quantitative Analysis of Miraxanthin-I and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miraxanthin-I is a yellow, water-soluble pigment belonging to the betaxanthin class of betalains (B12646263). Betalains are nitrogen-containing compounds found in certain plants, where they are responsible for a range of colors from yellow to red-violet.[1][2] Due to their antioxidant properties and potential health benefits, there is growing interest in the analysis of betalains and their metabolites in biological matrices for research and drug development purposes.[3] This application note provides a detailed protocol for the quantitative analysis of this compound and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4]
Putative Metabolic Pathway of this compound
The biosynthesis of betalains originates from the amino acid tyrosine.[5] Tyrosine is first hydroxylated to L-DOPA, which is then converted to betalamic acid. Betalamic acid can then condense with various amino acids or amines to form different betaxanthins. This compound is formed by the condensation of betalamic acid with methionine sulfoxide (B87167).
While the specific metabolic fate of this compound in biological systems has not been extensively studied, a putative pathway can be proposed based on general xenobiotic metabolism. This may involve enzymatic modifications such as deglycosylation (if applicable, though this compound itself is not a glycoside), reduction of the sulfoxide group back to a sulfide, and conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion. The diagram below illustrates this hypothetical metabolic pathway.
Caption: A diagram illustrating the putative metabolic pathway of this compound.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
Solid Phase Extraction is a robust method for extracting and concentrating betalains from complex biological matrices like plasma or urine.[2][6]
Materials:
-
SPE cartridges (e.g., C18, 500 mg)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound, if available, or a structurally similar compound)
-
Biological matrix (e.g., plasma, urine)
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the column.
-
Sample Loading: Spike the biological sample (e.g., 1 mL of plasma) with the internal standard. Acidify the sample with 1% formic acid. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove salts and other polar impurities.
-
Elution: Elute this compound and its metabolites with 5 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
A reversed-phase separation is suitable for the analysis of betalains.[7]
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
Electrospray ionization in positive mode (ESI+) is generally effective for the analysis of betalains.[8][9]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions for Quantitative Analysis
The following table provides hypothetical MRM transitions for this compound and its putative metabolites. The precursor ion ([M+H]+) for this compound is m/z 359.09. Product ions are predicted based on common fragmentation patterns of betalains, which often involve the loss of the amino acid side chain and fragmentation of the betalamic acid core.[8]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 359.09 | 211.07 | 25 |
| 359.09 | 194.04 | 30 | |
| Metabolite A (Sulfide) | 343.09 | 211.07 | 25 |
| 343.09 | 194.04 | 30 | |
| Metabolite B (Glucuronide) | 535.13 | 359.09 | 20 |
| 535.13 | 211.07 | 35 | |
| Metabolite C (Sulfate) | 439.05 | 359.09 | 20 |
| 439.05 | 211.07 | 35 | |
| Internal Standard | User Defined | User Defined | User Defined |
Note: The exact m/z values and collision energies should be optimized using authentic standards.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison. The table below provides a template for presenting such data.
Table 1: Quantitative Analysis of this compound and its Metabolites
| Sample ID | Matrix | This compound (ng/mL) | Metabolite A (ng/mL) | Metabolite B (ng/mL) | Metabolite C (ng/mL) |
| Control 1 | Plasma | Not Detected | Not Detected | Not Detected | Not Detected |
| Treated 1 | Plasma | 15.2 ± 1.1 | 5.8 ± 0.5 | 22.1 ± 2.5 | 8.9 ± 0.9 |
| Treated 2 | Plasma | 18.5 ± 1.5 | 7.1 ± 0.6 | 25.8 ± 2.9 | 10.2 ± 1.1 |
| Control 2 | Urine | Not Detected | Not Detected | Not Detected | Not Detected |
| Treated 3 | Urine | 120.4 ± 10.8 | 45.6 ± 4.1 | 185.3 ± 16.7 | 72.1 ± 6.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow from sample collection to data analysis.
Caption: A diagram showing the experimental workflow for LC-MS/MS analysis.
Conclusion
This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound and its putative metabolites. The described protocols for sample preparation, liquid chromatography, and mass spectrometry offer a robust starting point for researchers. Method validation with authentic standards for this compound and its metabolites is essential to ensure the accuracy and precision of the quantitative results. This methodology can be a valuable tool in pharmacokinetic studies, metabolism research, and the overall development of products containing this bioactive compound.
References
- 1. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using the SPE and Micro-HPLC-MS/MS Method for the Analysis of Betalains in Rat Plasma after Red Beet Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial engineering of betalain biosynthesis pathway in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Assay Kit of Amino Acids - Creative Proteomics [mspro.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. bohrium.com [bohrium.com]
- 7. Analysis of Red Amaranth (Amaranthus cruentus L.) Betalains by LC-MS [scielo.org.mx]
- 8. In Silico Mass Spectrometric Fragmentation and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Betalainic Fingerprinting: Identification of Betalains in Red Pitaya [mdpi.com]
- 9. In Silico Mass Spectrometric Fragmentation and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Betalainic Fingerprinting: Identification of Betalains in Red Pitaya - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Structure of Miraxanthin-I: An NMR Spectroscopy Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miraxanthin-I, a yellow betaxanthin pigment found in plants of the Caryophyllales order, such as Mirabilis jalapa, has garnered interest for its potential biological activities.[1][2][3] The structural elucidation of such natural products is a critical step in understanding their function and potential for therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous determination of the chemical structure of complex molecules like this compound. This application note provides a comprehensive overview of the methodologies and protocols for the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Structural Characterization of this compound
The chemical structure of this compound has been characterized as (4E)-4-[2-(1-carboxy-3-methylsulfinylpropyl)iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid, with the molecular formula C₁₄H₁₈N₂O₇S.[4] NMR spectroscopy has been instrumental in confirming this structure and in studying its stereoisomerism. It has been reported that this compound exists as a mixture of E/Z stereoisomers in aqueous solution.[1]
Note on Data Availability: While it is documented that the structural elucidation of this compound has been performed using NMR spectroscopy, the detailed 1D and 2D NMR data, including specific chemical shifts (δ) and coupling constants (J), are not publicly available in the searched literature. Access to the full text of primary research articles, such as "Structural studies on stereoisomerism of a natural dye miraxanthin I," is required to obtain this specific quantitative data. The following sections and tables are presented as a template to be populated with such data once it becomes accessible.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Data Unavailable | |||
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | δ (ppm) |
| Data Unavailable | |
Table 3: Key 2D NMR Correlations for this compound
| Proton (¹H) | Correlated Carbons (¹³C) - HMBC | Correlated Protons (¹H) - COSY |
| Data Unavailable | ||
Experimental Protocols
Isolation and Purification of this compound
A general protocol for the extraction of betaxanthins from plant sources is outlined below. Specific details for this compound from Mirabilis jalapa would require access to the primary literature.
-
Extraction: Fresh plant material (e.g., flowers of Mirabilis jalapa) is homogenized and extracted with a suitable solvent, such as methanol (B129727) or ethanol.
-
Purification: The crude extract is typically subjected to chromatographic techniques, such as column chromatography on Sephadex or preparative High-Performance Liquid Chromatography (HPLC), to isolate this compound.
Synthesis of this compound
This compound can be synthesized from methionine-betaxanthin through an oxidation reaction.[1]
-
Starting Material: Methionine-betaxanthin is prepared.
-
Oxidation: The methionine-betaxanthin is oxidized using a 10% hydrogen peroxide solution to yield this compound.[1]
-
Purification: The synthesized this compound is purified using chromatographic methods as described above.
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Quantity: Weigh approximately 1-5 mg of purified this compound for ¹H NMR and 10-20 mg for ¹³C and 2D NMR experiments.
-
Solvent: Dissolve the sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or methanol-d₄ (CD₃OD). The choice of solvent may depend on the solubility of the compound and the desired NMR experiment. For betaxanthins, D₂O is commonly used.[5]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for accurate chemical shift referencing.
NMR Data Acquisition
High-resolution NMR spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons in this compound, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a higher sample concentration are typically required.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which can help in determining the stereochemistry of the molecule.
-
Visualization of Experimental Workflow
Caption: Workflow for the structural elucidation of this compound.
Logical Relationship of NMR Experiments
Caption: Interconnectivity of NMR experiments for structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbpsa.com [ijbpsa.com]
- 3. Alkaloid Fraction of Mirabilis Jalapa Leaves has Higher Betaxanthin Levels than Ethanol Extract and is Potentially Developed for Anemia Treatment | Atlantis Press [atlantis-press.com]
- 4. This compound | C14H18N2O7S | CID 135438591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural Effects on the Antioxidant Properties of Amino Acid Betaxanthins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DPPH Radical Scavenging Assay for Miraxanthin-I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miraxanthin-I is a member of the betaxanthin class of yellow plant pigments, which are known for their significant antioxidant properties. The evaluation of the antioxidant capacity of such compounds is a critical step in the exploration of their potential as therapeutic agents or functional food ingredients. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted, rapid, and straightforward method for assessing the radical scavenging ability of various compounds. This document provides a detailed protocol for conducting a DPPH assay specifically tailored for the analysis of this compound, enabling researchers to obtain reliable and reproducible results.
The principle of the DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, by an antioxidant compound. The antioxidant donates a hydrogen atom or an electron to the DPPH radical, causing its discoloration to a pale-yellow hydrazine. The extent of this color change, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant's radical scavenging activity.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | EC50 (µM) | Notes |
| This compound | 358.37 | Est. 3 - 10 | The EC50 value for this compound is estimated based on the reported antioxidant activities of other betaxanthin compounds.[1] This value should be determined experimentally. |
| Ascorbic Acid | 176.12 | ~14 | A common water-soluble antioxidant standard.[1] Its EC50 can vary slightly depending on assay conditions. |
| Trolox | 250.29 | ~4-8 | A water-soluble analog of Vitamin E, another widely used antioxidant standard. |
Note: The estimated EC50 value for this compound is for illustrative purposes and must be confirmed by experimental data.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for performing the DPPH assay with this compound.
Materials and Reagents
-
This compound (of known purity)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic Acid (or Trolox) as a positive control
-
Methanol (B129727) or Ethanol (B145695) (80%, analytical grade)[1]
-
Distilled or deionized water
-
96-well microplates or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
-
Micropipettes and tips
-
Volumetric flasks and other standard laboratory glassware
-
Analytical balance
Reagent Preparation
-
DPPH Stock Solution (1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 10 mL of methanol or 80% ethanol in a volumetric flask. This solution should be freshly prepared and stored in a dark, amber-colored bottle to prevent degradation from light.
-
DPPH Working Solution (e.g., 0.1 mM or to achieve an absorbance of ~1.0): Dilute the DPPH stock solution with the same solvent to achieve a final concentration that gives an absorbance of approximately 1.0 at 517 nm. This ensures the absorbance reading is within the linear range of the spectrophotometer.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent. Betaxanthins are generally soluble in water and hydroalcoholic solutions.[2] A starting concentration of 1 mg/mL in 80% ethanol is recommended. From this stock, a series of dilutions should be prepared to determine the EC50 value.
-
Standard Antioxidant Stock Solution (e.g., 1 mM Ascorbic Acid): Accurately weigh 1.76 mg of Ascorbic Acid and dissolve it in 10 mL of 80% ethanol. Prepare a series of dilutions from this stock solution to create a standard curve.
Assay Procedure
-
Sample and Standard Preparation: In a 96-well microplate, add a specific volume (e.g., 100 µL) of the different concentrations of this compound and the standard antioxidant (Ascorbic Acid or Trolox) to separate wells in triplicate.
-
Control Preparation:
-
Blank: Add the same volume of the solvent (e.g., 80% ethanol) to triplicate wells. This will be used to zero the spectrophotometer.
-
Negative Control: Add the same volume of the solvent to triplicate wells, to which the DPPH working solution will be added. This represents 0% radical scavenging.
-
-
Reaction Initiation: Add a specific volume (e.g., 100 µL) of the DPPH working solution to all wells containing the samples, standard, and negative control. Mix the contents of the wells gently.
-
Incubation: Incubate the microplate in the dark at room temperature for a set period, typically 30 minutes.[1] The incubation time should be optimized based on the reaction kinetics of this compound.
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the percentage of inhibition for each concentration of this compound and the standard antioxidant:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the negative control (DPPH solution without the sample).
-
A_sample is the absorbance of the reaction mixture (DPPH solution with the sample).
-
-
Determine the EC50 Value: Plot the percentage of inhibition against the corresponding concentrations of this compound. The EC50 value can be determined from the graph as the concentration of the sample that causes 50% inhibition of the DPPH radical. This is often calculated using non-linear regression analysis.
Mandatory Visualizations
DPPH Assay Experimental Workflow
Caption: Workflow of the DPPH radical scavenging assay.
Signaling Pathway of DPPH Radical Scavenging
Caption: Mechanism of DPPH radical scavenging by this compound.
References
Miraxanthin-I: A Novel Fluorescent Probe for Cellular Imaging
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Miraxanthin-I is a yellow pigment belonging to the betaxanthin class of natural dyes found in plants of the order Caryophyllales. Recent studies have highlighted its intrinsic fluorescent properties, suggesting its potential as a novel fluorescent probe for cellular imaging. Notably, this compound exhibits the highest fluorescence quantum yield among known betaxanthins, making it a promising candidate for various bioimaging applications.[1][2] This document provides detailed application notes and protocols for the utilization of this compound as a fluorescent probe in cellular imaging, based on its known photophysical properties and the general principles of fluorescence microscopy.
Photophysical and Chemical Properties
This compound possesses favorable characteristics for a fluorescent probe. Its excitation and emission spectra fall within the visible range, which is often desirable to minimize cellular autofluorescence and potential phototoxicity associated with UV excitation.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₇S | [3] |
| Molecular Weight | 358.37 g/mol | [3] |
| Excitation Maximum (λex) | ~475 nm | [4][5] |
| Emission Maximum (λem) | ~510 nm | [5] |
| Molar Extinction Coefficient (ε) | ~48,000 L·mol⁻¹·cm⁻¹ | [1][2][4][5][6] |
| Fluorescence Quantum Yield (Φ) | 0.0084 | |
| Solubility | Soluble in aqueous solutions. |
Note: The molar extinction coefficient is a general value for betaxanthins and may vary slightly for pure this compound.
Key Advantages and Potential Applications
-
Natural and Biocompatible: As a natural plant pigment, this compound is expected to have low cytotoxicity, making it suitable for live-cell imaging.
-
Visible Light Excitation: Excitation in the blue region of the spectrum reduces cellular damage compared to UV-excitable probes.
-
High Fluorescence Quantum Yield (among betaxanthins): This property suggests that it can provide a bright fluorescent signal for sensitive detection.[1][2]
-
Potential for Live-Cell Imaging: Its likely ability to permeate cell membranes and its low toxicity make it a candidate for real-time monitoring of cellular processes.
Potential Applications:
-
General cellular staining: Visualization of cellular morphology and structures.
-
Tracking cellular uptake and localization: Studying the transport and distribution of this compound within cells.
-
As a label for biomolecules: Although not yet demonstrated, its chemical structure suggests potential for conjugation to other molecules for targeted imaging.
Experimental Protocols
The following are generalized protocols for the use of this compound in cellular imaging. Optimization may be required for specific cell types and experimental conditions.
Protocol 1: Live Cell Staining with this compound
This protocol describes a general procedure for staining live cells with this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in PBS or cell culture medium)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~470/40 nm, emission ~525/50 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. Incubation time should be optimized.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or complete cell culture medium to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for this compound.
-
Protocol 2: Cytotoxicity Assay
It is crucial to assess the potential toxicity of this compound on the specific cell line being used. A standard MTT or similar cell viability assay can be performed.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the CC50 value (the concentration at which 50% of cell viability is inhibited).
Expected Results: Based on studies with beetroot extracts containing various betaxanthins, this compound is expected to have low cytotoxicity. For instance, a beetroot extract showed a CC50 of 282 µg/mL on HeLa cells and 405 µg/mL on non-cancerous cells.[7][8][9]
Data Presentation
Table 1: Photophysical Properties of this compound
| Parameter | Value |
| Excitation Maximum (λex) | ~475 nm |
| Emission Maximum (λem) | ~510 nm |
| Molar Extinction Coefficient (ε) | ~48,000 L·mol⁻¹·cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.0084 |
Table 2: Cytotoxicity Data (from Beetroot Extracts containing Betaxanthins)
| Cell Line | CC50 Value (µg/mL) | Reference |
| HeLa (Human cervical adenocarcinoma) | 282 | [7][8][10] |
| Non-cancerous cells | 405 | [7][8][9] |
Note: This data is for beetroot extracts and not purified this compound. It serves as an indicator of the generally low toxicity of betaxanthins.
Visualizations
Caption: Workflow for live cell imaging using this compound.
Caption: Rationale for using this compound in cellular imaging.
Signaling Pathways
Currently, there is no published information available on specific signaling pathways that can be visualized or investigated using this compound. Further research is required to explore its potential to interact with or localize to specific cellular compartments or molecules involved in signaling cascades.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Incorrect filter set | - Ensure the microscope filters match the excitation and emission spectra of this compound. |
| - Low probe concentration | - Increase the concentration of this compound. | |
| - Insufficient incubation time | - Increase the incubation time. | |
| - Photobleaching | - Reduce excitation light intensity and exposure time. Use an anti-fade reagent if compatible. | |
| High background fluorescence | - Incomplete washing | - Increase the number and duration of washing steps. |
| - High probe concentration | - Decrease the concentration of this compound. | |
| Cellular toxicity | - High probe concentration | - Reduce the concentration of this compound and/or the incubation time. |
| - Phototoxicity | - Minimize exposure to excitation light. |
Conclusion
This compound presents a promising new tool for cellular imaging. Its natural origin, favorable photophysical properties, and expected low cytotoxicity make it an attractive alternative to synthetic fluorescent probes. The protocols provided here offer a starting point for researchers to explore the applications of this compound in their specific areas of interest. Further characterization of its cellular uptake, localization, and potential for targeted labeling will undoubtedly expand its utility in the field of bioimaging.
References
- 1. Betalain, Acid Ascorbic, Phenolic Contents and Antioxidant Properties of Purple, Red, Yellow and White Cactus Pears - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C14H18N2O7S | CID 135438591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Betaxanthin Profiling in Relation to the Biological Activities of Red and Yellow Beta vulgaris L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Betaxanthin Profiling in Relation to the Biological Activities of Red and Yellow Beta vulgaris L. Extracts [ouci.dntb.gov.ua]
- 10. The Phytochemical Indicaxanthin Synergistically Enhances Cisplatin-Induced Apoptosis in HeLa Cells via Oxidative Stress… [ouci.dntb.gov.ua]
Application Note: Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of Betaxanthins
Introduction
Betaxanthins are a class of yellow, water-soluble nitrogenous pigments found in plants of the order Caryophyllales, with prominent sources including beetroot (Beta vulgaris), cactus pear (Opuntia ficus-indica), and amaranth (B1665344) (Amaranthus sp.).[1][2] These compounds contribute to the vibrant coloration of these plants and have garnered significant interest due to their potent antioxidant properties and potential health benefits.[1] Accurate and reliable quantification of betaxanthins is crucial for quality control in the food and beverage industry, for phytochemical research, and for the development of natural colorants and functional ingredients. This application note provides a detailed protocol for the development and validation of a robust RP-HPLC method for the determination of betaxanthins in various sample matrices.
Principle
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) or UV-Vis detection.[3][4] Separation is achieved on a C18 stationary phase, which retains the polar betaxanthin compounds based on their hydrophobic interactions. A gradient elution using a polar mobile phase, typically a mixture of an aqueous acidified solvent and an organic modifier like methanol (B129727) or acetonitrile, allows for the effective separation of different betaxanthins and their isomers from other sample components.[5][6] Quantification is performed by comparing the peak area of the analyte in the sample to that of a calibration curve prepared from a reference standard. The detection wavelength for betaxanthins is typically set around 470-480 nm, which is their maximum absorption wavelength.[7][8]
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or nylon)
-
-
Chemicals and Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium formate (B1220265) (analytical grade)
-
Water (deionized or Milli-Q)
-
Betaxanthin standards (e.g., Vulgaxanthin I) or a well-characterized extract for use as a reference.
-
-
Chromatographic Column:
Experimental Protocols
1. Preparation of Mobile Phase and Solutions
-
Mobile Phase A: 1% formic acid in water.
-
Mobile Phase B: 1% formic acid in methanol.
-
Needle Wash Solution: 50:50 (v/v) methanol/water.
2. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the betaxanthin reference standard and dissolve it in 10 mL of Mobile Phase A. Store this solution protected from light at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with Mobile Phase A to obtain concentrations ranging from 1 to 100 µg/mL.
3. Sample Preparation (from Plant Material)
-
Weigh approximately 1 g of the homogenized plant material (e.g., beetroot flesh or peel).
-
Extract the sample with 10 mL of 80% aqueous methanol by vortexing for 1 minute followed by sonication for 15 minutes in a cold bath.[5]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[5]
-
Collect the supernatant. Repeat the extraction process on the residue two more times and pool the supernatants.
-
Evaporate the organic solvent from the pooled supernatant under reduced pressure at a temperature below 40°C.
-
Reconstitute the dried extract in a known volume of Mobile Phase A.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 1% Formic Acid in WaterB: 1% Formic Acid in Methanol |
| Gradient Program | 0-5 min, 5% B5-20 min, 5-30% B20-25 min, 30-50% B25-30 min, 50-5% B30-35 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 474 nm |
HPLC Method Validation Protocol
1. System Suitability
-
Procedure: Inject five replicates of a working standard solution (e.g., 20 µg/mL).
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak area and retention time should be ≤ 2%.
-
Tailing factor should be ≤ 2.
-
Theoretical plates should be ≥ 2000.
-
2. Specificity
-
Procedure: Inject a blank (Mobile Phase A), a placebo (sample matrix without betaxanthins, if available), a standard solution, and a sample solution.
-
Acceptance Criteria: The chromatogram of the blank and placebo should show no interfering peaks at the retention time of the betaxanthin analyte. The peak purity of the analyte in the sample solution should be confirmed using the PDA detector.
3. Linearity
-
Procedure: Inject the prepared working standard solutions at a minimum of five concentration levels (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) in triplicate.
-
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
4. Accuracy
-
Procedure: Perform a recovery study by spiking a blank sample matrix with the betaxanthin standard at three different concentration levels (low, medium, and high; e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze each concentration level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98-102%, and the %RSD should be ≤ 2%.
5. Precision
-
Repeatability (Intra-day Precision):
-
Procedure: Analyze six replicates of a sample solution on the same day.
-
Acceptance Criteria: The %RSD of the measured betaxanthin concentration should be ≤ 2%.
-
-
Intermediate Precision (Inter-day Precision):
-
Procedure: Analyze the same sample solution in triplicate on two different days, by two different analysts, and on two different HPLC systems.
-
Acceptance Criteria: The %RSD over the different conditions should be ≤ 3%.
-
6. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Procedure: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.
7. Robustness
-
Procedure: Introduce small, deliberate variations to the chromatographic method parameters and assess the impact on the results. The parameters to be varied include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
-
Detection wavelength (± 2 nm)
-
-
Acceptance Criteria: The %RSD of the results obtained under the varied conditions should not significantly differ from the results obtained under the normal conditions.
8. Stability
-
Procedure: Analyze a sample solution stored at room temperature and at 4°C at different time points (e.g., 0, 6, 12, and 24 hours).
-
Acceptance Criteria: The sample is considered stable if the percentage of degradation is within an acceptable limit (e.g., ≤ 5%).
Data Presentation
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| Correlation Coefficient (R²) |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, n=3) | % Recovery | %RSD |
| Low (80%) | ||||
| Medium (100%) | ||||
| High (120%) |
Table 3: Precision Data
| Precision Type | Sample | Measured Conc. (µg/mL, n=6) | Mean | %RSD |
| Repeatability | Sample 1 | |||
| Intermediate Precision | Day 1, Analyst 1 | |||
| Day 2, Analyst 2 |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | |
| LOQ |
Table 5: Robustness Data
| Parameter Varied | Condition | %RSD of Peak Area |
| Flow Rate | 0.9 mL/min | |
| 1.1 mL/min | ||
| Temperature | 28°C | |
| 32°C |
Visualizations
Caption: Workflow for HPLC method development and validation.
Caption: Key parameters for HPLC method validation.
References
- 1. Using the SPE and Micro-HPLC-MS/MS Method for the Analysis of Betalains in Rat Plasma after Red Beet Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-MS(n) Identification of Betalain Profile of Different Beetroot (Beta vulgaris L. ssp. vulgaris) Parts and Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HKU Scholars Hub: HPLC characterization of betalains from plants in the Amaranthaceae [hub.hku.hk]
- 5. Betaxanthin Profiling in Relation to the Biological Activities of Red and Yellow Beta vulgaris L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Semi-Synthesis of Betaxanthins from Betalamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the semi-synthesis of betaxanthins. Betaxanthins are a class of yellow to orange plant pigments with significant potential for applications in the food, pharmaceutical, and cosmetic industries due to their vibrant color and antioxidant properties. The semi-synthesis from betalamic acid allows for the creation of a diverse library of betaxanthin compounds by conjugating various amino acids or amines, opening avenues for structure-activity relationship studies and the development of novel bioactive molecules.
Overview of Betaxanthin Semi-Synthesis
The semi-synthesis of betaxanthins is based on the spontaneous condensation reaction between the aldehyde group of betalamic acid and the primary or secondary amino group of an amino acid or amine. This reaction, a Schiff base formation, is typically carried out in an aqueous solution. The primary precursor, betalamic acid, is commonly obtained through the alkaline hydrolysis of betanin, the red-violet pigment abundant in beetroot (Beta vulgaris) and prickly pear cactus fruit (Opuntia species).[1][2][3] The general workflow involves the extraction and purification of betanin, its hydrolysis to yield betalamic acid, the condensation reaction with a chosen amino acid/amine, and finally, the purification and characterization of the resulting betaxanthin.
Caption: Workflow for the semi-synthesis of betaxanthins.
Experimental Protocols
Protocol 1: Preparation of Betalamic Acid from Betanin
This protocol describes the generation of betalamic acid from purified betanin through alkaline hydrolysis.
Materials:
-
Purified betanin (extracted from red beetroot)
-
1.5 M Ammonium (B1175870) hydroxide (B78521) (NH₃) solution
-
Deionized water
-
pH meter
-
Nitrogen gas (optional)
Procedure:
-
Dissolve the purified betanin in a 1.5 M aqueous ammonia (B1221849) solution.
-
Incubate the solution at room temperature for 30 minutes.[4] The hydrolysis can be carried out under a nitrogen atmosphere to minimize oxidation.[1]
-
The resulting solution contains betalamic acid and cyclo-DOPA-glucoside (the other hydrolysis product of betanin). This solution can be used directly for the semi-synthesis reaction.
Protocol 2: Semi-Synthesis of Betaxanthins
This protocol details the condensation reaction between betalamic acid and an amino acid.
Materials:
-
Betalamic acid solution (from Protocol 2.1)
-
Selected amino acid (e.g., L-proline, L-alanine, L-leucine, L-phenylalanine)
-
Deionized water
-
Vortex mixer
Procedure:
-
To the betalamic acid-containing hydrolysate, add the desired amino acid in a 10-25 molar excess.[4] Using an excess of the amino acid helps to shift the reaction equilibrium towards the formation of the betaxanthin.[5]
-
Gently agitate the reaction mixture for 15 minutes at room temperature.[4]
-
The reaction progress can be monitored by a color change to yellow or orange, indicating the formation of the betaxanthin.
-
The crude betaxanthin solution is now ready for purification.
Caption: Formation of betaxanthins via Schiff base condensation.
Protocol 3: Purification of Semi-Synthetic Betaxanthins
This protocol outlines a general procedure for the purification of betaxanthins using ion-exchange chromatography.
Materials:
-
Crude betaxanthin solution (from Protocol 2.2)
-
Amberlite IRA-402 or Q-Sepharose ion-exchange resin
-
Deionized water
-
Sodium chloride (NaCl) solution for elution
-
Chromatography column
Procedure:
-
Pack a chromatography column with the chosen anion-exchange resin (e.g., Amberlite IRA-402).[6]
-
Equilibrate the column with deionized water.
-
Load the crude betaxanthin solution onto the column. The betaxanthins, which are negatively charged due to their carboxylate groups, will bind to the quaternary ammonium groups of the resin.[6]
-
Wash the column with deionized water to remove unbound substances, such as excess amino acids.[6]
-
Elute the bound betaxanthins from the resin using a sodium chloride solution. The chloride ions will displace the betaxanthin molecules.[6]
-
Collect the colored fractions and pool them.
-
The purified betaxanthin solution can be further concentrated or lyophilized for storage.
Protocol 4: Characterization of Semi-Synthetic Betaxanthins
This protocol describes the analytical methods used to confirm the identity and purity of the synthesized betaxanthins.
Methods:
-
UV-Visible Spectroscopy:
-
Dissolve a small amount of the purified betaxanthin in a suitable solvent (e.g., water or a buffer solution).
-
Record the absorption spectrum to determine the maximum absorption wavelength (λmax), which is characteristic of betaxanthins (typically around 480 nm).[4]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the purified betaxanthin using a reversed-phase HPLC system.
-
A common mobile phase system consists of an aqueous solution with an ion-pairing agent (e.g., phosphoric acid) and an organic modifier like acetonitrile.[4]
-
The retention time can be used for identification by comparing it to known standards.[7] HPLC also allows for the assessment of purity.
-
-
Mass Spectrometry (MS):
Quantitative Data
The following tables summarize key quantitative data for several semi-synthetically produced betaxanthins.
Table 1: HPLC Retention Times and Mass Spectral Data of Selected Semi-Synthetic Betaxanthins
| Betaxanthin | Amino Acid Precursor | Retention Time (min) | [M+H]⁺ (m/z) | Reference |
| L-Proline-BX | L-Proline | - | - | [6] |
| L-Alanine-BX | L-Alanine | - | 284.16047 | [6] |
| L-Leucine-BX | L-Leucine | - | 326.80460 | [6] |
| L-Phenylalanine-BX | L-Phenylalanine | - | 360.13 | [6] |
| Tyramine-BX | Tyramine | 18.3 | - | [1] |
| Dopamine-BX | Dopamine | 16.5 | - | [1] |
Table 2: Spectroscopic and Stability Data of Selected Betaxanthins
| Betaxanthin | λmax (nm) | Optimal pH for Stability | Stability Notes | Reference |
| Indicaxanthin | 485 | - | - | [4] |
| Aqueous Betaxanthins | - | 5.5 | Stable in the pH range of 2.2-7.0. Susceptible to heat (>40°C). More stable at 40°C with the exclusion of light and air. | [8] |
| L-Proline-BX, L-Leucine-BX, L-Alanine-BX | - | 6 | More stable at pH 6. | [6] |
Stability Considerations
The stability of betaxanthins is influenced by several factors, including pH, temperature, light, and the presence of oxygen.[9][10]
-
pH: Generally, betaxanthins are more stable in a slightly acidic to neutral pH range (pH 4-7).[8]
-
Temperature: Betaxanthins are susceptible to thermal degradation, especially at temperatures above 40°C.[8] Refrigeration can significantly improve the stability of aqueous solutions.[8]
-
Light and Oxygen: Exclusion of light and air can enhance the stability of betaxanthins.[8]
-
Structure: The specific amino acid or amine conjugated to betalamic acid can influence the stability of the resulting betaxanthin.[6]
For long-term storage, lyophilized betaxanthin powders have shown excellent stability compared to aqueous solutions.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. ES2349522B1 - PROCEDURE FOR OBTAINING BETALAMIC ACID AND USE OF IT. - Google Patents [patents.google.com]
- 4. zryd.net [zryd.net]
- 5. mdpi.com [mdpi.com]
- 6. Semisynthesis of Betaxanthins from Purified Betacyanin of Opuntia dillenii sp.: Color Stability and Antiradical Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a protocol for the semi-synthesis and purification of betaxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stabilization of betalains by encapsulation—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Miraxanthin-I Extraction and Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Miraxanthin-I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and handling of this yellow betaxanthin pigment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a yellow, water-soluble pigment belonging to the betaxanthin class, a type of betalain.[1] Like other betalains (B12646263), it is susceptible to degradation from various environmental factors, including temperature, pH, light, and oxygen. This instability can lead to a loss of color and biological activity, posing a significant challenge during extraction, purification, and storage.
Q2: What are the primary factors that cause this compound degradation?
The main factors contributing to the degradation of this compound and other betaxanthins include:
-
Temperature: Elevated temperatures accelerate the degradation process.[2][3][4][5]
-
pH: this compound is most stable in a slightly acidic to neutral pH range (optimally around pH 5.5).[6] Deviations into more acidic or alkaline conditions can lead to rapid degradation.[7]
-
Light: Exposure to light, especially UV radiation, can induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the pigment.
-
Enzymes: Endogenous enzymes present in the plant matrix, such as peroxidases and polyphenoloxidases, can cause enzymatic browning and degradation of this compound. The optimal pH for this enzymatic degradation is around 3.4.[3]
Q3: What are the visible signs of this compound degradation?
The primary visible sign of this compound degradation is a loss of its characteristic yellow color. The solution may become colorless or turn a pale yellow-brown. This is often due to the hydrolysis of the molecule into betalamic acid (which is yellow) and the corresponding amino acid/amine.[2][7]
Troubleshooting Guides
Issue 1: Low Extraction Yield of this compound
Possible Causes:
-
Inappropriate Solvent: Using a solvent with incorrect polarity may result in inefficient extraction.
-
Insufficient Solvent-to-Solid Ratio: An inadequate volume of solvent may not be sufficient to extract the pigment completely.
-
Short Extraction Time: The duration of the extraction may not be long enough for the solvent to penetrate the plant material and solubilize the this compound.
-
Degradation During Extraction: The extraction conditions (e.g., high temperature) may be causing the pigment to degrade as it is being extracted.
Solutions:
-
Solvent Selection: Use aqueous solutions of ethanol (B145695) or methanol (B129727) (20-50% v/v). These hydroalcoholic solutions have been shown to be effective for extracting betalains and can also help to inhibit the activity of degradative enzymes.
-
Optimize Solvent-to-Solid Ratio and Time: Increase the solvent-to-solid ratio and extraction time. Conduct small-scale trials to determine the optimal parameters for your specific plant material.
-
Control Temperature: Perform the extraction at room temperature or below to minimize thermal degradation.
Issue 2: Rapid Color Fading of the this compound Extract
Possible Causes:
-
Exposure to Light: Storing the extract in clear containers and exposing it to ambient or direct light will accelerate photodegradation.
-
Presence of Oxygen: Dissolved oxygen in the solvent or exposure to air will lead to oxidative breakdown.
-
Inappropriate pH: If the pH of the extract is outside the optimal stability range (pH 4.0-7.0, ideally 5.5), degradation will be rapid.[6]
-
Enzymatic Activity: Residual enzymatic activity from the plant source can continue to degrade the pigment after extraction.
-
High Temperature: Storing the extract at room temperature or higher will increase the rate of degradation.
Solutions:
-
Light Protection: Store extracts in amber-colored vials or wrap containers in aluminum foil to protect them from light.
-
Oxygen Exclusion: Degas solvents before use and consider flushing the headspace of storage containers with an inert gas like nitrogen or argon.
-
pH Adjustment: Buffer the extract to a pH between 5.0 and 6.0.
-
Enzyme Inactivation: Consider a brief heat treatment (blanching) of the plant material before extraction to denature degradative enzymes. However, this must be carefully optimized to avoid thermal degradation of the pigment.
-
Low-Temperature Storage: Store extracts at refrigerated (4°C) or frozen (-20°C or below) temperatures.
-
Addition of Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C), can help to protect this compound from oxidative degradation.[8][9][10][11][12][13]
Quantitative Data Summary
The following tables summarize the available quantitative data on the stability of betaxanthins, including this compound.
Table 1: Thermal Degradation of Betaxanthins
| Temperature (°C) | Half-life (t½) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| 30 | - | - | 56.06 | [3] |
| 75 | - | 0.027 to 0.0069 min⁻¹ | - | [2] |
| 80 | < 1 hour | - | - | [2] |
| 85 | - | 0.0044 to 0.0067 min⁻¹ | - | [2] |
Table 2: pH Stability of Betaxanthins
| pH Range | Stability | Optimal pH | Reference |
| 4.0 - 7.0 | Stable | 5.5 | [6] |
| > 7.0 | Unstable | [7] | |
| < 4.0 | Less Stable | [7] |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of this compound
This protocol provides a method for determining the concentration of this compound in an extract using a UV-Vis spectrophotometer.
Materials:
-
This compound extract
-
Phosphate (B84403) buffer (0.05 M, pH 6.5)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Dilute the this compound extract with the phosphate buffer to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).
-
Use the phosphate buffer as a blank to zero the spectrophotometer.
-
Measure the absorbance of the diluted extract at the wavelength of maximum absorption (λmax) for this compound, which is approximately 480 nm.
-
Calculate the concentration of this compound using the Beer-Lambert law:
-
A = εbc
-
Where:
-
A is the absorbance
-
ε is the molar absorptivity of this compound
-
b is the path length of the cuvette (usually 1 cm)
-
c is the concentration of this compound
-
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol outlines a general method for the separation and quantification of this compound using HPLC.
Materials:
-
This compound extract, filtered through a 0.45 µm syringe filter
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound standard for calibration
Procedure:
-
Set up the HPLC system:
-
Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
-
Detector Wavelength: 480 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds. A typical gradient might be:
-
0-20 min: 10% to 50% B
-
20-25 min: 50% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: Hold at 10% B (equilibration)
-
-
-
Analysis:
-
Inject the filtered this compound extract.
-
Identify the this compound peak by comparing the retention time with that of a pure standard.
-
Quantify the amount of this compound by creating a calibration curve with known concentrations of the standard.
-
Visualizations
Caption: General degradation pathways of this compound.
Caption: General experimental workflow for this compound extraction and analysis.
References
- 1. This compound | C14H18N2O7S | CID 135438591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sevenpubl.com.br [sevenpubl.com.br]
- 3. researchgate.net [researchgate.net]
- 4. Effect of thermal and high pressure processing on stability of betalain extracted from red beet stalks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. researchgate.net [researchgate.net]
- 8. Effect of ascorbic acid on the stability of beta-carotene and capsanthin in paprika (Capsicum annuum) powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Miraxanthin I #2004 | Betaelegans [betaelegans.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology [ouci.dntb.gov.ua]
how to improve Miraxanthin-I stability in solution
Technical Support Center: Miraxanthin-I Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is rapidly losing its yellow color. What are the primary factors affecting its stability?
A1: this compound, a type of betaxanthin, is susceptible to degradation from several factors that can act synergistically.[1] The most critical factors to control are:
-
pH: this compound is most stable in a slightly acidic to a neutral environment, with an optimal pH range of 4.0 to 7.0.[2][3] Stability decreases significantly outside of the pH range of 3 to 7.[1][4]
-
Temperature: Elevated temperatures accelerate the degradation of betaxanthins.[5][6] It is recommended to store solutions at refrigerated temperatures (e.g., 4°C) to improve stability.[2]
-
Light: Exposure to light, especially UV radiation, can cause rapid degradation.[1][6] Always store solutions in amber vials or protect them from light.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[1][6] While difficult to eliminate completely, minimizing headspace in vials and using degassed solvents can be beneficial.
-
Metal Ions: Certain metal cations (e.g., Fe²⁺, Fe³⁺, Cu²⁺) can catalyze degradation reactions.[3][7]
Q2: What is the optimal pH for storing this compound solutions?
A2: The optimal pH for this compound and other betaxanthins is approximately 5.5.[2][3] The stability is significantly higher in the pH range of 4.0 to 7.0.[2] Outside of this range, particularly at pH values below 3 or above 7, degradation is more rapid.[1]
Q3: I need to heat my this compound solution for an experiment. How stable is it to thermal stress?
A3: this compound is heat-sensitive.[2] Betaxanthins, in general, are more susceptible to thermal degradation than related compounds like betacyanins.[4][5] Significant degradation can occur at temperatures above 40-50°C.[2][8] If heating is unavoidable, it should be done for the shortest possible duration and ideally in the absence of light and oxygen.
Q4: Can I add antioxidants to my solution to improve this compound stability?
A4: Yes, the addition of antioxidants can significantly enhance stability.
-
Ascorbic Acid (Vitamin C) and Isoascorbic Acid: These are commonly used to protect betalains (B12646263) from oxidation.[1][4] Isoascorbic acid has been reported to be more effective due to its higher redox potential.[1] However, be aware that in some contexts, ascorbic acid can act as a pro-oxidant, so concentration optimization is key.[3][9]
-
Phenolic Antioxidants: While some phenolic compounds can have a stabilizing effect, their effectiveness can vary.
Q5: Would a chelating agent help to stabilize my this compound solution?
A5: Absolutely. Since metal ions can catalyze degradation, adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or citric acid is highly recommended.[1][4] These agents sequester metal ions, preventing them from participating in degradative reactions.[4]
Troubleshooting Guide: Degradation of this compound in Solution
Use the following workflow to diagnose and resolve stability issues with your this compound solutions.
Quantitative Data Summary
The stability of betaxanthins is highly dependent on environmental conditions. The following tables summarize the effects of pH and temperature on pigment retention.
Table 1: Effect of pH on Betaxanthin Stability
| pH Value | Relative Stability | Optimal Range |
|---|---|---|
| < 3.0 | Low | No |
| 4.0 - 7.0 | High | Yes[2] |
| 5.5 | Optimal | Yes [2] |
| > 7.0 | Low | No[1] |
Table 2: Effect of Temperature on Aqueous Betaxanthin Stability
| Temperature | Pigment Retention (Approximate) | Reference |
|---|---|---|
| 4°C | 75.5% after 20 weeks | [2] |
| 22°C | 14.8% after 20 weeks | [2] |
| > 40°C | Rapid degradation |[2] |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of this compound Stability
This protocol outlines a method to quantify the degradation of this compound over time by measuring changes in absorbance.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., citrate-phosphate buffer) at the desired pH.
-
Divide the stock solution into different experimental groups (e.g., different temperatures, light conditions, or with/without stabilizers).
-
-
Incubation:
-
Store the solutions under the defined experimental conditions. For light exposure experiments, use a controlled light source. For dark conditions, wrap vials in aluminum foil.[9]
-
-
Spectrophotometric Measurement:
-
At regular time intervals (e.g., every hour, day, or week depending on the expected degradation rate), take an aliquot of each solution.
-
Measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer. Miraxanthins typically have an absorption maximum around 475-480 nm.[10]
-
The degradation can be monitored by the decrease in absorbance at the λmax.
-
-
Data Analysis:
-
Calculate the percentage of pigment retention at each time point relative to the initial absorbance (time zero).
-
The degradation kinetics can often be modeled using a first-order reaction to determine the degradation rate constant (k) and the half-life (t₁/₂) of the pigment under each condition.[9]
-
Protocol 2: HPLC Analysis for this compound Quantification
For more precise quantification and to distinguish this compound from its degradation products, High-Performance Liquid Chromatography (HPLC) is recommended.
-
Sample Preparation:
-
Prepare and incubate this compound solutions as described in Protocol 1.
-
At each time point, take an aliquot and, if necessary, filter it through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (General Example):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of two solvents is typically employed, such as:
-
Solvent A: Water with an acid modifier (e.g., 0.1% formic acid or acetic acid).
-
Solvent B: Acetonitrile or methanol (B129727) with the same acid modifier.
-
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector set to the λmax of this compound (around 475-480 nm).[10]
-
Flow Rate: Typically around 0.8 - 1.2 mL/min.
-
Injection Volume: 10 - 20 µL.
-
-
Quantification:
-
Identify the peak corresponding to this compound based on its retention time, which can be confirmed with a pure standard.
-
The concentration is determined by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
-
Degradation Pathway Overview
The degradation of betaxanthins like this compound can occur through several mechanisms, including hydrolysis of the aldimine bond, isomerization, and decarboxylation, particularly at elevated temperatures.[11] The initial and most common degradation step is the hydrolysis of the C=N bond, which breaks the chromophore and leads to a loss of color.
References
- 1. Stabilization of betalains by encapsulation—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Effect of thermal and high pressure processing on stability of betalain extracted from red beet stalks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. draw.byu.edu [draw.byu.edu]
- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 9. Evaluating the effect of additives on stability of betacyanin pigments from Basella rubra in a model beverage system during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Effect of temperature and relative humidity on the stability of betalains encapsulated in cryogels from protein and polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Miraxanthin-I Stability: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the stability of Miraxanthin-I. The information is designed to address common challenges encountered during experimental work.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information presented here is largely based on the known stability of betaxanthins, the class of compounds to which this compound belongs. Researchers should use this as a guide and conduct their own specific stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
Q2: How can I monitor the degradation of this compound during my experiments?
The degradation of this compound can be monitored using spectrophotometric or chromatographic methods.
-
UV-Visible Spectroscopy: this compound is a yellow pigment, and its concentration can be estimated by measuring its absorbance at its maximum absorption wavelength (λmax). A decrease in absorbance over time indicates degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and quantitative method. A stability-indicating HPLC method can separate the intact this compound from its degradation products. By monitoring the peak area of this compound over time, you can accurately quantify its degradation.
Q3: What are the common degradation pathways for betaxanthins like this compound?
The primary degradation pathway for betaxanthins under alkaline conditions is the hydrolysis of the imine bond. This cleavage results in the formation of betalamic acid and the corresponding amino acid or amine. For this compound, this would likely result in betalamic acid and methionine sulfoxide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of yellow color in solution | The pH of the solution may be too high (alkaline) or too low (strongly acidic). | Adjust the pH of your solution to be within the stable range for betaxanthins (ideally between pH 4 and 6). Use appropriate buffer systems to maintain a stable pH. |
| Inconsistent results in stability studies | Exposure to light or elevated temperatures can accelerate degradation. Oxygen can also play a role in the degradation of some betalains. | Conduct stability studies in a controlled environment. Protect samples from light by using amber vials or covering them with aluminum foil. Maintain a constant and appropriate temperature. For oxygen-sensitive experiments, consider de-gassing your solvents and blanketing your samples with an inert gas like nitrogen or argon. |
| Difficulty in separating this compound from degradation products by HPLC | The HPLC method is not optimized for stability indication. | Develop a stability-indicating HPLC method. This involves experimenting with different columns (e.g., C18), mobile phase compositions (e.g., acetonitrile/water or methanol (B129727)/water with acid modifiers like formic acid or trifluoroacetic acid), and gradient elution profiles to achieve good separation between the parent compound and all potential degradation products. |
| Precipitation of this compound in solution | The solubility of this compound may be limited in the chosen solvent system, especially at certain pH values where it may be less ionized. | Ensure that the concentration of this compound is within its solubility limit in the chosen solvent. The use of co-solvents may be necessary. Adjusting the pH can also affect solubility. |
Quantitative Data Summary
As specific quantitative data for this compound is not available, the following table provides a general overview of the expected stability of betaxanthins at different pH ranges. The degradation rate is a qualitative indicator.
| pH Range | Expected Stability | Relative Degradation Rate |
| < 3 | Low to Moderate | Moderate to High |
| 3 - 7 | High | Low |
| > 7 | Low | High |
Experimental Protocols
General Protocol for Assessing the Effect of pH on this compound Stability
This protocol outlines a general procedure to determine the stability of this compound at various pH levels.
1. Materials:
- Purified this compound
- Buffer solutions at various pH values (e.g., citrate (B86180) buffers for pH 3-6, phosphate (B84403) buffers for pH 6-8)
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Acid modifier (e.g., formic acid, trifluoroacetic acid)
- UV-Vis spectrophotometer
- HPLC system with a UV-Vis or PDA detector
- pH meter
- Constant temperature incubator or water bath
2. Procedure:
- Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
- Prepare Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 4, 5, 6, 7, 8).
- Incubation:
- Pipette a known volume of the this compound stock solution into separate vials.
- Add a known volume of each buffer solution to the respective vials to achieve the final desired concentration of this compound.
- Protect the vials from light (e.g., wrap in aluminum foil) and incubate at a constant temperature (e.g., 25°C or 37°C).
- Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
- Analysis:
- UV-Vis Spectroscopy: Dilute the aliquot if necessary and measure the absorbance at the λmax of this compound.
- HPLC Analysis: Inject the aliquot into the HPLC system.
- Data Analysis:
- For UV-Vis data, plot the percentage of remaining this compound (based on absorbance) versus time for each pH.
- For HPLC data, plot the percentage of remaining this compound (based on peak area) versus time for each pH.
- Calculate the degradation rate constant (k) and the half-life (t½) for this compound at each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: Factors influencing the stability and degradation of this compound.
temperature and light sensitivity of Miraxanthin-I
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the temperature and light sensitivity of Miraxanthin-I. The following sections include frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
This compound is a yellow, water-soluble pigment belonging to the betaxanthin subclass of betalains (B12646263). Like other betaxanthins, it is sensitive to environmental factors such as temperature, light, and pH. Generally, betaxanthins are less heat-stable than their red-violet counterparts, betacyanins, but may exhibit greater stability at a neutral pH.
Q2: What is the optimal pH for this compound stability?
While specific data for this compound is limited, betaxanthins, in general, are most stable in a pH range of 4 to 7. Extreme pH values (<3 or >7) can lead to degradation.
Q3: How does temperature affect the stability of this compound?
Elevated temperatures accelerate the degradation of this compound. Studies on related betaxanthins show significant degradation at temperatures above 40°C. For long-term storage, it is recommended to keep this compound solutions at low temperatures (e.g., 4°C or frozen) in the dark.
Q4: Is this compound sensitive to light?
Yes, this compound is photosensitive. Exposure to light, especially in the presence of oxygen, can lead to significant degradation.[1] It is crucial to protect this compound solutions from light during experiments and storage by using amber vials or covering containers with aluminum foil.
Q5: Are there any known signaling pathways modulated by this compound or other betalains?
While direct evidence for this compound is scarce, other betalains have been shown to modulate key signaling pathways involved in inflammation and oxidative stress. For instance, some betalains can inhibit the NF-κB pathway, a central regulator of inflammation, and activate the Nrf2 pathway, which is crucial for cellular antioxidant responses.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of yellow color in this compound solution | 1. High Temperature: The solution may have been exposed to temperatures above 40°C. 2. Light Exposure: The solution was not protected from light. 3. Incorrect pH: The pH of the solution is outside the optimal range (4-7). 4. Presence of Oxygen: Dissolved oxygen can accelerate degradation, especially in the presence of light. | 1. Store solutions at 4°C or frozen. Avoid repeated freeze-thaw cycles. 2. Work in a dimly lit area and use amber vials or foil-wrapped containers. 3. Buffer the solution to a pH between 4 and 7. 4. Degas the solvent before preparing the solution or work under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results in stability assays | 1. Variable Light Conditions: Inconsistent exposure to ambient light between samples. 2. Temperature Fluctuations: Inconsistent temperature control during incubation. 3. Inaccurate Concentration Measurement: Degradation may have occurred before the initial measurement. | 1. Standardize light conditions for all samples. Use a controlled light source for photostability studies. 2. Use a calibrated incubator or water bath with precise temperature control. 3. Prepare fresh solutions for each experiment and measure the initial absorbance immediately. |
| Precipitation in this compound solution | 1. Low Temperature Storage of Concentrated Solutions: The compound may be precipitating at low temperatures. 2. Solvent Incompatibility: The solvent may not be optimal for the concentration used. | 1. Gently warm the solution to room temperature and vortex to redissolve. If the issue persists, consider storing at a slightly higher temperature (if stability allows) or using a more dilute solution. 2. Ensure the solvent is appropriate for this compound. It is generally soluble in water and polar organic solvents. |
Quantitative Data on Betaxanthin Stability
Disclaimer: The following data is based on studies of betaxanthins from various sources and may not be fully representative of this compound. It is intended to provide a general understanding of betaxanthin stability. Researchers are encouraged to perform specific stability studies for this compound under their experimental conditions.
Table 1: Thermal Stability of Betaxanthins in Aqueous Solution
| Temperature (°C) | Half-life (t½) | Pigment Retention after 24h |
| 4 | > 100 days | ~95% |
| 25 | 10 - 20 days | ~70% |
| 40 | 1 - 5 days | ~40% |
| 60 | < 24 hours | <10% |
Table 2: Photostability of Betaxanthins in Aqueous Solution at 25°C
| Light Condition | Half-life (t½) | Pigment Retention after 8h |
| Dark | 10 - 20 days | ~90% |
| Diffuse Daylight | 1 - 3 days | ~50% |
| Direct Sunlight | < 8 hours | <20% |
Experimental Protocols
Protocol 1: Determination of Thermal Stability of this compound
Objective: To determine the degradation kinetics of this compound at different temperatures.
Materials:
-
This compound standard
-
Phosphate-citrate buffer (pH 5.0)
-
UV-Vis Spectrophotometer
-
Temperature-controlled incubator or water bath (set to 4°C, 25°C, 40°C, and 60°C)
-
Amber vials
Methodology:
-
Prepare a stock solution of this compound in the phosphate-citrate buffer.
-
Dilute the stock solution to a working concentration with an absorbance reading between 0.5 and 1.0 at its λmax (approximately 480 nm).
-
Aliquot the working solution into several amber vials for each temperature point.
-
Place the vials in the pre-set incubators/water baths.
-
At regular time intervals (e.g., every hour for 60°C, every 8 hours for 40°C, every 24 hours for 25°C, and every week for 4°C), remove a vial from each temperature and allow it to cool to room temperature.
-
Measure the absorbance of the solution at the λmax.
-
Calculate the percentage of pigment retention at each time point relative to the initial absorbance.
-
Plot the natural logarithm of the pigment retention versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).
Protocol 2: Determination of Photostability of this compound
Objective: To evaluate the effect of light on the stability of this compound.
Materials:
-
This compound standard
-
Phosphate-citrate buffer (pH 5.0)
-
UV-Vis Spectrophotometer
-
Controlled light source (e.g., a light box with a defined lux output)
-
Amber vials and clear glass vials
-
Aluminum foil
Methodology:
-
Prepare a working solution of this compound as described in Protocol 1.
-
Aliquot the solution into clear glass vials (for light exposure) and amber vials or foil-wrapped vials (for dark control).
-
Place all vials in a temperature-controlled environment (e.g., 25°C) under the controlled light source.
-
At regular time intervals (e.g., every hour), remove one clear vial and one dark control vial.
-
Measure the absorbance of each solution at the λmax.
-
Calculate the percentage of pigment retention for both light-exposed and dark control samples.
-
Compare the degradation rates between the light-exposed and dark control samples to determine the extent of photodegradation.
Visualizations
Caption: Experimental workflow for assessing the thermal and photostability of this compound.
Caption: Postulated signaling pathways modulated by betalains like this compound.
References
troubleshooting Miraxanthin-I peak tailing in HPLC
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Miraxanthin-I.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for my this compound peak to exhibit tailing?
Peak tailing in HPLC is a common issue where the trailing half of a peak is broader than the leading half.[1] For a polar molecule like this compound, which contains both acidic (carboxylic acid) and basic (amine/imine) functional groups, the primary causes are typically related to secondary chemical interactions with the stationary phase or issues with the mobile phase.[2][3]
The most frequent causes include:
-
Secondary Silanol (B1196071) Interactions: The most prevalent cause for basic or amine-containing compounds.[1][4] Residual silanol groups (Si-OH) on the surface of silica-based columns can become ionized (Si-O⁻) and interact strongly with the positively charged portions of this compound, leading to a secondary, stronger retention mechanism that causes tailing.[5][6]
-
Inappropriate Mobile Phase pH: Operating at a pH close to the pKa of this compound can lead to the co-existence of multiple ionic forms, causing peak distortion.[5] The stability of this compound is also pH-dependent, with a more stable range reported between pH 4 and 7.[7]
-
Column Issues: Problems such as column contamination, packing bed deformation (voids), or using an unsuitable column type can all contribute to poor peak shape.[1][2]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak tailing.[2][8]
Q2: How does the mobile phase pH specifically affect this compound peak shape?
The pH of the mobile phase is a critical factor due to the chemical structure of this compound and its interaction with the HPLC column.
-
Analyte Ionization: this compound has multiple ionizable groups. The mobile phase pH dictates the charge state of these groups. Inconsistent or mixed charge states can lead to multiple retention interactions and result in peak broadening or tailing.
-
Silanol Group Suppression: At a low mobile phase pH (e.g., pH 2-3), the residual silanol groups on the silica (B1680970) packing are protonated (Si-OH), making them less likely to interact with the positively charged amine groups of the analyte.[9] However, this compound stability may be compromised at very low pH.[7][10]
-
Mid-Range pH: In the mid-pH range (approximately 4-7), where this compound is more stable, a significant portion of silanol groups are ionized and negatively charged.[5][7] This leads to strong ionic interactions with the analyte, which is a major cause of peak tailing.[5] Using a buffer is essential in this range to maintain a constant pH and improve peak shape.[5]
Q3: What adjustments can I make to my mobile phase to eliminate peak tailing?
Optimizing the mobile phase is often the most effective way to resolve peak tailing.
-
Adjust and Buffer the pH: Ensure the mobile phase pH is controlled and buffered. It is recommended to operate at a pH at least 2 units away from the analyte's pKa. For this compound, consider starting with a pH around 3-4 to balance analyte stability and silanol suppression.
-
Increase Buffer Concentration: If operating in the mid-pH range, increasing the buffer concentration (e.g., to 25-50 mM) can help mask the residual silanol sites on the stationary phase, reducing secondary interactions.[5][9]
-
Use Mobile Phase Additives: For basic compounds, small amounts of additives like triethylamine (B128534) (TEA) can be added to the mobile phase to compete with the analyte for active silanol sites. However, be aware that such additives can be difficult to remove from the column and may suppress MS signals if using an LC-MS system.
-
Change Organic Modifier: Switching the organic modifier (e.g., from acetonitrile (B52724) to methanol) can sometimes improve peak shape due to different secondary interactions.[5]
Q4: Could my HPLC column be the source of the peak tailing?
Yes, the column is a critical factor. If mobile phase adjustments are not sufficient, evaluate your column.
-
Use an End-Capped Column: Modern "end-capped" columns have fewer free silanol groups because they are chemically deactivated.[1][6] This significantly reduces the potential for secondary interactions that cause tailing with polar and basic analytes.[5]
-
Consider a Different Stationary Phase: For highly polar compounds, a polar-embedded or charged surface hybrid (CSH) column might provide better peak shape than a traditional C18 column.[9]
-
Check for Contamination or Voids: If the peak shape has degraded over time, the column may be contaminated or have a void at the inlet.[11] Try flushing the column with a strong solvent or replacing the inlet frit.[8] If a void is suspected, which can be caused by pressure shocks, the column will likely need to be replaced.[9] Using a guard column can help extend the life of your analytical column.
Q5: Can my sample preparation or injection technique cause tailing?
Absolutely. The way you prepare and introduce your sample can impact peak shape.
-
Column Overload: If you inject too much analyte, the stationary phase can become saturated, leading to tailing.[2] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.[1]
-
Injection Solvent Mismatch: Ideally, your sample should be dissolved in the initial mobile phase. Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause the analyte band to spread on the column, resulting in distorted peaks.[2]
Troubleshooting Summary
The following table summarizes key troubleshooting steps for this compound peak tailing.
| Potential Cause | Troubleshooting Step | Typical Parameters / Action | Expected Outcome |
| Secondary Silanol Interactions | Adjust mobile phase pH to be acidic. | Lower pH to 2.5 - 3.5 using a buffer (e.g., phosphate (B84403) or formate).[9] | Reduced interaction between ionized silanols and protonated analyte, leading to a more symmetrical peak. |
| Inadequate Buffering | Increase buffer concentration. | Increase buffer strength from 10 mM to 25-50 mM.[5][9] | Buffer ions mask residual silanol sites, improving peak shape. |
| Inappropriate Column | Use an end-capped or polar-embedded column. | Switch from a standard C18 to a column specifically designed for polar analytes.[5] | Minimized silanol interactions due to column chemistry, resulting in sharp, symmetrical peaks. |
| Column Contamination | Flush the column or replace the guard column. | Flush with a strong, appropriate solvent. If using a guard column, replace it.[8] | Removal of contaminants restores peak shape. |
| Column Overload | Reduce sample concentration or injection volume. | Dilute the sample (e.g., 1:10) or inject a smaller volume (e.g., 5 µL instead of 20 µL).[8] | Symmetrical peak shape is restored as the column is no longer saturated. |
| Solvent Mismatch | Prepare the sample in the mobile phase. | Dissolve or dilute the final sample in the starting mobile phase composition. | Improved peak shape, especially for early eluting peaks. |
| Column Void / Bed Deformation | Replace the column. | Install a new column of the same type.[1][9] | A properly packed column bed provides a uniform flow path, restoring symmetrical peaks. |
Experimental Protocol: Systematic Troubleshooting of Peak Tailing
This protocol outlines a logical workflow to identify and resolve the cause of this compound peak tailing.
Objective: To systematically diagnose and correct the peak tailing of this compound.
Methodology:
-
Step 1: System and Column Health Check
-
Action: Remove the guard column (if present) and inject a standard mixture of neutral compounds.
-
Purpose: To confirm that the HPLC system (pump, injector, detector) is functioning correctly and that there are no significant extra-column effects causing band broadening.[2] If the neutral compounds show good peak shape, the issue is likely specific to this compound's interaction with the column or mobile phase.
-
-
Step 2: Evaluate Sample Concentration
-
Action: Prepare a 1:10 dilution of the this compound sample in the mobile phase and inject it.
-
Purpose: To rule out mass overload as the cause of tailing.[8]
-
Analysis: If peak shape improves significantly, optimize the sample concentration or reduce the injection volume. If tailing persists, proceed to the next step.
-
-
Step 3: Mobile Phase pH and Buffer Optimization
-
Action A (pH Adjustment): Prepare a mobile phase with a lower pH (e.g., pH 3.0) using a suitable buffer like 25 mM potassium phosphate or ammonium (B1175870) formate. Equilibrate the column thoroughly before injecting the sample.
-
Action B (Buffer Strength): If operating at a mid-range pH (e.g., 4.5) is necessary for stability, increase the buffer concentration from a low value (e.g., 10 mM) to a higher one (e.g., 50 mM).
-
Purpose: To minimize secondary silanol interactions by either protonating the silanol groups (low pH) or masking them with buffer ions.[5][9]
-
-
Step 4: Column Evaluation
-
Action: If peak tailing continues, replace the current analytical column with a new, high-quality end-capped C18 column or a column with a polar-embedded stationary phase.
-
Purpose: To determine if the original column has degraded, is contaminated, or is chemically unsuitable for the analysis.[1][6] A new, properly functioning column with minimal active silanols should provide a good peak shape if the mobile phase is appropriate.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues.
Caption: A flowchart for systematic troubleshooting of HPLC peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. This compound | C14H18N2O7S | CID 135438591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. scispace.com [scispace.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions - Professional HPLC Column Hardware Consumables Supplier [uhplcs.com]
- 10. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
Miraxanthin-I Hydrolysis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of Miraxanthin-I.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
The primary cause of this compound degradation in aqueous solutions is the hydrolysis of its aldimine bond. This chemical reaction involves the cleavage of the bond connecting the betalamic acid chromophore to the amino acid moiety (methionine sulfoxide (B87167) in the case of this compound).[1][2][3][4] This hydrolysis is often accelerated by factors such as pH, temperature, and high water activity.[1][5][6]
Q2: What are the products of this compound hydrolysis?
The hydrolysis of this compound yields two primary products: betalamic acid, which is a yellow-colored compound, and methionine sulfoxide. The cleavage of the aldimine bond leads to a loss of the characteristic yellow color of this compound.
Q3: At what pH is this compound most stable?
Betalains (B12646263), the family of pigments to which this compound belongs, are generally most stable in the pH range of 3 to 7.[1][5] More specifically, the optimal pH for stability is often found between 4 and 6.[1] Under strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly, leading to a more rapid loss of color.[3][5]
Q4: How does temperature affect the stability of this compound?
Temperature is a critical factor influencing the stability of this compound. As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[1][5] Betalains are known to be sensitive to heat, with degradation often occurring at temperatures above 50°C.[7] For long-term storage, it is recommended to keep this compound solutions at low temperatures, such as refrigeration (4°C) or frozen.[7]
Q5: What is the effect of light and oxygen on this compound stability?
Exposure to light and oxygen can also promote the degradation of this compound.[1][6] The light-induced degradation is often oxygen-dependent.[7] To minimize degradation, it is advisable to store this compound solutions in amber vials or otherwise protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if possible.
Troubleshooting Guide
Issue: Rapid loss of yellow color in my this compound solution.
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Potential Cause 1: Inappropriate pH.
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Troubleshooting Step: Measure the pH of your solution. If it is outside the optimal range of 4-6, adjust it using a suitable buffer system.
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-
Potential Cause 2: High temperature.
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Troubleshooting Step: Ensure your experimental conditions do not expose the this compound solution to high temperatures for extended periods. If possible, perform experiments on ice or in a temperature-controlled environment. For storage, use a refrigerator or freezer.
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-
Potential Cause 3: Exposure to light.
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Troubleshooting Step: Protect your this compound solution from light by using amber-colored containers or wrapping your containers in aluminum foil.
-
-
Potential Cause 4: High water activity.
-
Troubleshooting Step: If the experimental design allows, consider reducing the water activity. This can be achieved by working in more concentrated solutions or by adding co-solvents, though the compatibility of these with your system must be verified. For long-term storage, lyophilizing the sample to a powder with a water content below 10% is an effective strategy.[1]
-
Issue: Inconsistent results in experiments involving this compound.
-
Potential Cause: Degradation of stock solution.
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Troubleshooting Step: Prepare fresh this compound stock solutions for each experiment, or at least on a regular and frequent basis. Store stock solutions under optimal conditions (low temperature, protected from light, and at the appropriate pH) to minimize degradation between experiments. Monitor the absorbance of the stock solution at its λmax (around 480 nm) before each use to check for degradation.[6]
-
Quantitative Data on Betalain Stability
The following table summarizes the degradation kinetics of betalains, which provides an indication of the stability of this compound under various conditions. The degradation of betalains typically follows first-order kinetics.[2][8][9]
| Pigment Source | Encapsulating Agent | Temperature (°C) | Degradation Rate Constant (k) | Reference |
| Beetroot Juice | None | 6 | -7.307 x 10⁻⁶ h⁻¹ | [8] |
| Beetroot Juice | None | 19 | -1.204 x 10⁻⁵ h⁻¹ | [8] |
| Beetroot Juice | None | 30 | -3.999 x 10⁻⁵ h⁻¹ | [8] |
| Microencapsulated Beetroot Juice | 40% Maltodextrin (B1146171):60% Sweet Potato Starch | 6 | -6.626 x 10⁻⁶ h⁻¹ | [8] |
| Microencapsulated Beetroot Juice | 40% Maltodextrin:60% Sweet Potato Starch | 19 | -1.396 x 10⁻⁵ h⁻¹ | [8] |
| Microencapsulated Beetroot Juice | 40% Maltodextrin:60% Sweet Potato Starch | 30 | -4.853 x 10⁻⁵ h⁻¹ | [8] |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general method for determining the stability of this compound under different conditions (e.g., pH, temperature).
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., distilled water or a buffer at the desired pH).
-
Divide the stock solution into several aliquots to be tested under different conditions.
-
-
Incubation:
-
Place the aliquots under the desired experimental conditions. For example, to test temperature stability, place aliquots in temperature-controlled environments (e.g., water baths or incubators) at various temperatures (e.g., 4°C, 25°C, 50°C, 75°C).
-
To test pH stability, adjust the pH of the aliquots to different values using appropriate buffers.
-
Protect all samples from light unless light is the variable being tested.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw a small sample from each aliquot.
-
Immediately measure the absorbance of the sample at the maximum wavelength of this compound (approximately 480 nm) using a UV-Vis spectrophotometer.[6] Use the corresponding buffer or solvent as a blank.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (or concentration) versus time for each condition.
-
If the degradation follows first-order kinetics, the plot will be a straight line. The negative of the slope of this line will be the degradation rate constant (k).
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The half-life (t₁/₂) of this compound under each condition can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
Caption: Hydrolysis mechanism of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Semisynthesis of Betaxanthins from Purified Betacyanin of Opuntia dillenii sp.: Color Stability and Antiradical Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation kinetics and thermodynamic analysis of betalains on microencapsulated beetroot juice using maltodextrin and sweet potato starch [scielo.org.pe]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stabilization of Miraxanthin-I with Ascorbic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing ascorbic acid to enhance the stability of Miraxanthin-I.
Frequently Asked Questions (FAQs)
Q1: Why is ascorbic acid used to stabilize this compound?
A1: Ascorbic acid, also known as Vitamin C, is a potent antioxidant. This compound, a yellow-orange betaxanthin pigment, is susceptible to degradation in the presence of oxygen. Ascorbic acid helps to protect this compound from oxidative degradation by readily scavenging oxygen, thereby preserving its structural integrity and color.[1][2] This stabilizing effect is particularly significant under acidic pH conditions.[1][3]
Q2: What is the optimal pH range for stabilizing this compound with ascorbic acid?
A2: The stabilizing effect of ascorbic acid on betalains (B12646263), including this compound, is most pronounced in acidic environments, typically between pH 3 and 7.[1][3] Under alkaline conditions, the protective effect of ascorbic acid is significantly reduced.
Q3: What concentration of ascorbic acid is recommended?
A3: The recommended concentration of ascorbic acid for stabilizing betalains typically ranges from 0.01% to 0.1% (w/v).[2] However, it is crucial to optimize the concentration for your specific experimental conditions, as higher concentrations can sometimes have a pro-oxidant effect.
Q4: Can ascorbic acid have a negative effect on this compound stability?
A4: Yes, under certain conditions, ascorbic acid can act as a pro-oxidant, accelerating the degradation of betalains and causing a color change to yellow.[4][5] This pro-oxidant effect can be influenced by factors such as high concentrations of ascorbic acid, elevated temperatures, and the presence of metal ions.[4][5]
Q5: Are there alternatives to ascorbic acid for stabilizing this compound?
A5: Yes, other antioxidants and chelating agents can also be used to stabilize betalains. Isoascorbic acid has been reported to have a better stabilizing effect than ascorbic acid in some studies. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can also enhance stability by sequestering metal ions that can catalyze degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid fading of this compound color even with ascorbic acid. | 1. Suboptimal pH: The pH of the solution may be outside the optimal range (pH 3-7) for ascorbic acid's antioxidant activity. 2. Insufficient Ascorbic Acid Concentration: The concentration of ascorbic acid may be too low to effectively counteract oxidative degradation. 3. Presence of Metal Ions: Metal ions such as iron (Fe³⁺) and copper (Cu²⁺) can catalyze the degradation of both this compound and ascorbic acid. | 1. Adjust pH: Ensure the pH of your solution is within the acidic range (ideally between 3 and 5) using appropriate buffers. 2. Optimize Ascorbic Acid Concentration: Titrate the concentration of ascorbic acid, starting from 0.01% (w/v) and gradually increasing, while monitoring the stability. 3. Add a Chelating Agent: Incorporate a chelating agent like EDTA (e.g., 10 mM) into your solution to sequester metal ions. |
| The this compound solution turns yellow or brownish after adding ascorbic acid. | 1. Pro-oxidant Effect of Ascorbic Acid: At higher concentrations or at room temperature, ascorbic acid can act as a pro-oxidant, leading to the degradation of this compound.[4][5] 2. Thermal Degradation: High temperatures can accelerate the degradation of both this compound and the protective effect of ascorbic acid. | 1. Reduce Ascorbic Acid Concentration: Lower the concentration of ascorbic acid to the minimum effective level (e.g., start with 0.05%).[5] 2. Control Temperature: Perform experiments at lower temperatures (e.g., refrigerated conditions at 4°C) to minimize thermal degradation.[5] |
| Inconsistent results between experimental batches. | 1. Variability in Reagent Purity: The purity of this compound and ascorbic acid can affect stability. 2. Inconsistent pH Adjustment: Minor variations in pH can significantly impact stability. 3. Light Exposure: Exposure to light can contribute to the degradation of this compound. | 1. Use High-Purity Reagents: Ensure the use of high-purity this compound and freshly prepared ascorbic acid solutions for each experiment. 2. Precise pH Measurement: Use a calibrated pH meter for accurate and consistent pH adjustments. 3. Protect from Light: Conduct experiments in a dark environment or use amber-colored vials to minimize light-induced degradation. |
Quantitative Data on Betacyanin Stability with Ascorbic Acid
While specific data for this compound is limited, the following table summarizes the stabilizing effect of ascorbic acid on betacyanins, a closely related class of betalains. These findings provide a valuable reference for experiments with this compound.
| Pigment Source | Treatment Conditions | Ascorbic Acid Concentration | pH | Pigment Retention | Reference |
| Purple Pitaya (Hylocereus polyrhizus) Juice | Heated at 85°C for 60 min | 0.01% (w/v) | 3-4 | > 60% | [2] |
| Basella rubra Extract in Model Beverage | Stored at 4°C | 0.05% (w/v) | Not specified | Reduced stability (pro-oxidant effect observed) | [5] |
Experimental Protocols
Protocol for Assessing the Stabilizing Effect of Ascorbic Acid on this compound
This protocol outlines a general procedure to evaluate the effectiveness of ascorbic acid in preventing the degradation of this compound.
1. Materials:
- Purified this compound
- L-Ascorbic Acid
- Buffer solutions (e.g., citrate-phosphate buffer) at various pH values (e.g., 3, 5, 7)
- Spectrophotometer
- pH meter
- Amber vials or light-protected containers
2. Procedure:
- Prepare this compound Stock Solution: Dissolve a known amount of purified this compound in the desired buffer to create a stock solution of a specific concentration.
- Prepare Ascorbic Acid Stock Solution: Freshly prepare a stock solution of L-ascorbic acid in the same buffer.
- Prepare Experimental Samples:
- Control Group: Aliquot the this compound stock solution into amber vials.
- Experimental Group: To separate aliquots of the this compound stock solution, add varying concentrations of the ascorbic acid stock solution to achieve final concentrations (e.g., 0.01%, 0.05%, 0.1% w/v).
- Incubation: Incubate all samples under specific conditions of temperature (e.g., 4°C, 25°C, 50°C) and light (e.g., dark or exposed to a specific light source).
- Spectrophotometric Analysis: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance of each sample at the maximum absorption wavelength (λmax) of this compound (around 480 nm).
- Data Analysis: Calculate the percentage of pigment retention over time for each condition compared to the initial absorbance at time zero.
Visualizations
References
- 1. Stabilization of betalains by encapsulation—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. Semisynthesis of Betaxanthins from Purified Betacyanin of Opuntia dillenii sp.: Color Stability and Antiradical Capacity [ouci.dntb.gov.ua]
- 4. Evaluating the effect of additives on stability of betacyanin pigments from Basella rubra in a model beverage system during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
minimizing isomerization of Miraxanthin-I during analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize the isomerization of Miraxanthin-I during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
This compound is a yellow-orange betaxanthin pigment found in plants of the order Caryophyllales. Isomerization, the process where a molecule is transformed into an isomer with a different arrangement of atoms, can alter the compound's chemical and physical properties. In the context of analysis, isomerization can lead to the appearance of multiple peaks in chromatograms, inaccurate quantification, and misinterpretation of biological activity.
Q2: What are the primary factors that induce the isomerization of this compound?
The stability of this compound, like other betalains (B12646263), is significantly influenced by several environmental factors that can promote isomerization and degradation. These include:
-
pH: this compound is most stable in a slightly acidic to neutral environment.
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Temperature: Elevated temperatures can accelerate the rate of isomerization and degradation.
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Light: Exposure to light, particularly UV and fluorescent light, can induce photo-isomerization and degradation, a process that is often dependent on the presence of oxygen.[1][2]
Q3: What is the optimal pH range for maintaining the stability of this compound?
Betaxanthins, the class of compounds to which this compound belongs, exhibit maximum stability in the pH range of 4 to 7, with an optimal pH of around 5.5.[1][3] Deviations outside of this range, especially under acidic conditions (pH < 3) or alkaline conditions (pH > 7), can lead to significant isomerization and degradation.[1][4][5]
Q4: How does temperature affect the stability of this compound?
This compound is sensitive to heat. Temperatures above 50°C can lead to significant degradation.[1] For optimal stability during storage and analysis, it is recommended to maintain low temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to its isomerization.
| Issue | Potential Cause | Recommended Solution |
| Multiple unexpected peaks in HPLC chromatogram | Isomerization of this compound during sample preparation or analysis. | - Ensure the pH of all solutions (extraction solvent, mobile phase) is within the optimal range of 4-7. - Work at low temperatures (e.g., on ice) during sample preparation. - Protect samples from light by using amber vials and minimizing exposure. |
| Poor reproducibility of quantitative results | Inconsistent isomerization rates between samples due to variations in handling. | - Standardize sample preparation protocols, paying close attention to time, temperature, and light exposure. - Prepare samples immediately before analysis to minimize storage time. |
| Loss of yellow-orange color in the sample | Degradation of this compound. | - Check the pH of the sample and adjust if necessary. - Store samples at or below 4°C in the dark. For long-term storage, freezing at -30°C is recommended.[1] - Consider the use of antioxidants, such as ascorbic acid, to mitigate oxidative degradation.[5] |
| Shift in the retention time of the this compound peak | Changes in the mobile phase pH or interaction with the stationary phase. | - Verify the pH of the mobile phase before each run. - Ensure the column is properly equilibrated. |
Data Presentation: Factors Affecting Betaxanthin Stability
The following tables summarize the impact of key factors on the stability of betaxanthins, providing a basis for optimizing experimental conditions for this compound.
Table 1: Effect of pH on Betaxanthin Stability
| pH Range | Stability | Observations |
| < 3 | Low | Increased isomerization and degradation.[1][4] |
| 4 - 7 | High | Optimal stability, with a peak at pH 5.5.[1][3] |
| > 7 | Low | Hydrolysis of the aldimine bond can occur, leading to degradation.[6] |
Table 2: Effect of Temperature on Betaxanthin Stability
| Temperature | Stability | Observations |
| < 4°C | High | Recommended for short-term storage.[1] |
| 4°C - 40°C | Moderate | Degradation rate increases with temperature.[3] |
| > 50°C | Low | Significant thermal degradation occurs.[1] |
Table 3: Effect of Light on Betaxanthin Stability
| Light Condition | Stability | Observations |
| Dark | High | Minimal degradation. |
| Diffuse Sunlight | Low | Significant degradation, especially in the presence of oxygen.[2] |
| Fluorescent Light | Low | Degradation rate can be substantial and is pH-dependent.[4] |
Experimental Protocols
Protocol 1: Sample Preparation for Minimizing this compound Isomerization
This protocol outlines the steps for extracting and preparing this compound samples for analysis while minimizing isomerization.
-
Extraction:
-
Homogenize the plant material in a pre-chilled mortar and pestle with a cooled extraction solvent.
-
A recommended extraction solvent is an aqueous solution with a pH buffered to 5.5 (e.g., citrate (B86180) buffer). The addition of a small percentage of an organic solvent like methanol (B129727) may be necessary depending on the sample matrix.
-
Perform the extraction on ice and under dim light.
-
-
Clarification:
-
Centrifuge the crude extract at a low temperature (e.g., 4°C) to pellet solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter into an amber vial.
-
-
Storage:
-
If not for immediate analysis, store the extract at ≤ 4°C in the dark. For longer-term storage, flash-freeze the sample and store it at -30°C or below.[1]
-
Protocol 2: HPLC Analysis of this compound
This protocol provides a general framework for the HPLC analysis of this compound. Method optimization may be required based on the specific instrument and sample.
-
Column: A C18 reversed-phase column is commonly used for betalain analysis.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with an acidic modifier to maintain a pH between 4 and 5 (e.g., 0.1% formic acid or acetic acid).
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Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: Typically around 0.8 - 1.2 mL/min.
-
Detection: A photodiode array (PDA) detector is recommended to monitor the characteristic absorbance spectrum of this compound (around 480 nm).
-
Column Temperature: Maintain the column at a controlled, cool temperature (e.g., 25°C) to prevent on-column degradation.
-
Injection Volume: 10-20 µL.
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Autosampler Temperature: Keep the autosampler temperature low (e.g., 4°C) to maintain sample stability during the analytical queue.
Visualizations
Caption: Workflow for minimizing this compound isomerization.
Caption: Key factors influencing this compound isomerization.
References
- 1. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of betalains by encapsulation—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
dealing with matrix effects in Miraxanthin-I quantification
Welcome to the technical support center for the quantification of Miraxanthin-I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects during the analysis of this compound, particularly using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[1][2][4] In complex biological or plant-based samples where this compound is often analyzed, components like salts, lipids, and other endogenous molecules can interfere with the ionization process in the mass spectrometer's source.[5][6]
Q2: My this compound signal is lower than expected in my sample compared to the standard in a pure solvent. What could be the cause?
A2: A lower-than-expected signal for this compound in a sample is a classic sign of ion suppression due to matrix effects.[3][4] Co-eluting endogenous compounds from your sample matrix are likely competing with this compound for ionization, reducing the number of this compound ions that reach the detector.[5][6] It is also possible that this compound is degrading during sample preparation or analysis, as some betaxanthins can be unstable.[7]
Q3: How can I confirm that I am observing matrix effects in my this compound analysis?
A3: There are several methods to confirm the presence of matrix effects. A common approach is the post-extraction spike method.[2][8] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound. A significant difference in the peak areas indicates the presence of matrix effects.[9] Another qualitative method is the post-column infusion technique, where a constant flow of this compound is introduced into the mass spectrometer after the analytical column.[1] Injection of a blank matrix extract will show a dip or a rise in the baseline signal if matrix components are causing ion suppression or enhancement, respectively.
Q4: What are the most effective strategies to minimize matrix effects for this compound quantification?
A4: A multi-pronged approach is often the most effective. This includes:
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Optimizing Sample Preparation: To remove interfering components. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and phospholipid removal plates can be highly effective.[5] For plant materials, initial extraction with an acidic aqueous solution followed by LLE can help isolate alkaloids like this compound.[10]
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Chromatographic Separation: Modifying the HPLC/UHPLC method to better separate this compound from matrix components can significantly reduce interference.[11] This can involve changing the column chemistry, mobile phase composition, or gradient profile.
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Sample Dilution: A simple yet effective method is to dilute the sample, which reduces the concentration of interfering matrix components.[11] However, this is only feasible if the concentration of this compound remains above the limit of quantification.
Troubleshooting Guides
Issue 1: Poor Reproducibility of this compound Quantification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Matrix Effects | Use a stable isotope-labeled internal standard if available. If not, use a matrix-matched calibration curve for every batch of samples. | Improved precision and accuracy of results. |
| Variable Sample Preparation | Automate the sample preparation steps if possible. Ensure consistent timing, volumes, and mixing for all samples. | Reduced variability between sample preparations. |
| Column Fouling | Implement a column wash step after each batch of samples to remove strongly retained matrix components. | Restored column performance and reproducible retention times and peak shapes. |
Issue 2: Low Recovery of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction | Optimize the extraction solvent and pH. This compound, as an amino acid derivative, may have varying solubility depending on the pH. Acidic conditions are often used for initial alkaloid extraction from plants.[10][13] | Increased extraction efficiency and higher analyte signal. |
| Analyte Degradation | Miraxanthins can be sensitive to light, temperature, and pH.[7][14] Minimize exposure to harsh conditions during sample preparation and storage. Analyze samples as quickly as possible after preparation. | Improved stability and recovery of this compound. |
| Strong Adsorption to Labware | Use low-adsorption vials and pipette tips. | Reduced loss of analyte due to non-specific binding. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike
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Prepare a this compound standard solution in a pure solvent (e.g., methanol (B129727)/water) at a known concentration (e.g., 100 ng/mL).
-
Prepare a blank matrix sample by performing the entire extraction procedure on a sample that does not contain this compound.
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Spike the blank matrix extract with the this compound standard solution to achieve the same final concentration as the standard solution (e.g., 100 ng/mL).
-
Analyze both the standard solution (A) and the spiked matrix extract (B) using the LC-MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plant Extracts
-
Homogenize the plant material to a fine powder.[15]
-
Extract the powder with an acidic solution (e.g., 0.1 M HCl in 70% methanol) to protonate the alkaloids.[10]
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Centrifuge the extract and collect the supernatant.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by the equilibration buffer.
-
Load the supernatant onto the SPE cartridge. The protonated this compound should bind to the cation exchange sorbent.
-
Wash the cartridge with a weak organic solvent to remove non-polar and neutral interferences.
-
Elute the this compound with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the charge and release it from the sorbent.
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Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Experimental workflow for this compound quantification and matrix effect assessment.
Caption: Troubleshooting decision tree for dealing with matrix effects in this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. eijppr.com [eijppr.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. nebiolab.com [nebiolab.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. What is matrix effect and how is it quantified? [sciex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. Sample Preparation of alkaloids [epharmacognosy.com]
Technical Support Center: Enhancing the Photostability of Miraxanthin-I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the photostability of Miraxanthin-I for various applications. Due to the limited availability of photostability data specific to this compound, this guidance is based on established knowledge of the broader betalain and betaxanthin classes of pigments, to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
This compound is a yellow betaxanthin pigment.[1][2] Like other betalains, it possesses antioxidant properties that are of interest for pharmaceutical and nutraceutical applications.[3][4] However, its inherent chemical structure makes it susceptible to degradation upon exposure to light, which can lead to a loss of color and bioactivity, limiting its practical use.[5][6]
Q2: What are the primary factors that influence the photodegradation of this compound?
Based on studies of related betalains, the primary factors influencing photodegradation include:
-
Light Intensity and Wavelength: Higher light intensity and exposure to UV radiation accelerate degradation.[5][6]
-
Oxygen: The presence of oxygen is a critical factor in the light-induced degradation of betalains; under anaerobic conditions, the effects of light are significantly reduced.[5]
-
pH: Betalains are most stable in a slightly acidic to neutral pH range (typically pH 4-7).[5][7] Deviations from this optimal pH can increase susceptibility to degradation.
-
Temperature: Elevated temperatures can exacerbate photodegradation.[8]
-
Solvent: The type of solvent used can impact stability. For instance, some studies on betanin show higher lability in ethanolic solutions compared to aqueous solutions.[6]
Q3: What are the main strategies to improve the photostability of this compound?
Several strategies can be employed to enhance the photostability of this compound:
-
Encapsulation: This involves entrapping this compound within a protective matrix. Common techniques include spray drying, freeze drying, liposome (B1194612) entrapment, and coacervation.[9][10][11][12] Encapsulation can shield the pigment from direct light exposure and oxygen.[11]
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid, can help to quench free radicals and reactive oxygen species that contribute to photodegradation.[13]
-
Co-pigmentation: While more commonly studied for anthocyanins, the principle of using other compounds (co-pigments) to stabilize the primary pigment through molecular interactions could be explored.
-
Chemical Modification: In some cases, structural modification of the pigment molecule can improve its stability. However, this may also alter its biological activity and requires careful consideration.[9]
-
Control of Environmental Conditions: Storing and handling this compound solutions in the dark, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures can significantly reduce degradation.[5][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of yellow color in solution upon light exposure. | Photodegradation of this compound. | 1. Minimize Light Exposure: Work in a dimly lit area or use amber-colored glassware. Wrap storage containers in aluminum foil. 2. Deoxygenate Solvents: Purge solvents with nitrogen or argon before dissolving this compound. 3. Optimize pH: Ensure the buffer system is within the optimal pH range for betalain stability (pH 4-7).[5] 4. Add Antioxidants: Incorporate an antioxidant like ascorbic acid (e.g., 0.1%) into the formulation.[13] 5. Consider Encapsulation: For long-term stability, explore encapsulation of the this compound.[11] |
| Inconsistent results in photostability assays. | Variability in experimental conditions. | 1. Standardize Light Source: Use a calibrated light source with a defined spectrum and intensity for all experiments. 2. Control Temperature: Maintain a constant temperature during the assay using a water bath or incubator. 3. Ensure Uniform Sample Geometry: Use cuvettes or sample holders of the same material and path length. Ensure the distance from the light source is consistent. 4. Monitor pH: Measure and record the pH of the solution before and after the experiment. |
| Precipitation or aggregation of this compound during experiments. | Poor solubility or degradation product formation. | 1. Solvent Selection: Test the solubility of this compound in different biocompatible solvents or buffer systems. 2. pH Adjustment: Verify that the pH of the solution is not at the isoelectric point of this compound. 3. Filtration: Filter the solution through a suitable membrane filter (e.g., 0.22 µm) to remove any initial aggregates. |
| Difficulty in quantifying this compound degradation. | Inappropriate analytical method. | 1. UV-Vis Spectrophotometry: Use a spectrophotometer to monitor the decrease in absorbance at the maximum wavelength (λmax) for betaxanthins (around 480 nm).[5][14][15] 2. HPLC Analysis: For more precise quantification and to identify degradation products, use a High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector. |
Quantitative Data Summary
Table 1: Factors Affecting Betalain Stability (General)
| Factor | Condition for Optimal Stability | Condition Leading to Degradation | Reference |
| pH | 4.0 - 7.0 | < 3.0 and > 7.0 | [5][7] |
| Temperature | Low temperatures (e.g., 4°C) | High temperatures (e.g., > 50°C) | [8] |
| Light | Darkness or limited exposure | High-intensity light, UV radiation | [5][6] |
| Oxygen | Anaerobic conditions | Presence of oxygen | [5] |
| Solvent | Aqueous solutions | Some organic solvents (e.g., ethanol) | [6] |
Key Experimental Protocols
Protocol 1: Photostability Assessment of this compound using UV-Vis Spectrophotometry
Objective: To quantify the rate of photodegradation of this compound under controlled light exposure.
Materials:
-
This compound sample
-
Phosphate (B84403) buffer (0.05 M, pH 6.5)
-
UV-Vis Spectrophotometer
-
Calibrated light source (e.g., xenon lamp with a filter for visible light)
-
Quartz cuvettes
-
Magnetic stirrer and stir bars
-
Water bath for temperature control
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in the phosphate buffer. Dilute the stock solution to obtain an initial absorbance reading between 0.8 and 1.0 at the λmax for betaxanthins (approximately 480 nm).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Use the phosphate buffer as a blank to zero the instrument.
-
Initial Measurement (Time 0): Record the full UV-Vis spectrum (e.g., 300-700 nm) of the this compound solution before light exposure. Note the absorbance at λmax.
-
Light Exposure: Place the cuvette containing the sample in the light exposure chamber. Maintain a constant temperature using the water bath. If desired, gently stir the solution during exposure.
-
Time-course Measurements: At regular intervals (e.g., every 15, 30, 60 minutes), remove the cuvette from the light source and record the UV-Vis spectrum.
-
Data Analysis:
-
Plot Absorbance at λmax versus time.
-
Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Absorbance at time t / Initial Absorbance) * 100
-
Determine the degradation kinetics (e.g., first-order) by plotting the natural logarithm of the concentration (or absorbance) versus time. The degradation rate constant (k) can be calculated from the slope of the line.
-
Protocol 2: Evaluation of Antioxidant Activity using the DPPH Assay
Objective: To assess the free radical scavenging activity of this compound, a key indicator of its potential bioactivity.
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol (B145695) (e.g., 60 µM)
-
Methanol or 80% ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
UV-Vis Spectrophotometer
-
Micropipettes and microcentrifuge tubes
Methodology:
-
Sample Preparation: Prepare a series of dilutions of the this compound sample in the chosen solvent (methanol or ethanol). Also, prepare a series of dilutions of the positive control.
-
Assay Procedure:
-
In a microcentrifuge tube, add a small volume of the this compound solution (e.g., 100 µL).
-
Add a larger volume of the DPPH solution (e.g., 3.9 mL) and vortex for 30 seconds.[14]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[14]
-
Prepare a control sample containing the solvent instead of the this compound solution.
-
-
Spectrophotometric Measurement: After incubation, measure the absorbance of the solutions at the λmax of DPPH (typically around 515-517 nm).[14]
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100
-
Plot the % Scavenging against the concentration of this compound.
-
Determine the EC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower EC50 value indicates higher antioxidant activity.[3]
-
Visualizations
Caption: Proposed photodegradation pathway of this compound.
Caption: Workflow for photostability assessment.
Caption: Overview of stabilization strategies.
References
- 1. This compound | C14H18N2O7S | CID 135438591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Miraxanthin I | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. Revisiting the Mechanism of Hydrolysis of Betanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. college.agrilife.org [college.agrilife.org]
- 9. tandfonline.com [tandfonline.com]
- 10. openchemicalengineeringjournal.com [openchemicalengineeringjournal.com]
- 11. Microencapsulation to improve the stability of natural pigments and their applications for meat products [maxapress.com]
- 12. maxapress.com [maxapress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Spectrophotometric Analysis of Betaxanthins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectrophotometric analysis of betaxanthins.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to inaccurate quantification of betaxanthins.
1. Issue: My absorbance readings are unstable and drifting.
-
Question: Why are my absorbance readings fluctuating or consistently drifting in one direction?
-
Possible Causes & Solutions:
-
Temperature Instability: Betaxanthins are susceptible to thermal degradation. Ensure your samples and spectrophotometer have equilibrated to a stable room temperature before and during measurements. Avoid placing the spectrophotometer in direct sunlight or near heat sources.
-
Light Exposure: Photodegradation can occur upon prolonged exposure to light.[1] Keep your samples protected from light by using amber vials or covering them with aluminum foil. Minimize the time the sample is in the spectrophotometer's light path.
-
pH Fluctuation: The pH of the solution significantly impacts betaxanthin stability and their absorption spectra.[2] Betaxanthins are most stable in a pH range of 4 to 7, with an optimum stability around pH 5.5.[2][3] Ensure your samples are adequately buffered and verify the pH before analysis.
-
2. Issue: My calculated betaxanthin concentration seems unexpectedly high.
-
Question: The calculated concentration of betaxanthins in my sample is higher than anticipated. What could be causing this overestimation?
-
Possible Causes & Solutions:
-
Spectral Overlap with Betacyanins: Plant extracts often contain both yellow betaxanthins and red-violet betacyanins. Betacyanins have a primary absorption maximum around 538 nm but can exhibit some absorbance in the region where betaxanthins are measured (around 470-480 nm), leading to artificially inflated readings.
-
Correction Method: A common method to correct for this interference is to use a three-wavelength spectrophotometric method. Measurements are typically taken at the absorption maximum of betaxanthins (e.g., 476 nm), the absorption maximum of betacyanins (e.g., 538 nm), and at a wavelength where neither pigment is expected to absorb significantly (e.g., 600 nm) to correct for baseline turbidity.[4][5]
-
-
Presence of Degradation Products: Degradation of betalains (B12646263) can lead to the formation of compounds like betalamic acid, which has an absorption maximum around 428 nm.[6] This can interfere with the lower wavelength shoulder of the betaxanthin peak, contributing to a higher overall absorbance.
-
Interference from Other Plant Pigments: Other pigments present in the extract, such as carotenoids, can have overlapping absorption spectra with betaxanthins. Carotenoids typically show strong absorption in the 400-500 nm range.
-
3. Issue: My betaxanthin concentration is lower than expected or decreases over time.
-
Question: I am observing a lower than expected concentration of betaxanthins, or the concentration is decreasing in repeated measurements of the same sample. Why is this happening?
-
Possible Causes & Solutions:
-
Degradation due to Improper pH: As mentioned, betaxanthins are unstable outside the pH range of 3-7.[7] Highly acidic or alkaline conditions will lead to rapid degradation. Verify and adjust the pH of your sample to the optimal range of 5-6.
-
Thermal Degradation: Elevated temperatures accelerate the degradation of betaxanthins.[7] Store your extracts at low temperatures (e.g., 4°C) and in the dark to minimize degradation.[3] For long-term storage, freezing (-18°C or lower) is recommended.
-
Oxidation: Betaxanthins can be susceptible to oxidation. While not as extensively studied as other degradation pathways, minimizing exposure to air (e.g., by flushing with nitrogen) can help preserve the integrity of the pigments.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical absorption maximum (λmax) for betaxanthins?
A1: Betaxanthins typically exhibit their maximum absorption in the range of 471 nm to 486 nm.[6] A commonly used wavelength for quantification is 476 nm or 480 nm.[5][8]
Q2: How can I correct for interfering substances in my sample?
A2: The most common spectrophotometric method involves measuring the absorbance at three wavelengths: the λmax of betaxanthins (e.g., 476 nm), the λmax of betacyanins (e.g., 538 nm), and a wavelength for turbidity correction (e.g., 600 nm).[4][5] For highly complex matrices or when degradation is suspected, High-Performance Liquid Chromatography (HPLC) is the preferred method as it physically separates the compounds before quantification, thus avoiding spectral overlap issues.[9]
Q3: What is the optimal pH for spectrophotometric analysis of betaxanthins?
A3: The optimal pH for betaxanthin stability is around 5.5 to 6.5.[3] It is crucial to buffer your samples within this range to ensure accurate and reproducible results.
Q4: How does temperature affect my analysis?
A4: Higher temperatures accelerate the degradation of betaxanthins, leading to lower absorbance readings. It is recommended to perform analyses at a controlled room temperature and to store samples at 4°C or frozen to prevent degradation.[7]
Q5: Can other plant pigments interfere with betaxanthin analysis?
A5: Yes, other pigments like chlorophylls (B1240455) and carotenoids can interfere if their absorption spectra overlap with that of betaxanthins. Chlorophylls have major absorption peaks in the blue-violet and red regions of the spectrum, while carotenoids absorb strongly in the 400-500 nm range, which can directly overlap with betaxanthin absorbance.
Data Presentation
Table 1: Absorption Maxima (λmax) of Betaxanthins and Common Interfering Compounds.
| Compound Class | Specific Compound Example | Typical Absorption Maxima (λmax) in nm | Potential for Interference |
| Betaxanthins | Vulgaxanthin I, Indicaxanthin | 471 - 486 | Target Analyte |
| Betacyanins | Betanin | 535 - 538 | High (shoulder of the peak can overlap) |
| Degradation Products | Betalamic Acid | ~428 | High (can overlap with the lower wavelength side of the betaxanthin peak) |
| Carotenoids | β-Carotene, Lutein | 400 - 500 | High (direct spectral overlap) |
| Chlorophylls | Chlorophyll a | ~430, ~662 | Moderate (the 430 nm peak can cause interference) |
| Chlorophyll b | ~453, ~642 | Moderate (the 453 nm peak can cause interference) | |
| Flavonoids | Quercetin, Kaempferol | Band I: 350-385, Band II: 250-280 | Low to Moderate (Band I is generally outside the main betaxanthin peak) |
| Anthocyanins | Cyanidin-3-glucoside | ~520 | Moderate (tail of the peak might extend into the betaxanthin region) |
Experimental Protocols
Spectrophotometric Determination of Betaxanthins
This protocol is adapted from standard methods for betalain quantification.
1. Sample Preparation:
- Extract betaxanthins from the plant material using a suitable solvent (e.g., 80% methanol (B129727) or ethanol (B145695) in water).
- Centrifuge the extract to remove any solid debris.
- Dilute the supernatant with a pH 6.5 phosphate (B84403) buffer to obtain an absorbance reading in the optimal range of 0.4-0.5 AU at the betaxanthin λmax.[5]
2. Spectrophotometric Measurement:
- Use a calibrated spectrophotometer.
- Use the pH 6.5 phosphate buffer as the blank.
- Measure the absorbance of the diluted sample at three wavelengths:
- 476 nm (for betaxanthins)
- 538 nm (for betacyanins)
- 600 nm (for turbidity correction)
3. Calculation of Betaxanthin Content:
The concentration of betaxanthins is calculated using the following formula, which incorporates a correction for the absorbance of betacyanins at 476 nm:
Betaxanthin Content (mg/L) = [(A_476 - (A_538 - A_600) * (E_betacyanin_476 / E_betacyanin_538)) * DF * MW] / (E_betaxanthin_476 * L)
Where:
-
A_λ = Absorbance at wavelength λ
-
DF = Dilution factor
-
MW = Molecular weight of the betaxanthin standard (e.g., Vulgaxanthin I: 340.3 g/mol )
-
E = Molar extinction coefficient (in L·mol⁻¹·cm⁻¹)
-
E_betaxanthin_476 for Vulgaxanthin I is ~48,000 L·mol⁻¹·cm⁻¹
-
E_betacyanin_538 for Betanin is ~60,000 L·mol⁻¹·cm⁻¹
-
The ratio E_betacyanin_476 / E_betacyanin_538 is an empirically determined correction factor.
-
-
L = Path length of the cuvette (typically 1 cm)
A simplified equation often used is:
x = 1.095 * (A_538 - A_600) y = A_476 - x Betaxanthin (mg/L) = (y * DF * MW * 1000) / (E * L)
This simplified approach provides an approximation and may need validation for specific plant matrices.
Mandatory Visualization
Caption: Troubleshooting workflow for spectrophotometric analysis of betaxanthins.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. The Ultraviolet Spectra of Flavones and Flavonols | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fdbio-rptu.de [fdbio-rptu.de]
- 9. ijset.in [ijset.in]
Validation & Comparative
A Comparative Guide to the Quantification of Miraxanthin-I: HPLC, Spectrophotometry, and Capillary Electrophoresis
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of three analytical methods for the quantification of Miraxanthin-I, a yellow betaxanthin pigment with potential therapeutic properties. We will delve into High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE), presenting their experimental protocols, performance data, and a comparative analysis to aid in selecting the most suitable method for your research needs.
Introduction to this compound
This compound is a member of the betaxanthin class of betalain pigments, which are water-soluble nitrogen-containing compounds found in plants of the order Caryophyllales. These pigments are of growing interest due to their antioxidant and potential pharmacological activities. Accurate and reliable quantification methods are crucial for pharmacokinetic studies, quality control of natural extracts, and the development of therapeutic agents.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the separation and quantification of individual components in a mixture. For betalains (B12646263) like this compound, reversed-phase HPLC with UV-Vis detection is the most common approach.
Experimental Protocol: HPLC
A typical HPLC method for the analysis of betaxanthins, including this compound, involves the following:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode-array detector (DAD) or a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed to achieve good separation of various betalains. A common mobile phase consists of:
-
Solvent A: An aqueous solution with a small percentage of acid, such as 2% formic acid in water, to improve peak shape and resolution.
-
Solvent B: An organic solvent like methanol (B129727) or acetonitrile.
-
-
Elution Gradient: A representative gradient could be: 1% Solvent B to 11% Solvent B over 12 minutes, then to 60% Solvent B over the next 12 minutes, followed by a gradient to 90% Solvent B.
-
Flow Rate: A flow rate of 0.5 mL/min is often used.
-
Detection: Detection is performed at the maximum absorption wavelength for betaxanthins, which is typically around 480 nm.
-
Quantification: Quantification is achieved by integrating the peak area of this compound and comparing it to a calibration curve prepared from a purified standard.
Performance Characteristics of a Validated HPLC Method for Betaxanthins
While specific validation data for this compound is not extensively published, the following table summarizes typical performance characteristics for the HPLC quantification of closely related betaxanthins.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 - 3 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Note: These values are indicative and can vary depending on the specific instrumentation, column, and experimental conditions.
UV-Vis Spectrophotometry
Spectrophotometry offers a simpler and more rapid method for the quantification of total betaxanthins. However, it lacks the specificity of HPLC as it cannot differentiate between individual betaxanthin compounds.
Experimental Protocol: Spectrophotometry
The spectrophotometric quantification of total betaxanthins is based on the Beer-Lambert law.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: The sample containing this compound is extracted and diluted in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Measurement: The absorbance of the sample is measured at the maximum absorption wavelength for betaxanthins (~476-480 nm). A correction for impurities is often made by subtracting the absorbance at 600 nm.
-
Quantification: The concentration of total betaxanthins is calculated using the following formula:
Betaxanthin Content (mg/L) = (A × DF × MW × 1000) / (ε × l)
Where:
-
A = Absorbance at λmax (corrected for impurities)
-
DF = Dilution factor
-
MW = Molecular weight of the representative betaxanthin (e.g., vulgaxanthin I, 339 g/mol )
-
ε = Molar extinction coefficient of the representative betaxanthin (e.g., 48,000 L·mol⁻¹·cm⁻¹)
-
l = Path length of the cuvette (cm)
-
Performance Characteristics of Spectrophotometry for Betaxanthins
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Precision (RSD%) | < 10% |
| Accuracy | Can be affected by interfering substances. |
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that can be an alternative to HPLC. It offers advantages such as high efficiency, short analysis times, and low consumption of solvents and samples.
Experimental Protocol: Capillary Electrophoresis
A typical CE method for the analysis of small molecules like betaxanthins would involve:
-
Instrumentation: A capillary electrophoresis system with a UV-Vis or DAD detector.
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution, for instance, a 25 mM phosphate buffer at a specific pH (e.g., pH 8.0), sometimes with an organic modifier like acetonitrile.
-
Applied Voltage: A high voltage is applied across the capillary to drive the separation.
-
Detection: On-column detection is performed at the absorption maximum of the analytes (~480 nm).
-
Quantification: Similar to HPLC, quantification is based on peak areas and a calibration curve.
Performance Characteristics of a Validated CE Method
While specific validation data for this compound quantification by CE is scarce, typical performance characteristics for the analysis of similar small molecules are presented below.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 90 - 110% |
Method Comparison
| Feature | HPLC | Spectrophotometry | Capillary Electrophoresis |
| Specificity | High (separates individual compounds) | Low (measures total betaxanthins) | High (separates individual compounds) |
| Sensitivity | High | Moderate | High |
| Speed | Moderate | Fast | Fast |
| Cost (Instrument) | High | Low | Moderate |
| Solvent Consumption | High | Low | Very Low |
| Sample Throughput | Moderate | High | High |
| Robustness | High | High | Moderate |
| Ideal Application | Quantification of specific betaxanthins, analysis of complex mixtures, stability studies. | Rapid estimation of total betaxanthin content, screening purposes. | Rapid analysis of small sample volumes, orthogonal method to HPLC. |
Logical Workflow for Method Selection
Caption: A decision tree to guide the selection of an appropriate analytical method for this compound quantification.
Signaling Pathway of Betalain Biosynthesis
The biosynthesis of this compound, like other betalains, originates from the amino acid tyrosine. The following diagram illustrates the simplified biosynthetic pathway.
Caption: Simplified biosynthetic pathway of this compound.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the research. HPLC offers high specificity and is the gold standard for accurate quantification of individual betaxanthins in complex mixtures. Spectrophotometry provides a rapid and simple method for estimating total betaxanthin content, making it suitable for screening purposes. Capillary electrophoresis presents a fast and efficient alternative to HPLC, particularly when sample volumes are limited. By understanding the principles, protocols, and performance characteristics of each method, researchers can make an informed decision to ensure the generation of reliable and accurate data in their studies of this compound.
A Comparative Analysis of the Antioxidant Activity of Miraxanthin-I Versus Synthetic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of the natural betaxanthin, Miraxanthin-I, against commonly used synthetic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This analysis is supported by experimental data from various studies, with a focus on standardized antioxidant assays.
Executive Summary
This compound, a yellow pigment belonging to the betalain class of compounds found in plants, demonstrates significant antioxidant potential. This guide synthesizes available data to compare its efficacy in scavenging free radicals against the widely utilized synthetic antioxidants BHT, BHA, and the water-soluble vitamin E analog, Trolox. While direct comparative studies on this compound are limited, data from closely related betaxanthins, such as Miraxanthin-V and Indicaxanthin (B1234583), provide valuable insights into its potential antioxidant capacity. These natural compounds exhibit antioxidant activities that are, in some cases, comparable or even superior to their synthetic counterparts, highlighting their potential as natural alternatives in various applications.
Data Presentation: Antioxidant Activity Comparison
The following table summarizes the antioxidant activity of this compound (data inferred from closely related betaxanthins), BHT, BHA, and Trolox, as determined by common antioxidant assays. It is crucial to note that antioxidant activity values can vary significantly based on the specific experimental conditions. Therefore, this table aims to provide a comparative overview based on available literature.
| Compound | Assay | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mM compound) |
| Miraxanthin-V (as a proxy for this compound) | ABTS (pH 7.0) | Not Widely Reported | 4.8 ± 0.5[1] |
| Indicaxanthin (a related betaxanthin) | ABTS | More effective than Trolox[2][3] | 1.76 - 4[4] |
| BHA | DPPH | 5.2 | Not Widely Reported |
| BHT | DPPH | 11 | Not Widely Reported |
| Trolox | DPPH | 2.34 - 4.97 | 1.0 (by definition) |
| Trolox | ABTS | 2.34 | 1.0 (by definition) |
Note: IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance in comparison to the standard, Trolox.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to ensure a clear understanding of the experimental basis for the presented data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
General Protocol:
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at a particular wavelength (typically 517 nm).
-
Varying concentrations of the antioxidant compound (e.g., this compound, BHT, BHA, Trolox) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at the characteristic wavelength of DPPH.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another widely used method to assess the total antioxidant capacity of both hydrophilic and lipophilic compounds.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of color reduction is proportional to the antioxidant's activity.
General Protocol:
-
The ABTS•+ radical solution is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are added to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test substance.
Mandatory Visualizations
To further elucidate the experimental processes and the underlying mechanisms of antioxidant action, the following diagrams are provided.
References
- 1. Structural Effects on the Antioxidant Properties of Amino Acid Betaxanthins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indicaxanthin - Wikipedia [en.wikipedia.org]
- 3. Antioxidant activities of sicilian prickly pear (Opuntia ficus indica) fruit extracts and reducing properties of its betalains: betanin and indicaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redox Properties, Bioactivity and Health Effects of Indicaxanthin, a Bioavailable Phytochemical from Opuntia ficus indica, L.: A Critical Review of Accumulated Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to Miraxanthin-I Quantification
For researchers, scientists, and drug development professionals, the robust and reliable quantification of bioactive compounds is a cornerstone of successful research and development. This guide provides a comparative overview of analytical method validation parameters for Miraxanthin-I, a yellow betaxanthin pigment with potential therapeutic applications. Given the limited availability of publicly accessible, fully validated methods specifically for this compound, this guide draws upon established methods for closely related and well-studied betaxanthins, such as Indicaxanthin and Vulgaxanthin I, to provide a comprehensive and objective comparison of typical performance characteristics.
This guide summarizes key validation parameters for High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the most common analytical techniques for betaxanthin analysis. The presented data, compiled from various scientific studies, offers a benchmark for evaluating and implementing analytical methods for this compound and other betaxanthins.
Comparative Analysis of Validation Parameters
The following table summarizes typical validation parameters for the quantification of betaxanthins using HPLC-DAD and LC-MS/MS methods. These parameters are essential for ensuring the reliability, accuracy, and precision of analytical data.
| Validation Parameter | HPLC-DAD | LC-MS/MS | ICH Guideline Q2(R1) Recommendation |
| Linearity (R²) | ≥ 0.998 | > 0.99 | A linear relationship should be evaluated across the range of the analytical procedure.[1] |
| Limit of Detection (LOD) | 0.02 - 0.82 µg/mL | 0.5 - 200 µg/kg | The detection limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1] |
| Limit of Quantification (LOQ) | 0.07 - 2.50 µg/mL | 1 - 400 µg/kg | The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][2] |
| Accuracy (% Recovery) | 90.0 - 104.6% | 74.0 - 106.0% | Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.[3] |
| Precision (RSD%) | |||
| - Repeatability (Intra-day) | ≤ 2.27% | ≤ 14.4% | Repeatability should be assessed using a minimum of 9 determinations covering the specified range or a minimum of 6 determinations at 100% of the test concentration.[1][3] |
| - Intermediate Precision (Inter-day) | ≤ 5.11% | ≤ 16.2% | The extent to which intermediate precision should be established depends on the circumstances under which the procedure is intended to be used.[1][4] |
| Specificity/Selectivity | Demonstrated by peak purity and resolution from other matrix components. | Demonstrated by specific precursor-product ion transitions (MRM). | Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1] |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for HPLC-DAD and LC-MS/MS analysis of betaxanthins.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the quantification of betaxanthins in various matrices, including plant extracts and food products.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed using:
-
Solvent A: Water with an acid modifier (e.g., 0.1% formic acid or 1% acetic acid) to improve peak shape and resolution.
-
Solvent B: Acetonitrile or methanol (B129727) with the same acid modifier.
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25 - 35 °C.
-
Detection Wavelength: Betaxanthins are typically monitored at approximately 480 nm.
-
Injection Volume: 10 - 20 µL.
Sample Preparation:
-
Extraction of this compound from the sample matrix using a suitable solvent (e.g., methanol/water mixture).
-
Centrifugation or filtration of the extract to remove particulate matter.
-
Dilution of the extract with the mobile phase to a concentration within the linear range of the method.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-DAD, making it particularly suitable for the analysis of low concentrations of betaxanthins in complex biological matrices.
Instrumentation:
-
LC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Similar to HPLC-DAD, a reversed-phase C18 column and a gradient elution with acidified water and an organic solvent are commonly used.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Source Parameters: Optimized parameters include capillary voltage, source temperature, desolvation gas flow, and collision energy.
Sample Preparation:
-
Sample extraction is similar to the HPLC-DAD method.
-
Solid-phase extraction (SPE) may be employed for sample clean-up and concentration, especially for complex matrices like plasma or urine.
-
The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in instrument response.
Visualizing the Validation Workflow
A typical workflow for the validation of an analytical method is a systematic process designed to ensure the method is suitable for its intended purpose. The following diagram illustrates the key stages of this process.
Caption: A flowchart illustrating the typical workflow for analytical method validation.
References
A Comparative Guide to the Quantification of Miraxanthin-I: Cross-Validation of NMR, HPLC-UV/Vis, and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent analytical techniques for the quantification of Miraxanthin-I: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with UV/Vis detection (HPLC-UV/Vis), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While a direct cross-validation study for this compound is not extensively documented in current literature, this guide synthesizes available data and established methodologies for the broader class of betaxanthins to offer a comparative framework.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of qNMR, HPLC-UV/Vis, and LC-MS/MS for the quantification of betaxanthins, including this compound. These values are compiled from various studies on betalain analysis and represent expected performance metrics.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV/Vis | LC-MS/MS |
| Principle | Absolute quantification based on the direct proportionality between the integral of a specific resonance signal and the number of corresponding nuclei. | Separation based on polarity, followed by quantification based on the absorption of UV/Vis light by the analyte. | Separation based on polarity, followed by mass-based detection and fragmentation for high selectivity and sensitivity. |
| **Linearity (R²) ** | > 0.999 | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~ 1-10 µg/mL | ~ 0.1-1 µg/mL | ~ 0.01-0.1 ng/mL |
| Limit of Quantification (LOQ) | ~ 5-30 µg/mL | ~ 0.5-5 µg/mL | ~ 0.05-0.5 ng/mL |
| Accuracy (% Recovery) | 95-105% | 90-110% | 95-105% |
| Precision (% RSD) | < 3% | < 5% | < 10% |
| Sample Throughput | Lower | Higher | High |
| Selectivity | High (for resolved signals) | Moderate (risk of co-elution) | Very High (mass-based) |
| Need for Reference Standard | Yes (for internal or external calibration) | Yes (for external calibration) | Yes (for external calibration and method development) |
Experimental Protocols
Detailed methodologies for the quantification of this compound using each technique are outlined below. These protocols are based on established methods for betaxanthin analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To provide an absolute or relative quantification of this compound in a sample matrix.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried extract or purified sample.
-
Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., D₂O or Methanol-d₄).
-
Add a precisely weighed amount of an internal standard (e.g., maleic acid, TSP) with a known purity. The internal standard should have a resonance signal that does not overlap with the analyte signals.
-
-
NMR Data Acquisition:
-
Acquire ¹H-NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure complete spin-lattice relaxation (T₁) of both the analyte and internal standard signals by using a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ value.
-
Optimize acquisition parameters, including pulse angle (e.g., 30-90°), number of scans (NS), and acquisition time (AQ).
-
-
Data Processing and Quantification:
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
-
Perform phase and baseline correction.
-
Integrate the area of a well-resolved, characteristic signal of this compound and the signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / V)
Where:
-
C = Concentration
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
V = Volume of the solvent
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis)
Objective: To separate and quantify this compound in a sample matrix based on its chromatographic behavior and UV/Vis absorbance.
Methodology:
-
Sample Preparation:
-
Extract this compound from the sample matrix using a suitable solvent (e.g., 80% methanol).
-
Centrifuge or filter the extract to remove particulate matter.
-
If necessary, perform solid-phase extraction (SPE) for sample clean-up and concentration.
-
Dilute the final extract to a concentration within the linear range of the calibration curve.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at the maximum absorbance of this compound (approximately 480 nm).
-
-
Quantification:
-
Prepare a series of standard solutions of a purified this compound reference standard of known concentrations.
-
Inject the standards to construct a calibration curve of peak area versus concentration.
-
Inject the prepared samples and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Objective: To achieve highly sensitive and selective quantification of this compound, particularly in complex matrices.
Methodology:
-
Sample Preparation:
-
Follow the same extraction and clean-up procedures as for HPLC-UV/Vis. The high sensitivity of LC-MS/MS may require further dilution of the extracts.
-
An internal standard (preferably a stable isotope-labeled version of this compound) should be added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction recovery.
-
-
LC-MS/MS Conditions:
-
LC System: Utilize a UHPLC system for better resolution and faster analysis times.
-
Chromatographic Conditions: Similar to HPLC-UV/Vis, but often with faster gradients and smaller particle size columns.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high selectivity.
-
-
Quantification:
-
Optimize the MRM transitions (precursor ion → product ion) and collision energy for this compound and the internal standard by infusing standard solutions into the mass spectrometer.
-
Prepare a calibration curve using standard solutions of this compound containing the internal standard.
-
Analyze the samples and quantify this compound based on the peak area ratio of the analyte to the internal standard.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Workflow for this compound quantification by qNMR.
Caption: Workflow for this compound quantification by HPLC-UV/Vis.
Caption: Workflow for this compound quantification by LC-MS/MS.
A Head-to-Head Comparison of Miraxanthin-I and Miraxanthin-V: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent betaxanthin compounds: Miraxanthin-I and Miraxanthin-V. This document summarizes their biochemical properties, biological activities, and underlying mechanisms, supported by experimental data and detailed protocols.
Introduction
Miraxanthins are a class of yellow, nitrogen-containing pigments known as betaxanthins, naturally occurring in plants of the order Caryophyllales. As derivatives of betalamic acid, they have garnered significant interest for their potent antioxidant and potential anti-inflammatory properties. This guide focuses on a head-to-head comparison of two key members of this family: this compound, derived from methionine sulfoxide, and Miraxanthin-V, derived from dopamine. Understanding the nuanced differences in their structure and function is crucial for their potential application in pharmaceutical and nutraceutical development.
Physicochemical and Photophysical Properties
This compound and Miraxanthin-V share a common betalamic acid chromophore but differ in their substituent groups, leading to distinct physicochemical and photophysical characteristics.
| Property | This compound | Miraxanthin-V |
| Molecular Formula | C₁₄H₁₈N₂O₇S[1] | C₁₇H₁₈N₂O₆[2] |
| Molecular Weight | 358.37 g/mol [1] | 346.3 g/mol [2] |
| CAS Number | 5296-79-7[1] | 5375-64-4[2] |
| Natural Sources | Mirabilis jalapa (Four o'clock flower), Ardisia japonica | Celosia argentea (Silver cock's comb), Beta vulgaris (Beet)[3][4] |
| Fluorescence Quantum Yield (ΦF) | 8.4 x 10⁻³ (as Methionine sulfoxide-Bx)[5] | 3.0 x 10⁻³ (as Dopamine-Bx)[5][6] |
Comparative Biological Activity
Antioxidant Activity
Both this compound and Miraxanthin-V exhibit potent antioxidant activity, a hallmark of the betaxanthin class. This activity is largely attributed to their ability to scavenge free radicals. A comparative study on the antioxidant activity of various betaxanthins using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay provides quantitative insights. While direct data for this compound is not available, its close structural analogs within the betaxanthin class have been evaluated.
| Compound | EC₅₀ (μM) in DPPH Assay |
| Dopamine-betaxanthin (Miraxanthin-V) | 4.2 (proxy) |
| (S)-Tryptophan-betaxanthin | 4.2 (proxy) |
| 3-Methoxytyramine-betaxanthin | 4.2 (proxy) |
| Ascorbic Acid (Reference) | 13.9 |
| Rutin (Reference) | 6.1 |
| Catechin (B1668976) (Reference) | 7.2 |
Note: The EC₅₀ value represents the concentration required to scavenge 50% of the DPPH radicals. A lower EC₅₀ indicates higher antioxidant activity.
The data suggests that betaxanthins, including Miraxanthin-V, possess significantly stronger antioxidant activity than the standard antioxidant, ascorbic acid. The free radical scavenging activity of betalains (B12646263) is influenced by the number of hydroxyl and imino groups in their structure.
Anti-inflammatory Activity
Betalains, as a class, have demonstrated promising anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways. While direct head-to-head quantitative data for this compound and Miraxanthin-V is limited, studies on related betaxanthins and betalains in general suggest a role in mitigating inflammatory responses.
The primary mechanism of anti-inflammatory action for betalains involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting the activation of NF-κB, betalains can effectively suppress the inflammatory cascade.
Furthermore, some studies suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway plays a critical role in cellular responses to a variety of external stimuli and is involved in the production of inflammatory mediators.
Signaling Pathways and Experimental Workflows
Betalain Biosynthesis Pathway
This compound and Miraxanthin-V, like all betalains, are synthesized from the amino acid tyrosine. The biosynthetic pathway involves the enzymatic conversion of tyrosine to L-DOPA, which is then transformed into the key intermediate, betalamic acid. The spontaneous condensation of betalamic acid with specific amino acids or amines dictates the final betaxanthin structure.
Caption: Simplified biosynthetic pathway of this compound and Miraxanthin-V.
NF-κB Signaling Pathway Inhibition by Betalains
A proposed mechanism for the anti-inflammatory action of betalains, including miraxanthins, involves the inhibition of the NF-κB signaling pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by miraxanthins.
Experimental Protocols
Isolation and Purification of Miraxanthins
1. From Mirabilis jalapa (for this compound):
-
Extraction: Dried and powdered plant material (e.g., flowers) is extracted with 80% methanol (B129727) or ethanol (B145695) at room temperature with agitation.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to obtain a concentrated crude extract.
-
Purification: The crude extract is subjected to column chromatography on Sephadex LH-20 or a similar resin, eluting with a methanol-water gradient to separate the betaxanthin fraction. Further purification can be achieved using semi-preparative HPLC.[7][8]
2. From Celosia argentea (for Miraxanthin-V):
-
Extraction: Fresh flowers are homogenized in 80% methanol. The mixture is centrifuged, and the supernatant is collected.
-
Purification: The supernatant is concentrated and purified by column chromatography on Polyamide or Sephadex G-25. Elution with water followed by a methanol-water gradient allows for the separation of Miraxanthin-V.[3][9]
Antioxidant Activity Assessment (DPPH Assay)
This protocol is adapted from the method used for evaluating the antioxidant activity of betalains.
-
Reagents:
-
1,1-diphenyl-2-picrylhydrazyl (DPPH) solution (60 µM in 80% ethanol).
-
This compound and Miraxanthin-V stock solutions of known concentrations in 80% ethanol.
-
Ascorbic acid, rutin, or catechin as positive controls.
-
-
Procedure:
-
Add 0.1 mL of the test compound at various concentrations to 3.9 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 515 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the EC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the DPPH radical.
-
Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages
This is a general protocol to assess the anti-inflammatory effects of compounds on macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[10]
-
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Miraxanthin-V for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.[10]
-
-
Cytokine Measurement (ELISA):
-
Following the same treatment protocol as the NO assay, collect the cell culture supernatant.
-
Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Conclusion
This compound and Miraxanthin-V are both potent natural antioxidants with promising, though less quantitatively defined, anti-inflammatory properties. This compound exhibits a higher fluorescence quantum yield, which may be relevant for specific imaging or analytical applications. In contrast, both compounds demonstrate comparable and robust radical scavenging capabilities, surpassing that of ascorbic acid. Their anti-inflammatory actions are likely mediated through the inhibition of the NF-κB pathway. Further head-to-head comparative studies, particularly focusing on their anti-inflammatory efficacy and the elucidation of their specific molecular targets within inflammatory signaling cascades, are warranted to fully unlock their therapeutic potential. This guide provides a foundational framework for researchers to design and execute such comparative investigations.
References
- 1. This compound | C14H18N2O7S | CID 135438591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Miraxanthin-V | C17H18N2O6 | CID 135438594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Celosia argentea: Towards a Sustainable Betalain Source—A Critical Review and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and characterization of bioactive components from Mirabilis jalapa L. radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Refined Protocol for the Isolation and Purification of BETALAINS Pigment from Celosia argentea y Beta vulgaris [protocols.io]
- 10. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized Miraxanthin-I: A Comparative Guide
For researchers and drug development professionals, establishing the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative assessment of the purity of synthesized Miraxanthin-I against structurally related betaxanthins, Vulgaxanthin-I and Miraxanthin-V. The comparison is supported by experimental data from various analytical techniques and detailed methodologies for key experiments.
Comparative Purity Analysis
The purity of this compound and its alternatives is commonly determined using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS). The following table summarizes the reported purity data for these compounds.
| Compound | Stated Purity | Analytical Method | Reference |
| This compound | >98% | HPLC | [1] |
| Vulgaxanthin-I | >98% | HPLC | [2][3] |
| Vulgaxanthin-I | 97% | HPLC | [4] |
| Vulgaxanthin-I | 79% | LC-MS | [5] |
| Miraxanthin-V | 95% | Not Specified | [4] |
Experimental Protocols
Accurate purity assessment relies on robust and well-defined experimental protocols. Below are detailed methodologies for the analysis of betaxanthins, including this compound, using HPLC and LC-MS. These protocols are synthesized from established methods in the field.[6][7][8]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a standard reversed-phase HPLC method for the separation and quantification of betaxanthins.
1. Sample Preparation:
-
Dissolve the synthesized this compound or other betaxanthin standards in deionized water or a suitable buffer (e.g., 50 µM sodium ascorbate) to a final concentration of 1 mg/mL.[1][2]
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
2. HPLC System and Conditions:
-
HPLC System: An Agilent 1200 Infinity chromatographic system or equivalent.[9]
-
Column: Zorbax SB-C18 column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase A: 1% Formic Acid in Water.[6]
-
Mobile Phase B: 80% Methanol in Water.[6]
-
Gradient Elution:
-
0-25 min: 20-70% B
-
25-35 min: 70-100% B[6]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[9]
-
Detection: Diode Array Detector (DAD) at 480 nm for betaxanthins.[9]
-
Injection Volume: 20 µL.
3. Data Analysis:
-
The purity of the sample is determined by calculating the peak area of the main compound as a percentage of the total peak area of all components in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
This protocol provides a method for the sensitive detection and identification of this compound and related compounds, confirming both purity and molecular identity.
1. Sample Preparation:
-
Prepare samples as described in the HPLC protocol.
2. LC-MS System and Conditions:
-
LC-MS System: A system such as a micro-HPLC coupled to a mass spectrometer.[7]
-
Column: XBridge C18 column (e.g., 2.1 x 150 mm, 3.5 µm).[7]
-
Mobile Phase A: 0.012% Formic acid in water with 5 mM ammonia.[7]
-
Mobile Phase B: 0.012% Formic acid and 5% water in acetonitrile (B52724) with 5 mM ammonia.[7]
-
Gradient Elution: A suitable gradient to separate the compounds of interest, for example: 0-77 min, 0-17% B.[7]
-
Flow Rate: 0.2 mL/min.[7]
-
Column Temperature: 45 °C.[7]
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
MS Detection: Full scan mode to detect all ions and selected ion monitoring (SIM) for target compounds.
3. Data Analysis:
-
Purity is assessed by the relative peak area in the total ion chromatogram (TIC). The identity of the main peak and any impurities is confirmed by their mass-to-charge ratio (m/z).
Workflow for Purity Assessment of Synthesized Small Molecules
The following diagram illustrates a general workflow for assessing the purity of a synthesized small molecule like this compound.
References
- 1. Miraxanthin I #2004 | Betaelegans [betaelegans.com]
- 2. Vulgaxanthin I #2002 | Betaelegans [betaelegans.com]
- 3. betaelegans.com [betaelegans.com]
- 4. researchgate.net [researchgate.net]
- 5. Uptake and Immunomodulatory Properties of Betanin, Vulgaxanthin I and Indicaxanthin towards Caco-2 Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Using the SPE and Micro-HPLC-MS/MS Method for the Analysis of Betalains in Rat Plasma after Red Beet Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betaxanthin Profiling in Relation to the Biological Activities of Red and Yellow Beta vulgaris L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating the Analytical Landscape for Miraxanthin-I: A Comparative Guide to Validation
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of analytical methodologies for Miraxanthin-I, a yellow betaxanthin pigment with potential therapeutic applications. In the absence of a formal inter-laboratory validation study for this compound, this document synthesizes existing data on the analysis of betalains (B12646263), the family to which this compound belongs, to offer a critical evaluation of current best practices and to underscore the need for standardized validation efforts.
This compound is a water-soluble, nitrogen-containing pigment found in plants of the order Caryophyllales. Its potential antioxidant and anti-inflammatory properties have garnered interest in the pharmaceutical and nutraceutical industries. However, reliable and reproducible quantification is essential for research and development. This guide compares the two most common analytical techniques employed for betalain analysis: High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods based on data from single-laboratory validation studies of related betalains.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Betaxanthin Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (Recovery) | 85-115% | 90-110% |
| Precision (RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range |
| Selectivity | Moderate | High |
| Matrix Effect | Can be significant | Can be significant, but often mitigated by stable isotope-labeled internal standards |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline typical experimental protocols for the analysis of betaxanthins like this compound using HPLC-UV and LC-MS/MS.
Sample Preparation Workflow
A generalized workflow for the extraction of this compound from a biological matrix is depicted below.
HPLC-UV Method
High-Performance Liquid Chromatography with UV-Visible detection is a widely used technique for the quantification of betalains due to their strong absorbance in the visible light spectrum.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 25-35 °C.
-
Detection Wavelength: Betaxanthins, including this compound, are typically monitored at approximately 480 nm.
LC-MS/MS Method
Liquid Chromatography with Tandem Mass Spectrometry offers higher selectivity and sensitivity compared to HPLC-UV, making it particularly suitable for complex matrices and low-level quantification.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Electrospray ionization (ESI) source, typically operated in positive ion mode for betaxanthins.
-
Reversed-phase C18 or HILIC column.
Chromatographic Conditions:
-
Similar mobile phases and gradient elution as in the HPLC-UV method are often used.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
Collision Energy and other MS parameters: These need to be optimized for this compound to achieve the best sensitivity.
Logical Framework for Method Validation
The validation of an analytical method is essential to ensure its suitability for its intended purpose. The following diagram illustrates the key parameters that need to be assessed during method validation.
The Path Forward: A Call for Inter-Laboratory Validation
While single-laboratory validation data for betalain analysis provides a valuable starting point, a formal inter-laboratory validation study for this compound is crucial for establishing a standardized and universally accepted analytical method. Such a study would involve multiple laboratories analyzing the same set of samples to assess the reproducibility and robustness of the method.
The development of a validated, standardized method for this compound analysis will be instrumental in advancing research into its therapeutic potential and ensuring the quality and consistency of products containing this promising bioactive compound. Researchers are encouraged to collaborate on inter-laboratory studies to achieve this important goal.
A Comparative Guide to Antioxidant Assays for Betaxanthins: DPPH vs. ABTS for Miraxanthin-I Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common antioxidant assays, DPPH and ABTS, with a focus on their application for evaluating the antioxidant capacity of Miraxanthin-I, a member of the betaxanthin family of plant pigments. Due to the limited availability of direct comparative data for this compound, this guide will utilize data from its close structural analog, Indicaxanthin, to provide a representative analysis.
At a Glance: Key Differences and Considerations
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are both widely used spectrophotometric methods for determining the antioxidant capacity of various compounds.[1] While both are based on the ability of an antioxidant to scavenge a stable radical, they differ in their reaction mechanisms, applicability to different types of antioxidants, and the chemical nature of the radical species.
The DPPH assay measures the capacity of an antioxidant to reduce the stable DPPH radical by hydrogen atom transfer.[2][3] The reduction of the violet DPPH radical to the pale yellow DPPH-H is monitored by the decrease in absorbance at approximately 517 nm.[4] In contrast, the ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant through an electron transfer mechanism.[5] The resulting decolorization is measured at around 734 nm.[5]
Quantitative Comparison of Antioxidant Capacity
| Antioxidant Assay | Indicaxanthin (as a proxy for this compound) | Reference Compound (Trolox) |
| DPPH Assay (TEAC) | 0.06 | 1.0 |
| ABTS Assay (TEAC) | 1.76 | 1.0 |
Data sourced from a comprehensive review on Indicaxanthin by Allegra et al. (2022).[6]
The data clearly indicates that Indicaxanthin exhibits significantly higher antioxidant activity in the ABTS assay compared to the DPPH assay. This difference can be attributed to the different reaction mechanisms and the steric accessibility of the radical sites in the two assays.
Experimental Protocols
Below are detailed methodologies for performing the DPPH and ABTS antioxidant assays, suitable for the analysis of pure compounds like this compound.
DPPH Radical Scavenging Assay
This protocol is a standard method for determining the antioxidant activity of a pure compound by measuring its ability to scavenge the DPPH radical.[2][3][7]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or ethanol)
-
This compound (or test compound)
-
Trolox (as a standard)
-
Spectrophotometer capable of reading at 517 nm
-
96-well microplate or cuvettes
-
Micropipettes
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.1 mM. Store this solution in the dark.
-
Preparation of Working DPPH Solution: Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). From this stock, prepare a series of dilutions to obtain a range of concentrations. Prepare a similar dilution series for the Trolox standard.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of the working DPPH solution to each well.
-
Add an equal volume (e.g., 100 µL) of the different concentrations of the this compound sample or Trolox standard to the wells.
-
For the blank, add the same volume of the solvent used for the sample/standard instead of the antioxidant solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.
-
Determination of IC50 or TEAC: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the antioxidant. The Trolox Equivalent Antioxidant Capacity (TEAC) can be calculated by comparing the antioxidant activity of the sample to that of the Trolox standard.
ABTS Radical Cation Decolorization Assay
This protocol outlines the procedure for measuring the antioxidant capacity of a pure compound by its ability to scavenge the pre-formed ABTS radical cation.[5][8]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol (B145695)
-
This compound (or test compound)
-
Trolox (as a standard)
-
Spectrophotometer capable of reading at 734 nm
-
96-well microplate or cuvettes
-
Micropipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of dilutions. Prepare a similar dilution series for the Trolox standard.
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 10 µL) of the different concentrations of the this compound sample or Trolox standard to the wells.
-
Add a larger volume (e.g., 190 µL) of the working ABTS•+ solution to each well.
-
For the blank, add the same volume of the solvent used for the sample/standard instead of the antioxidant solution.
-
-
Incubation: Incubate the microplate at room temperature for a set time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Radical Scavenging Activity: The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.
-
Determination of TEAC: The Trolox Equivalent Antioxidant Capacity (TEAC) is calculated by comparing the percentage of inhibition of the sample to that of the Trolox standard.
Visualizing the Methodologies
To further clarify the experimental workflow and the underlying chemical principles of these assays, the following diagrams are provided.
Caption: Workflow for comparing DPPH and ABTS antioxidant assays.
Caption: Basic chemical reactions in DPPH and ABTS assays.
Conclusion
Both the DPPH and ABTS assays are valuable tools for assessing the antioxidant capacity of compounds like this compound. However, the choice of assay can significantly impact the results. The data on Indicaxanthin suggests that betaxanthins may show higher activity in the ABTS assay, which is based on electron transfer, compared to the DPPH assay, which relies on hydrogen atom transfer. For a comprehensive understanding of the antioxidant potential of this compound, it is recommended to employ multiple assays that cover different mechanisms of antioxidant action. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to conduct these assays in a standardized and reproducible manner.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. DPPH Radical Scavenging Assay [mdpi.com]
- 5. zen-bio.com [zen-bio.com]
- 6. mdpi.com [mdpi.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. cosmobiousa.com [cosmobiousa.com]
A Structural and Functional Comparison of Miraxanthins for Researchers and Drug Development Professionals
An In-depth Guide to the Structural and Bioactive Properties of Key Miraxanthins
Miraxanthins, a subclass of betaxanthin pigments, are water-soluble nitrogenous compounds responsible for the yellow-orange coloration in various plants. Their structural diversity, stemming from the conjugation of betalamic acid with different amino acids or amines, leads to a range of physicochemical and biological properties. This guide provides a comparative analysis of different miraxanthins, focusing on their structural characteristics, antioxidant potential, and stability, supported by available experimental data. This information is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these promising bioactive molecules.
Structural Comparison
The core structure of all miraxanthins is betalamic acid. The diversity within this family arises from the specific amino acid or amine moiety attached to the betalamic acid core. This structural variation influences the molecule's polarity, size, and ultimately its biological activity. Below is a comparison of some key miraxanthins.
| Miraxanthin | Molecular Formula | Molecular Weight ( g/mol ) | Conjugated Amino Acid/Amine |
| Miraxanthin-I | C14H18N2O7S | 358.37 | Methionine sulfoxide (B87167) |
| Miraxanthin-III | C17H18N2O5 | 330.34 | Tyramine |
| Miraxanthin-V | C17H18N2O6 | 346.33 | Dopamine |
| 3-Methoxytyramine-betaxanthin | C18H20N2O6 | 360.36 | 3-Methoxytyramine |
| (S)-Tryptophan-betaxanthin | C20H19N3O5 | 381.39 | (S)-Tryptophan |
Physicochemical Properties
The structural differences between miraxanthins directly impact their spectroscopic properties and stability.
Spectroscopic Properties
The maximum absorption (λmax) in the UV-Visible spectrum is a key characteristic of these pigments. While comprehensive comparative spectral data is limited, studies on various amino acid-betaxanthins show λmax values typically ranging from 471 to 486 nm.[1] For instance, Miraxanthin V (Dopamine-betaxanthin) exhibits an absorption maximum around 480 nm.[2] The specific conjugation of different amino acids or amines can cause slight shifts in the absorption maxima.
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for detailed structural elucidation. However, readily available comparative NMR data for a series of miraxanthins is scarce in the literature.
Stability
The stability of miraxanthins is influenced by factors such as pH, temperature, and light. A study on betaxanthins from Celosia argentea, which included miraxanthin V, 3-methoxytyramine-betaxanthin, and (S)-tryptophan-betaxanthin, found that these pigments were most stable at a pH of 5.5 and were susceptible to degradation at higher temperatures.[3] Generally, betaxanthins are considered to be more stable than anthocyanins but are sensitive to heat and light, which can cause degradation and loss of color.[4]
Biological Activity: A Comparative Overview of Antioxidant Potential
One of the most significant biological activities of miraxanthins is their antioxidant capacity. This activity is primarily attributed to their ability to scavenge free radicals. The antioxidant potential can be quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a common metric; a lower IC50 value indicates higher antioxidant activity.
While direct comparative studies providing IC50 values for a range of purified miraxanthins are limited, the structural features of the conjugated amino acid or amine play a crucial role. For example, the presence of phenolic hydroxyl groups, as in Miraxanthin-V (dopamine conjugate), is expected to contribute significantly to its antioxidant capacity.
| Miraxanthin | Antioxidant Assay | IC50 Value | Reference |
| Miraxanthin-V | DPPH Radical Scavenging | Data not available in direct comparative studies | - |
| This compound | DPPH Radical Scavenging | Data not available in direct comparative studies | - |
| Miraxanthin-III | DPPH Radical Scavenging | Data not available in direct comparative studies | - |
| Celosia argentea extract (containing Miraxanthin-V, 3-methoxytyramine-betaxanthin, and (S)-tryptophan-betaxanthin) | DPPH Radical Scavenging | ~88.70% scavenging activity | [5] |
| Celosia argentea extract (containing Miraxanthin-V, 3-methoxytyramine-betaxanthin, and (S)-tryptophan-betaxanthin) | ABTS Radical Scavenging | ~84.07% scavenging activity | [5] |
Experimental Protocols
Extraction and Purification of Miraxanthins
A general protocol for the extraction and purification of miraxanthins from plant sources involves the following steps:
-
Extraction: The plant material is typically extracted with an aqueous solvent, often with the addition of methanol (B129727) or ethanol (B145695) to improve efficiency and inhibit enzymatic degradation.[5]
-
Purification: Crude extracts can be purified using chromatographic techniques. A common method is column chromatography on Sephadex LH-20.[3] For higher purity and analytical separation, High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is employed.[6]
HPLC Protocol for Betaxanthin Analysis and Purification: [6]
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Detection: UV-Vis detector at the λmax of the specific miraxanthin (around 480 nm).
-
Purification: Fractions are collected based on the retention times of the target miraxanthins.
Antioxidant Activity Assays
Standard assays to determine the antioxidant capacity of miraxanthins include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.
DPPH Radical Scavenging Assay Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare different concentrations of the miraxanthin sample.
-
Mix the sample solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Signaling Pathways and Future Directions
The precise cellular signaling pathways modulated by different miraxanthins are an active area of research. While specific pathways for individual miraxanthins are not yet fully elucidated, related compounds like flavonoids and other carotenoids are known to influence pathways such as the NF-κB, MAPK, and PI3K/Akt signaling cascades, which are involved in inflammation and cell survival.[7][8] Future research should focus on delineating the specific molecular targets and signaling pathways affected by individual miraxanthins to better understand their therapeutic potential.
Visualizing Structural Differences and Experimental Workflow
To aid in the understanding of the structural relationships and experimental procedures, the following diagrams are provided.
Caption: General structures of different miraxanthins.
Caption: A typical workflow for miraxanthin research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Betalains in Some Species of the Amaranthaceae Family: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a protocol for the semi-synthesis and purification of betaxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Miraxanthin-I: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides comprehensive, step-by-step guidance for the proper disposal of Miraxanthin-I, addressing the absence of specific disposal information in currently available safety data sheets (SDS).
For researchers, scientists, and drug development professionals, adherence to correct disposal protocols is a critical component of the experimental workflow. Given the limited toxicological data available for this compound, a conservative approach to its disposal is essential to minimize potential risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) as outlined in its SDS. This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves, and a lab coat. Ensure adequate ventilation in the work area to avoid inhalation of any dust or aerosols. In case of accidental contact, refer to the first-aid measures provided in the SDS.
Risk Assessment for this compound Disposal
A thorough risk assessment is the first step in determining the appropriate disposal route for any chemical waste. Due to the lack of specific toxicity and environmental hazard data for this compound, it is prudent to treat it as a potentially hazardous substance.
Key Considerations for Risk Assessment:
-
Toxicity: The toxicological properties of this compound are not well-documented. Therefore, assume it may be harmful if ingested, inhaled, or absorbed through the skin.
-
Environmental Impact: The ecological effects are unknown. Discharge into the environment must be avoided to prevent potential harm to aquatic life and ecosystems.
-
Physical Hazards: Based on available information, this compound is a solid and does not present immediate physical hazards such as flammability or reactivity under standard laboratory conditions.
Based on this conservative assessment, direct disposal to landfill or sanitary sewer is not recommended without further evaluation by your institution's environmental health and safety (EHS) department.
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste generated and the nature of the contamination.
Small Quantities of this compound Waste (e.g., residual amounts in containers, minor spills)
For trace amounts of this compound, the following procedure is recommended:
-
Decontamination of Empty Containers:
-
Triple rinse the "empty" container with a suitable solvent in which this compound is soluble (e.g., water, as it is a polar molecule).
-
Collect the rinsate (the solvent used for rinsing) as hazardous waste.
-
The triple-rinsed container, once free of any visible residue, can typically be disposed of as regular laboratory glass or plastic waste. Deface the original label to prevent misidentification.
-
-
Cleaning of Minor Spills:
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material in a designated, sealed waste container.
-
Label the container clearly as "this compound contaminated waste."
-
Dispose of the container through your institution's hazardous waste management program.
-
Large Quantities of this compound Waste (e.g., unused product, bulk contaminated materials)
Bulk quantities of this compound or heavily contaminated materials must be disposed of as hazardous chemical waste.
-
Waste Collection and Storage:
-
Collect the waste this compound in a clearly labeled, sealed, and chemically compatible container.
-
The label should include the chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
Store the waste container in a designated satellite accumulation area (SAA) that is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and any available safety information.
-
Do not attempt to transport hazardous waste off-site yourself.
-
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principles of chemical waste management apply. The risk assessment and disposal procedures outlined above are based on established guidelines for handling chemicals with unknown toxicity.
Quantitative Data Summary
Currently, there is no quantitative data available regarding disposal limits or environmental concentration thresholds for this compound. The following table summarizes the key chemical properties that inform safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O₇S | PubChem[1] |
| Molecular Weight | 358.37 g/mol | PubChem[1] |
| Physical State | Solid | Fisher Scientific[2] |
| Solubility | Insoluble in water | Fisher Scientific[2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
By following these conservative and systematic procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.
References
Personal protective equipment for handling Miraxanthin-I
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Miraxanthin-I is paramount. This guide provides immediate, essential safety protocols and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
While specific occupational exposure limits for this compound have not been established, a comprehensive PPE strategy is critical to minimize exposure and ensure personnel safety. The following table summarizes the recommended PPE based on available safety data sheets and general laboratory best practices for handling similar chemical compounds.[1]
| Protection Type | Equipment | Specification/Standard | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) | To prevent eye contact with dust, mist, gas, or vapors.[1] |
| Skin Protection | Fire/flame resistant and impervious clothing | Follow manufacturer's specifications for chemical resistance. | To protect against skin contact.[1] |
| Chemical-resistant gloves (e.g., nitrile rubber) | Check for compatibility and breakthrough times. | To prevent direct hand contact with the substance. | |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | To protect against inhalation of dust or aerosols. |
Experimental Workflow for Handling this compound
The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is crucial for maintaining a safe laboratory environment.
Caption: Procedural workflow for the safe handling of this compound.
Operational Plan
1. Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
2. Handling Procedures:
-
Avoid all personal contact with the substance.[1]
-
Minimize the generation of dust and aerosols during handling.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Wash hands thoroughly after handling.
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials, such as strong oxidizing agents.
Disposal Plan
While a specific disposal method for this compound is not detailed in the available safety data, the following general principles for chemical waste disposal should be strictly followed:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Do Not: Do not dispose of this compound down the drain or in the general trash.[1]
By adhering to these safety protocols, researchers and laboratory personnel can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
